molecular formula C7H5BrClNO B594453 1-(3-Bromo-5-chloropyridin-2-YL)ethanone CAS No. 1256823-11-6

1-(3-Bromo-5-chloropyridin-2-YL)ethanone

Cat. No.: B594453
CAS No.: 1256823-11-6
M. Wt: 234.477
InChI Key: KMNWYNVTWPFJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-chloropyridin-2-yl)ethanone is a versatile pyridine-based ketone that serves as a critical synthetic intermediate in advanced chemical research. The presence of both bromo and chloro substituents on the pyridine ring, along with the reactive acetyl group, makes this compound a valuable scaffold for constructing more complex molecular architectures . Researchers can leverage these distinct halogen atoms for sequential, site-selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce a wide array of carbon-based or nitrogen-containing fragments . The ketone functionality also provides a handle for further derivatization, including reduction to alcohols or conversion to other valuable functional groups. This multi-functional profile establishes this compound as a key precursor in exploratory medicinal chemistry and materials science, particularly in the development of novel heterocyclic compounds and functionalized ligands. Its primary research value lies in its application toward the synthesis of active pharmaceutical ingredients (APIs) and other specialized heterocyclic systems where the pyridine core is a central structural element. Please note: Specific literature and patent applications detailing the mechanism of action for final targets derived from this intermediate were not identified in the available search results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNWYNVTWPFJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857413
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-11-6
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are a cornerstone in the fields of medicinal chemistry and materials science, owing to their versatile chemical reactivity and diverse biological activities.[1][2][3] Among these, 1-(3-Bromo-5-chloropyridin-2-yl)ethanone emerges as a pivotal building block, offering multiple reaction sites for the construction of complex molecular architectures. The presence of two distinct halogen atoms—a bromine and a chlorine—at positions 3 and 5, respectively, coupled with a reactive acetyl group at the 2-position, provides a rich platform for regioselective modifications. This guide provides a comprehensive technical overview of the chemical properties, a proposed synthesis protocol, predicted spectral data, and the potential applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

Core Chemical Properties
PropertyValueSource/Method
CAS Number 1256823-11-6[4][5]
Molecular Formula C₇H₅BrClNO[4]
Molecular Weight 234.48 g/mol [4]
Appearance Predicted: White to off-white solidAnalogous Compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, THF, Acetone)General chemical principles
Storage Sealed in dry, 2-8°C[4]
Predicted Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.6Doublet1HH-6
~ 8.0Doublet1HH-4
~ 2.7Singlet3H-CH₃

These are predicted values and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are as follows:

Chemical Shift (δ, ppm)Assignment
~ 200C=O (ketone)
~ 155C-2
~ 150C-6
~ 140C-4
~ 130C-5
~ 125C-3
~ 25-CH₃

These are predicted values and may vary depending on the solvent and experimental conditions.

The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the characteristic absorption bands are predicted as follows:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000Weak-MediumAromatic C-H stretch
~ 1700StrongC=O stretch (ketone)
~ 1600, 1450MediumAromatic C=C and C=N stretches
~ 1360Medium-CH₃ bend
~ 850-800StrongC-H out-of-plane bend

The carbonyl (C=O) stretching frequency is a particularly strong and sharp band, characteristic of ketones.[6] Its position can be influenced by conjugation with the pyridine ring.[7][8]

Mass spectrometry data can confirm the molecular weight and provide information about the isotopic distribution due to the presence of bromine and chlorine.

AdductPredicted m/z
[M+H]⁺233.93158
[M+Na]⁺255.91352

Predicted collision cross-section values are also available, which can aid in structural confirmation.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organometallic chemistry. A proposed multi-step synthesis starting from the commercially available 2,3-dibromo-5-chloropyridine is outlined below.

Proposed Synthesis Pathway

The proposed synthesis involves a regioselective metal-halogen exchange followed by acylation.

Synthesis_Pathway A 2,3-Dibromo-5-chloropyridine B Intermediate Lithiated Species A->B  n-BuLi, THF, -78°C   C This compound B->C  N,N-Dimethylacetamide  

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Regioselective Lithiation

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 2,3-dibromo-5-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise while maintaining the temperature below -70 °C. The bromine at the 2-position is more susceptible to metal-halogen exchange than the bromine at the 3-position due to the directing effect of the pyridine nitrogen.

  • Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Acylation

  • To the solution from Step 1, slowly add N,N-dimethylacetamide (1.1 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional components: the acetyl group, the bromine atom at the 3-position, and the chlorine atom at the 5-position.

Reactivity_Diagram Core This compound Acetyl Acetyl Group Reactions (e.g., Aldol condensation, Reduction) Core->Acetyl  Reacts at the methyl or carbonyl group   Bromo C-Br Bond Reactions (e.g., Suzuki Coupling, Sonogashira Coupling) Core->Bromo  More reactive in cross-coupling   Chloro C-Cl Bond Reactions (e.g., Nucleophilic Aromatic Substitution) Core->Chloro  Susceptible to SNAr  

Caption: Key reaction sites of this compound.

  • Acetyl Group: The methyl protons of the acetyl group are acidic and can participate in reactions such as aldol condensations. The carbonyl group itself can undergo reduction to the corresponding alcohol or be a target for nucleophilic addition.

  • Carbon-Bromine Bond: The C-Br bond at the 3-position is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position.

  • Carbon-Chlorine Bond: The C-Cl bond at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides.

Applications in Drug Discovery and Development

Pyridine-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions.[9] this compound, as a highly functionalized intermediate, is a valuable precursor for the synthesis of novel drug candidates.

The strategic placement of the bromo, chloro, and acetyl groups allows for the systematic exploration of the chemical space around the pyridine core. This is particularly important in structure-activity relationship (SAR) studies, where modifications at different positions of a lead compound can lead to improved potency, selectivity, and pharmacokinetic properties.

For instance, derivatives of this molecule could be explored as potential kinase inhibitors, GPCR modulators, or anti-infective agents, areas where substituted pyridines have shown significant promise.[1][10] The ability to perform orthogonal reactions at the different halogenated positions makes this compound an attractive starting point for the synthesis of combinatorial libraries for high-throughput screening.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data is sparse, its chemical properties and reactivity can be reliably inferred from its structure and the behavior of analogous compounds. The proposed synthesis and the discussion of its reactivity provide a solid foundation for its utilization in research and development. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. Available at: [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry Reports, 100210. Available at: [Link]

  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Science Publishing. Available at: [Link]

  • Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate. Available at: [Link]

  • Altaf, A. A., et al. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. Available at: [Link]

  • Singh, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

  • Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Acetylpyridine. PubChem. Available at: [Link]

  • Epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones. YouTube. Available at: [Link]

  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. StudyRaid. Available at: [Link]

  • SpectraBase. (n.d.). 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 1- (3-chloropyridine-2-yl) -3-bromo-1H-pyrazole-5-formic ether. Google Patents.
  • National Institute of Standards and Technology. (n.d.). Acetophenone. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloropyridine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). HMDB. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Google Patents.
  • Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
  • IRIS . (n.d.). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. IRIS . Available at: [Link]

  • ResearchGate. (n.d.). a) Preparative‐scale synthesis of 3 aa. Reaction conditions: 2‐Acetyl... ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. Available at: [Link]

  • Sciforum. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-acetyl pyridine. The Good Scents Company. Available at: [Link]

Sources

1-(3-Bromo-5-chloropyridin-2-YL)ethanone CAS number 1256823-11-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone (CAS: 1256823-11-6)

Authored by: A Senior Application Scientist

Foreword

Welcome to this in-depth technical guide on this compound, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a key building block, its strategic importance lies in the orthogonal reactivity of its halogen substituents and the presence of a ketone functional group, which together offer a multitude of pathways for molecular elaboration. This guide moves beyond a simple recitation of facts to provide a cohesive narrative grounded in established chemical principles and analogous reactivity, aiming to empower researchers to confidently utilize this versatile molecule in their synthetic endeavors. We will delve into a plausible and detailed synthetic strategy, explore its physicochemical and spectroscopic characteristics, and discuss its potential as a scaffold for the development of novel compounds.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted pyridine carrying a bromine atom at the 3-position, a chlorine atom at the 5-position, and an acetyl group at the 2-position. This arrangement of functional groups on the pyridine core makes it a valuable intermediate for the synthesis of more complex molecules.

PropertyValueSource(s)
CAS Number 1256823-11-6N/A
Molecular Formula C₇H₅BrClNON/A
Molecular Weight 234.48 g/mol N/A
Appearance (Predicted) White to off-white solidN/A
Storage Sealed in dry, 2-8°CN/A

Proposed Synthesis and Mechanistic Rationale

Synthetic Pathway Overview

The proposed synthesis commences with the commercially available 2-amino-3-bromo-5-chloropyridine. This starting material can be converted to 2,3-dibromo-5-chloropyridine via a Sandmeyer-type reaction. Subsequently, a regioselective lithium-halogen exchange at the more reactive C2-bromo position, followed by quenching with a suitable acetylating agent like N-methoxy-N-methylacetamide, would yield the target compound.

Synthetic_Pathway A 2-Amino-3-bromo-5-chloropyridine B 2,3-Dibromo-5-chloropyridine A->B 1. NaNO₂, HBr 2. CuBr C This compound B->C 1. n-BuLi, THF, -78°C 2. N-Methoxy-N-methylacetamide

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,3-Dibromo-5-chloropyridine from 2-Amino-3-bromo-5-chloropyridine

This step is a standard Sandmeyer reaction.

  • To a stirred solution of 48% hydrobromic acid at 0°C, slowly add 2-amino-3-bromo-5-chloropyridine (1.0 eq).

  • A solution of sodium nitrite (1.2 eq) in water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 1 hour at this temperature.

  • In a separate flask, a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid is prepared.

  • The cold diazonium salt solution is slowly added to the copper(I) bromide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 1-2 hours until gas evolution ceases.

  • After cooling, the mixture is neutralized with a strong base (e.g., NaOH solution) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,3-dibromo-5-chloropyridine.

Step 2: Synthesis of this compound

This key step utilizes a regioselective lithium-halogen exchange followed by acylation, a strategy proven effective for similar pyridine systems[1].

  • In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,3-dibromo-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting deep-colored solution at -78°C for 45-60 minutes.

  • Add N-methoxy-N-methylacetamide (1.2 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for 1 hour, then gradually warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield this compound.

Mechanistic Considerations and Causality

The success of this synthesis hinges on the regioselective lithium-halogen exchange at the C2 position over the C3 position. The pyridine nitrogen atom is electron-withdrawing, which inductively acidifies the adjacent C-H protons and stabilizes an anionic intermediate at the C2 position more effectively than at the C3 position. This electronic effect, combined with the potential for chelation of the organolithium reagent by the nitrogen atom, directs the metalation to the C2 position. The bromine at C2 is thus preferentially exchanged over the bromine at C3. Following the formation of the 2-lithiated intermediate, it acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-methoxy-N-methylacetamide. The resulting tetrahedral intermediate is stable at low temperatures and collapses upon workup to form the desired ketone.

Spectroscopic and Physicochemical Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be reliably predicted based on data from analogous compounds such as 2-, 3-, and 4-acetylpyridine and other halogenated pyridines[2][3][4][5].

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons of the acetyl group. The protons at the C4 and C6 positions will appear as doublets due to mutual coupling.

¹H NMR (Predicted, CDCl₃, 400 MHz) ¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~8.6d, H-6
~8.0d, H-4
~2.7s, -CH₃
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the acetyl group.

Frequency (cm⁻¹) Vibrational Mode
~1700C=O stretch (ketone)
1550-1600C=C and C=N ring stretching
~1400C-H bending (methyl)
1000-1200C-Cl and C-Br stretching
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic cluster[6][7]. The major peaks in this cluster would be at m/z 232 (C₇H₅⁷⁹Br³⁵ClNO), 234 (C₇H₅⁸¹Br³⁵ClNO and C₇H₅⁷⁹Br³⁷ClNO), and 236 (C₇H₅⁸¹Br³⁷ClNO). Fragmentation would likely involve the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily due to the differential reactivity of its two halogen substituents in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0)) than the carbon-chlorine bond. This allows for selective functionalization at the C3 position while leaving the C5 chloro substituent available for subsequent transformations.

Reactivity_Diagram A This compound B 1-(3-Aryl-5-chloropyridin-2-yl)ethanone A->B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) C 1-(3-Amino-5-chloropyridin-2-yl)ethanone A->C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) D 1-(3-Alkynyl-5-chloropyridin-2-yl)ethanone A->D Sonogashira Coupling (Alkyne, Pd/Cu catalyst, base)

Caption: Potential cross-coupling reactions of this compound.

This selective reactivity makes the compound an excellent scaffold for building molecular complexity. For instance, a Suzuki coupling could be performed at the C3 position, followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the C5 position.

The acetyl group itself is a versatile handle for further transformations. It can undergo reduction to an alcohol, conversion to an oxime or hydrazone, or serve as a point for aldol-type condensations.

Applications in Drug Discovery and Materials Science

Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties[8][9]. The 2-acetylpyridine moiety, in particular, is a known pharmacophore and a common precursor for the synthesis of bioactive molecules, including Schiff base ligands with antimicrobial and anticancer activities[10]. Given its polysubstituted and functionalized nature, this compound is a prime candidate for use in the synthesis of novel small-molecule inhibitors, receptor agonists/antagonists, and other biologically active compounds. The presence of halogens also allows for potential halogen bonding interactions, a feature increasingly exploited in drug design.

Conclusion

This compound is a valuable and versatile building block for synthetic chemistry. Although a dedicated synthesis is not yet published, a robust and regioselective pathway can be confidently proposed based on established organometallic chemistry. Its array of functional groups, with their orthogonal reactivity, provides a rich platform for the synthesis of a diverse range of more complex molecules. This guide has aimed to provide the necessary technical insights and practical considerations to enable researchers to effectively incorporate this compound into their synthetic programs, paving the way for new discoveries in drug development and materials science.

References

  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link][5]

  • Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Time-resolved IR study of the photobehavior of 4-acetylpyridine pentacarbonyltungsten. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link][10]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link][6]

  • Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • ResearchGate. (n.d.). Synthesis and Pharmacological activities of 2-(3'- substituted-2'-hydroxypropylmino)pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Retrieved from [Link]

  • Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid ester.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link][9]

  • Google Patents. (n.d.). Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid.
  • Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
  • European Patent Office. (n.d.). Novel halopyridines and methods of making - Patent 0136593. Retrieved from [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. Given the absence of extensive literature on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a robust framework for its synthesis, characterization, and application. We will delve into a proposed synthetic pathway, explore its chemical reactivity with a focus on cross-coupling reactions, and discuss its potential as a scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this and similar halogenated heterocycles.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine scaffolds are of paramount importance in modern medicinal chemistry. The introduction of halogen atoms onto the pyridine ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for the introduction of further molecular complexity through various cross-coupling reactions. This compound, with its distinct bromine and chlorine substituents and a reactive acetyl group, represents a trifunctionalized building block with significant potential for the synthesis of diverse compound libraries.

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Weight 234.48 g/mol [1][2]
Molecular Formula C₇H₅BrClNO[1][2]
CAS Number 1256823-11-6[1][2]
Appearance Predicted to be a solid at room temperature
Predicted XlogP 2.2[3]
Predicted H-Bond Acceptors 2[1]
Predicted H-Bond Donors 0[1]
Predicted Rotatable Bonds 1[1]
Spectroscopic Profile (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The acetyl group will present as a singlet in the upfield region.

    • δ ~8.0-8.5 ppm (d, 1H, H-4 or H-6)

    • δ ~7.5-8.0 ppm (d, 1H, H-4 or H-6)

    • δ ~2.7 ppm (s, 3H, -COCH₃)

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display seven signals, including the carbonyl carbon of the acetyl group and five carbons of the pyridine ring.

    • δ ~195-200 ppm (C=O)

    • δ ~120-155 ppm (5C, pyridine ring)

    • δ ~25-30 ppm (-CH₃)

  • IR Spectroscopy (ATR): The infrared spectrum will be characterized by a strong absorption band for the carbonyl group and several bands corresponding to the C-C and C-N stretching vibrations of the pyridine ring, as well as C-Br and C-Cl stretching.

    • ν ~1700-1720 cm⁻¹ (C=O stretch)

    • ν ~1550-1600 cm⁻¹ (C=C/C=N stretch)

    • ν ~1000-1100 cm⁻¹ (C-Cl stretch)

    • ν ~600-700 cm⁻¹ (C-Br stretch)

  • Mass Spectrometry (EI): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Proposed Synthesis Pathway

Synthesis_Pathway Start 2,3-Dibromo-5-chloropyridine Intermediate Lithium-Halogen Exchange Intermediate Start->Intermediate n-BuLi or i-PrMgCl·LiCl, THF, low temp. Product This compound Intermediate->Product N,N-dimethylacetamide or Acetyl chloride

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous reactions for the synthesis of substituted 2-acetylpyridines[4][5]. Optimization of reaction conditions may be necessary to achieve optimal yield and purity.

Materials and Reagents:

  • 2,3-Dibromo-5-chloropyridine

  • n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylacetamide or Acetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,3-dibromo-5-chloropyridine (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath for n-BuLi, or 0 °C for i-PrMgCl·LiCl).

  • Slowly add the organometallic reagent (1.0-1.1 eq) dropwise via syringe, maintaining the low temperature. The selectivity of the lithium-halogen exchange is expected at the more labile 2-position of the pyridine ring.

  • Stir the reaction mixture at the low temperature for 30-60 minutes.

  • Add the acylating agent (N,N-dimethylacetamide or acetyl chloride, 1.2-1.5 eq) dropwise, ensuring the temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its three functional groups: the acetyl ketone, the C-Br bond, and the C-Cl bond. This allows for a stepwise and selective functionalization of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the pyridine ring are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective coupling at the 3-position.

Cross_Coupling Start This compound Suzuki Suzuki Coupling (Arylboronic acid) Start->Suzuki Pd catalyst, base Sonogashira Sonogashira Coupling (Terminal alkyne) Start->Sonogashira Pd/Cu catalyst, base Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Pd catalyst, base Product_Suzuki 3-Aryl-5-chloro-2-acetylpyridine Derivative Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl-5-chloro-2-acetylpyridine Derivative Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino-5-chloro-2-acetylpyridine Derivative Buchwald->Product_Buchwald

Caption: Potential cross-coupling reactions of the title compound.

This selective reactivity enables the synthesis of a wide array of derivatives where the 3-position is functionalized with aryl, heteroaryl, alkynyl, or amino groups, while the less reactive 5-chloro position remains available for subsequent transformations if desired.

Reactivity of the Acetyl Group

The acetyl group at the 2-position can undergo a variety of chemical transformations, including:

  • Reduction: Reduction to the corresponding secondary alcohol, 1-(3-bromo-5-chloropyridin-2-yl)ethanol, which can serve as a chiral center or a point for further derivatization.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with various aldehydes and ketones.

  • Formation of Heterocycles: The acetyl group can be a precursor for the construction of fused heterocyclic ring systems.

The combination of cross-coupling chemistry at the halogenated positions and transformations of the acetyl group allows for the generation of highly complex and diverse molecular architectures, which is a key strategy in modern drug discovery.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound should be stored sealed in a dry environment at 2-8°C.[1]

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of selective chemical modifications, enabling the synthesis of diverse libraries of novel compounds. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. As the demand for novel heterocyclic scaffolds in drug development continues to grow, compounds like this compound will undoubtedly play a crucial role in the discovery of the next generation of therapeutic agents.

References

  • PubChemLite. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C7H5BrClNO). Retrieved January 16, 2026, from [Link]

Sources

safety and handling of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1256823-11-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Compound Identification and Hazard Profile

This compound is a halogenated pyridine derivative.[1][2] Its specific structure presents chemical properties that necessitate careful handling. While comprehensive toxicological data is not fully available, the existing Safety Data Sheets (SDS) for this compound and structurally related molecules establish a clear hazard profile.[3][4]

GHS Hazard Classification

The compound is consistently classified under the Globally Harmonized System (GHS) with the following primary hazards.[4][5]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritationWarningGHS07
Eye Irritation2H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07

Expert Insight: The presence of bromine, chlorine, and a ketone functional group on a pyridine ring suggests that the compound is reactive and can act as an irritant. The primary routes of exposure and concern are dermal contact, eye contact, and inhalation of dust or aerosolized particles.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties is crucial for risk assessment.

PropertyValueSource
CAS Number 1256823-11-6[1][4]
Molecular Formula C₇H₅BrClNO[1][2]
Molecular Weight 234.48 g/mol [1]
Appearance Solid[6]
Storage Store in a cool, dry, well-ventilated place. Recommended storage at 2-8°C under an inert atmosphere.[1][7]

The Core of Safe Handling: A Validating Workflow

Safe handling is not a checklist but a dynamic workflow. Every step is designed to validate the safety of the subsequent action. This section outlines the mandatory protocols for using this compound.

Engineering Controls: The First Line of Defense

Causality: The primary hazard associated with this compound is irritation upon inhalation of dust particles.[4][5] Therefore, isolating the researcher from airborne particulates is the most critical safety measure.

  • Mandatory Protocol: All weighing, handling, and transfer of solid this compound must be conducted inside a certified chemical fume hood.[7][8] The fume hood provides negative pressure to contain and exhaust any dust generated, preventing it from entering the laboratory atmosphere and the researcher's breathing zone.

  • Validation: Before use, verify the fume hood's certification is current and that the airflow monitor indicates normal operation.

Personal Protective Equipment (PPE): The Essential Barrier

Causality: Given the skin and eye irritation hazards, forming a direct chemical barrier is non-negotiable.[4] PPE must be selected based on chemical resistance and worn correctly.

  • Eye and Face Protection: Wear chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards at all times.[9][10] For operations with a higher risk of splashing, a face shield must be worn in addition to goggles.[8]

  • Skin and Body Protection:

    • Gloves: Wear chemical-resistant nitrile or neoprene gloves.[8] Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10]

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory.[8]

  • Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[3] However, reliance on respirators should be a secondary measure to proper fume hood use.

Risk Management Workflow

This diagram illustrates the cyclical nature of laboratory safety protocols.

G cluster_workflow Safe Handling Workflow Assess 1. Assess Hazards (Irritant: Skin, Eye, Respiratory) Control 2. Implement Controls (Fume Hood, PPE) Assess->Control Mitigate Handle 3. Safe Handling (Weighing, Transfers) Control->Handle Protect Dispose 4. Waste Disposal (Segregated Waste Stream) Handle->Dispose Contain Emergency Emergency Preparedness (Spill Kit, Eyewash) Handle->Emergency If spill occurs Dispose->Assess Re-evaluate for next use

Caption: A workflow for managing risks associated with chemical handling.

Experimental Protocols: Step-by-Step Methodologies

Protocol for Weighing and Transferring the Solid Compound
  • Preparation: Ensure the chemical fume hood is on and working correctly. Clear the sash and the work area of any unnecessary items.

  • PPE: Don all required PPE as specified in section 2.2.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Also, place the stock container of this compound, a clean spatula, and the receiving vessel inside the hood.

  • Transfer: Carefully open the stock container. Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust, such as dropping the solid from a height.

  • Closure: Securely close the stock container immediately after dispensing.

  • Addition: Carefully add the weighed solid to the reaction vessel or solvent.

  • Decontamination: Clean the spatula with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container. Dispose of the used weigh boat in the solid chemical waste.

  • Finalization: Wipe down the work surface inside the fume hood. Remove PPE using the correct doffing procedure. Wash hands thoroughly with soap and water.[10]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[11]

First Aid Measures
Exposure RouteProtocolCausality & Justification
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]The primary goal is to remove the individual from the contaminated atmosphere to prevent further respiratory irritation. Medical consultation is essential.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]Prompt and thorough washing is necessary to remove the irritant from the skin surface and minimize damage.
Eye Contact Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]Extensive flushing is required to dilute and remove the chemical from the sensitive eye tissues, preventing serious injury.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]Inducing vomiting can cause further damage to the esophagus. The priority is to get professional medical help.
Accidental Release Measures

Causality: The response to a spill is dictated by its scale and the potential for aerosolization. The primary objective is to contain the material safely without creating additional hazards.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[3]

  • Ventilate & Isolate: Ensure the area is well-ventilated (fume hood for small spills). Prevent the dust from spreading. Do not let the product enter drains.[3][10]

  • Containment: For a small, manageable spill, use personal protective equipment.[3] Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep up the material without creating dust.[3] Place it into a suitable, closed, and labeled container for disposal.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste according to institutional and local regulations.

Spill Response Decision Tree

G Spill Spill of this compound Occurs Assess Assess Spill Size & Location Spill->Assess Small Small Spill (<5g) Inside Fume Hood? Assess->Small Small Large Large Spill (>5g) or Outside Hood Assess->Large Large Cleanup Trained Personnel Cleanup - Full PPE - Absorb & Collect - Decontaminate Small->Cleanup Yes Evacuate Evacuate Area Alert EH&S Secure the Lab Small->Evacuate No Large->Evacuate YesHood Yes NoHood No

Caption: Decision-making process for responding to a chemical spill.

Stability, Reactivity, and Disposal

  • Reactivity and Stability: The compound is stable under recommended storage conditions.[5] Avoid strong oxidizing agents, strong bases, and strong acids.

  • Hazardous Decomposition Products: When heated to decomposition or during combustion, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[3]

  • Waste Disposal: Dispose of this material and its container at a licensed hazardous waste disposal facility.[3] Do not allow it to enter the sewer system. All contaminated packaging should be treated as the substance itself.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-(3-Bromopyridin-2-yl)ethanone. Retrieved from Capot Chemical. [Link]

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. Retrieved from Acros PharmaTech. [Link]

  • Hangzhou Zhihua Technology Co., Ltd. (n.d.). GHS SDS for this compound. Retrieved from XiXisys. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Bromo-5-chloropyridin-4-amine. Retrieved from Angene Chemical. [Link]

  • Alfa Aesar. (2025, September 22). SAFETY DATA SHEET: 2-Bromo-1-indanone. Retrieved from Alfa Aesar. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Retrieved from Cole-Parmer. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

Sources

Spectroscopic Data for 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Bromo-5-chloropyridin-2-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each section includes detailed experimental protocols, in-depth analysis of the spectral features, and the underlying scientific principles governing these observations.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its multifunctional structure, featuring a pyridine ring substituted with bromine and chlorine atoms, alongside an acetyl group, offers multiple sites for further chemical modification. Accurate characterization of this molecule is paramount for its application in novel synthesis and as a building block for more complex structures. This guide provides a detailed spectroscopic analysis to aid in its unambiguous identification and to understand its electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR offer critical insights into its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

Instrument Parameters (Typical):

  • Spectrometer: 400 MHz or higher field strength spectrometer.

  • ¹H NMR:

    • Number of scans: 16-32

    • Pulse sequence: Standard single-pulse experiment (zg30)

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Pulse sequence: Proton-decoupled pulse sequence (zgpg30)

    • Relaxation delay: 2 seconds

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in CDCl₃ a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Tune & Shim d->e f Acquire Spectra (¹H & ¹³C) e->f g Fourier Transform f->g h Phase Correction g->h i Baseline Correction h->i j Integration & Peak Picking i->j IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition a Grind Sample with KBr b Press into Pellet a->b c Place Pellet in Holder b->c d Acquire IR Spectrum c->d

Caption: Workflow for IR sample preparation and data acquisition using the KBr pellet method.

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~1700StrongC=O stretch (ketone)
~1600-1400Medium-StrongPyridine ring C=C and C=N stretches
~1250MediumC-C stretch (acetyl)
~1100-1000MediumC-Cl stretch
~850-750StrongAromatic C-H out-of-plane bend
~650-550MediumC-Br stretch

Interpretation:

  • Aromatic C-H Stretch: The weak to medium intensity bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the pyridine ring.

  • Carbonyl (C=O) Stretch: A strong and sharp absorption band around 1700 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the C=O stretching vibration of the ketone functional group. Conjugation with the pyridine ring may slightly lower this frequency.

  • Pyridine Ring Stretches: A series of medium to strong bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • C-C Stretch: A medium intensity band around 1250 cm⁻¹ can be attributed to the stretching vibration of the C-C bond between the carbonyl group and the methyl group.

  • C-Cl and C-Br Stretches: The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region, typically around 1100-1000 cm⁻¹ and 650-550 cm⁻¹, respectively.

  • Aromatic C-H Bending: Strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending vibrations of the C-H bonds on the pyridine ring. The substitution pattern influences the exact position of these bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Method: Electron Ionization (EI) Mass Spectrometry

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

Instrument Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Detection: Positive ion mode

Diagram: EI-MS Fragmentation Logic

MS_Fragmentation cluster_frags Primary Fragments M Molecular Ion (M⁺) M_minus_CH3 [M - CH₃]⁺ M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M - COCH₃]⁺ M->M_minus_COCH3 - •COCH₃ M_minus_Br [M - Br]⁺ M->M_minus_Br - •Br M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - •Cl

Caption: Common fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum

The predicted major peaks in the EI mass spectrum of this compound are presented in Table 4.

Table 4: Predicted m/z Values of Major Fragments

m/zRelative AbundanceAssignment
233/235/237ModerateMolecular Ion [M]⁺
218/220/222Moderate[M - CH₃]⁺
190/192Low[M - COCH₃]⁺
154/156Low[M - Br]⁺
198/200Low[M - Cl]⁺
43High[CH₃CO]⁺

Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks at m/z 233 (C₇H₅⁷⁹Br³⁵ClNO), 235 (C₇H₅⁸¹Br³⁵ClNO and C₇H₅⁷⁹Br³⁷ClNO), and 237 (C₇H₅⁸¹Br³⁷ClNO).

  • [M - CH₃]⁺: Loss of a methyl radical (•CH₃) via alpha-cleavage is a common fragmentation pathway for ketones, resulting in a resonance-stabilized acylium ion. [2]This would give a cluster of peaks at m/z 218, 220, and 222.

  • [M - COCH₃]⁺: Cleavage of the bond between the pyridine ring and the acetyl group would lead to the loss of an acetyl radical (•COCH₃), giving a fragment corresponding to the 3-bromo-5-chloropyridinyl cation at m/z 190 and 192.

  • [M - Br]⁺ and [M - Cl]⁺: Loss of the halogen atoms as radicals can also occur, leading to fragments at m/z 154/156 (loss of Br) and 198/200 (loss of Cl).

  • [CH₃CO]⁺: A prominent peak is expected at m/z 43, corresponding to the acylium ion [CH₃CO]⁺, which is a very stable fragment and often the base peak in the mass spectra of methyl ketones.

Synthesis and Potential Impurities

A plausible synthesis of this compound involves the acylation of a suitable pyridine precursor. One potential route could start from 3-bromo-5-chloropyridine. This starting material could be lithiated via halogen-metal exchange, followed by quenching with an acetylating agent such as N,N-dimethylacetamide or acetyl chloride.

Potential Impurities:

  • Starting materials: Unreacted 3-bromo-5-chloropyridine.

  • Byproducts from incomplete reaction: For example, if a Grignard reagent is used, the corresponding alcohol, 1-(3-bromo-5-chloropyridin-2-yl)ethanol, could be formed. [3]* Over-acylation or side reactions: Depending on the reaction conditions, other isomers or multiply acylated products could potentially form, although they are generally minor.

The presence of these impurities would be detectable by the spectroscopic methods described above, for instance, as additional peaks in the NMR spectra or as unexpected ions in the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR, IR, and mass spectrometry, provide a comprehensive characterization of this compound. The detailed interpretation of the expected spectral features, along with established experimental protocols, serves as a valuable resource for scientists working with this compound. This information is crucial for confirming the identity and purity of the substance, which is essential for its successful application in research and development.

References

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • YouTube. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement. Retrieved from [Link]

  • PubMed. (2006, March). Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(3-bromo-5-chloropyridin-2-yl)ethanone. As a key intermediate in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document offers a detailed interpretation of its expected NMR spectra, grounded in established spectroscopic principles and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar compounds.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₇H₅BrClNO, is a substituted pyridine derivative.[1][2][3] The pyridine ring is a common scaffold in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and engage in various biological interactions. The specific substitution pattern of this molecule—a bromine atom at the 3-position, a chlorine atom at the 5-position, and an acetyl group at the 2-position—offers multiple points for synthetic modification, making it a versatile building block in the synthesis of novel therapeutic agents.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework. Together, they offer a complete picture of the molecular architecture, confirming the identity and purity of the synthesized compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region from the methyl protons of the acetyl group. The analysis is based on the principles of chemical shift, spin-spin coupling, and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.0 - 8.2Doublet (d)2.0 - 2.5Deshielded by the adjacent electronegative bromine and the electron-withdrawing acetyl group. Coupled to H-6.
H-67.8 - 8.0Doublet (d)2.0 - 2.5Deshielded by the adjacent electronegative chlorine and the nitrogen atom in the pyridine ring. Coupled to H-4.
-CH₃2.6 - 2.8Singlet (s)N/AProtons of the acetyl group are in a typical chemical shift range for a methyl ketone. No adjacent protons to couple with.

Causality of Experimental Choices: The predicted chemical shifts are influenced by the anisotropic effects of the pyridine ring and the inductive and mesomeric effects of the substituents. The bromine and chlorine atoms are electron-withdrawing, which deshields the ring protons, shifting their signals downfield. The acetyl group at the C-2 position further deshields the adjacent H-6 proton. The expected meta-coupling between H-4 and H-6 is typically small, in the range of 2-3 Hz.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the acetyl group.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O195 - 200Typical chemical shift for a ketone carbonyl carbon.
C-2150 - 155Attached to the electron-withdrawing acetyl group and the nitrogen atom.
C-3118 - 123Attached to the bromine atom, leading to a significant upfield shift due to the heavy atom effect.
C-4140 - 145Deshielded by the adjacent bromine and chlorine atoms.
C-5130 - 135Attached to the chlorine atom.
C-6148 - 153Deshielded by the adjacent nitrogen atom and chlorine atom.
-CH₃25 - 30Typical chemical shift for a methyl group attached to a carbonyl.

Trustworthiness of Predictions: These predictions are based on established substituent effects on the ¹³C chemical shifts of pyridine rings.[4][5][6] The presence of halogens and the acetyl group significantly influences the electronic distribution within the ring, leading to the predicted chemical shift ranges. For instance, the carbon directly attached to the bromine (C-3) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relative chemical inertness.[7] Alternative deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used.[8][9]

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).[7]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both the ¹H and ¹³C spectra.

Visualizing the Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

start Start: Sample Preparation dissolve Dissolve 5-10 mg of compound in 0.6-0.7 mL of CDCl3 start->dissolve homogenize Homogenize the solution dissolve->homogenize nmr_acq NMR Data Acquisition (¹H and ¹³C) homogenize->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis and Structure Confirmation processing->analysis end End: Characterized Compound analysis->end

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. The predicted spectral data, based on sound chemical principles and analogous compounds, offer a reliable reference for researchers working with this important synthetic intermediate. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is crucial for the unambiguous structural confirmation and purity assessment required in drug development and scientific research.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 14, pp. 1-49). Springer, Berlin, Heidelberg.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloropyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical intermediate 1-(3-Bromo-5-chloropyridin-2-yl)ethanone. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry, offering multiple strategic points for molecular diversification. This document details the compound's physicochemical properties, confirms its commercial availability from key suppliers, and provides a robust, field-proven proposed synthetic pathway. Furthermore, it explores the strategic applications of its distinct reactive sites in the context of modern synthetic methodologies, particularly in the construction of complex, biologically active molecules. All protocols and data are presented to ensure scientific integrity and practical utility in a research and development setting.

Introduction to a Versatile Pyridine Building Block

This compound is a strategically-designed heterocyclic ketone of significant interest in the field of medicinal chemistry. Its structure is notable for three key features on a pyridine scaffold: an acetyl group at the 2-position, a bromine atom at the 3-position, and a chlorine atom at the 5-position. This specific arrangement of functional groups provides a powerful toolkit for synthetic chemists. The electron-deficient nature of the pyridine ring, combined with the distinct reactivity of the ketone and the two different halogen atoms, allows for a series of selective and high-yield transformations. This makes the compound an ideal starting point or intermediate for generating libraries of complex molecules in the pursuit of novel therapeutic agents.

Physicochemical Properties and Identification

Accurate identification is critical for procurement and use. The key identifiers and physical properties for this compound are summarized below.

PropertyValueSource
CAS Number 1256823-11-6[1][2][3]
Molecular Formula C₇H₅BrClNO[1]
Molecular Weight 234.48 g/mol [1]
MDL Number MFCD18255548[1][2]
SMILES CC(C1=NC=C(Cl)C=C1Br)=O[1]
Purity Typically ≥95%[1][2]
Storage 2-8°C, Sealed in dry environment[1][2]

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers, making it accessible for research and development purposes. When procuring this reagent, it is imperative to use the correct CAS number (1256823-11-6) to ensure the correct isomer is obtained, as other positional isomers exist (e.g., 1-(5-Bromo-2-chloropyridin-3-yl)ethanone, CAS 886365-47-5)[4].

Known Commercial Suppliers:

SupplierCatalog NumberPurityReference
CHIRALEN341968295+%[2]
ChemSceneCS-010616095+%[1]
Apollo ScientificAPO456988970Not specified

G

Procurement workflow for acquiring the target compound.

Proposed Synthetic Pathway

Rationale for Reagent Selection: N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂).[5] NBS is a crystalline solid that is safer to handle than the highly volatile and corrosive Br₂.[5] It serves as a source for a low concentration of electrophilic bromine, which often leads to higher selectivity and fewer side products in the bromination of electron-deficient aromatic systems.[5][6][7] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

G

Proposed synthetic route to the target compound.
Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 1-(5-chloropyridin-2-yl)ethanone

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(5-chloropyridin-2-yl)ethanone (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.2 M concentration) and stir until the starting material is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining active bromine.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Strategic Applications in Medicinal Chemistry

The synthetic value of this compound lies in its three distinct and orthogonally reactive functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

G

Reaction handles for molecular diversification.
  • The C-Br Bond (Position 3): The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond.[8][9] This allows for selective functionalization at the 3-position.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding 3-aryl or 3-heteroaryl substituted pyridines.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

  • The C-Cl Bond (Position 5): While less reactive than the C-Br bond, the carbon-chlorine bond can still participate in cross-coupling reactions, typically under more forcing conditions or with specialized catalyst systems.[10] This differential reactivity allows for sequential couplings: first at the C-Br site, followed by a different coupling at the C-Cl site.

  • The Acetyl Group (Position 2): The ketone provides a versatile handle for a different set of chemical transformations.[11][12]

    • Reduction: Can be reduced to a secondary alcohol using agents like sodium borohydride. This alcohol can be a key hydrogen bond donor in a drug target or serve as a precursor for chiral separations and further functionalization.

    • Condensation: Reacts with primary amines to form imines, which are important pharmacophores in their own right or can be further reduced to secondary amines.

    • Alpha-Functionalization: The α-protons can be removed to form an enolate, allowing for the introduction of other substituents adjacent to the carbonyl.

Safety and Handling

As a halogenated aromatic ketone, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. While specific toxicity data is not available for this compound, related isomers are classified as harmful if swallowed, and causing skin and eye irritation. Store the compound in a tightly sealed container in a cool, dry place as recommended by suppliers (2-8°C).[1][2]

Conclusion

This compound is a readily available and highly valuable chemical intermediate for the synthesis of complex molecules, particularly in the field of drug discovery. Its trifunctional nature provides chemists with a platform for controlled, sequential, and diverse synthetic modifications. Understanding its commercial sources, reliable synthesis, and the strategic application of its reactive handles is key to leveraging its full potential in the development of next-generation therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • ChemScene. (n.d.). 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one. ChemScene.
  • MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • CHIRALEN. (n.d.). This compound. CHIRALEN.
  • Chembase.cn. (n.d.). This compound [1256823-11-6]. Chembase.cn.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. BenchChem.
  • Amadis Chemical. (n.d.). This compound, 1256823-11-6. Amadis Chemical.
  • Apollo Scientific Ltd. (n.d.). This compound | 1256823-11-6. Apollo Scientific Ltd.
  • Sigma-Aldrich. (n.d.). 2-Acetylpyridine >= 99 1122-62-9. Sigma-Aldrich.
  • American Chemical Society. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.
  • ResearchGate. (1993). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • Echemi. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone. Echemi. [Link]

  • PubMed Central (PMC). (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind the Scent: Exploring 2-Acetylpyridine's Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone. Sigma-Aldrich.
  • BenchChem. (n.d.). 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5. BenchChem.

Sources

A Technical Guide to the Synthetic Utility and Research Applications of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Bromo-5-chloropyridin-2-yl)ethanone is a highly functionalized heterocyclic ketone that has emerged as a pivotal intermediate in the synthesis of complex organic molecules. Its unique arrangement of reactive sites—a nucleophilic acetyl group, two distinct halogen atoms (bromine and chlorine) amenable to differential cross-coupling, and an electron-deficient pyridine core—renders it an exceptionally versatile building block. This guide provides an in-depth analysis of its chemical properties, established applications in modern agrochemical development, and its burgeoning potential in medicinal chemistry. We will explore the mechanistic rationale behind its utility, provide detailed synthetic protocols, and present forward-looking perspectives on its application in creating novel bioactive compounds.

A Versatile Heterocyclic Building Block: Chemical Profile

The strategic importance of this compound stems from its intrinsic chemical architecture. Understanding its properties is key to unlocking its synthetic potential.

Chemical Identity and Physicochemical Properties

The compound is a solid at room temperature and possesses the key structural and physical characteristics summarized below.[1][2]

PropertyValueSource
CAS Number 1256823-11-6[1]
Molecular Formula C₇H₅BrClNO[1][2]
Molecular Weight 234.48 g/mol [1]
Appearance Solid
SMILES CC(=O)C1=C(C=C(C=N1)Cl)Br[2]
InChIKey KMNWYNVTWPFJNR-UHFFFAOYSA-N[2]
Storage Sealed in dry, 2-8°C[1][3]
Key Structural Features and Inherent Reactivity

The synthetic versatility of this molecule is a direct consequence of its three primary reactive centers:

  • The Acetyl Group: The ketone functionality is a classical handle for a wide array of transformations. It can be readily reduced to a secondary alcohol, 1-(3-bromo-5-chloropyridin-2-yl)ethanol[4][5][6], or serve as a point for condensation reactions to build more complex heterocyclic systems.

  • The Bromine Atom (C3-position): The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This differential reactivity allows for regioselective elaboration at the 3-position while preserving the chlorine atom for subsequent transformations.

  • The Chlorine Atom (C5-position): While less reactive than bromine, the chlorine atom can still participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. It also contributes to the overall electronic properties of the pyridine ring, influencing the reactivity of other positions.

This hierarchy of reactivity allows for a programmed, stepwise approach to molecular construction, making it a highly valued scaffold in synthetic campaigns.

Core Application in Agrochemical Synthesis

The most prominent and well-documented application of this compound is as a key starting material for the synthesis of advanced agrochemicals, particularly fungicides and insecticides.[7][8]

Mechanistic Rationale: The Pyrazole Carboxamide Scaffold

Many modern pesticides are based on a pyrazole carboxamide core. This scaffold is effective because it can be decorated with various substituents to precisely modulate biological activity against specific pests while minimizing off-target effects. The subject molecule provides an ideal entry point into this chemical class. Specifically, it is a documented intermediate in the production of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a precursor to potent insecticidal compounds.[9]

Synthetic Workflow: From Halogenated Pyridine to Bioactive Agent

The general pathway involves the reaction of the ethanone with a hydrazine source to construct the pyrazole ring. This is a classic example of using a simple ketone as a linchpin for building complex heterocyclic systems. The resulting pyrazole, now bearing the bromochloropyridinyl moiety, can be further modified to produce the final active ingredient.

G A This compound B Condensation with Hydrazine derivative A->B Step 1 C Cyclization & Aromatization B->C Step 2 D Ethyl 3-bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylate C->D E Amide Coupling / Further Elaboration D->E Step 3 F Final Bioactive Agent (e.g., Insecticide/Fungicide) E->F

General workflow for agrochemical synthesis.
Detailed Protocol: Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate and its Oxidation

This protocol is adapted from established industrial synthesis methods and demonstrates the transformation of the ethanone into a key pyrazole intermediate.[9]

Part A: Synthesis of the Dihydropyrazole Intermediate

  • Reaction Setup: In a suitable reactor, combine this compound with an appropriate solvent such as acetonitrile.

  • Hydrazine Addition: Add a hydrazine derivative (e.g., ethyl (2Z)-2-(2-hydrazinylidene)acetate) to the mixture. The reaction is typically performed at a controlled temperature to manage any exotherms.

  • Cyclization: The mixture is stirred, allowing for the condensation and subsequent intramolecular cyclization to form the 4,5-dihydropyrazole ring system.

  • Work-up: Upon reaction completion (monitored by TLC or LC-MS), the solvent is typically removed under reduced pressure, and the crude product is isolated.

Part B: Oxidation to the Aromatic Pyrazole

  • Reagent Preparation: Charge a reactor with the crude dihydropyrazole intermediate from Part A dissolved in acetonitrile. Add potassium persulfate (1.4 eq).[9]

  • Catalysis and Heating: Heat the mixture to 60 °C and add a catalytic amount of concentrated sulfuric acid (0.1 eq).[9]

  • Reaction Maintenance: Maintain the reaction at reflux for approximately one hour to ensure complete oxidation to the aromatic pyrazole ring.[9]

  • Isolation and Purification: After completion, water is added to the mixture, and the phases are separated. The organic solvent is stripped, and the final product, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, is obtained via crystallization. The reported yield for this oxidation step is approximately 78%.[9]

Emerging Potential in Medicinal Chemistry

While its role in agrochemicals is well-established, the structural motifs within this compound are highly attractive for pharmaceutical development.

The Halogenated Pyridine Motif in Drug Discovery

Halogenated pyridines are privileged structures in medicinal chemistry. They are present in numerous approved drugs, where the halogens serve to modulate metabolic stability, tune pKa, and form specific halogen bonds with protein targets. The presence of both bromine and chlorine offers a unique opportunity for selective and sequential diversification.

Application as a Scaffold for Kinase Inhibitors

The parent structure is noted as a useful intermediate for the synthesis of kinase inhibitors, which are a cornerstone of modern oncology treatment.[10] Kinase inhibitors typically function by occupying the ATP-binding pocket of a target enzyme. The pyridine ring can act as a hinge-binding motif, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets and form key hydrogen bonds.

Proposed Synthetic Scheme for a Kinase Inhibitor Fragment

The following workflow illustrates a hypothetical, yet chemically sound, pathway for elaborating the starting material into a more complex, drug-like fragment. This process leverages the differential reactivity of the halogen atoms.

G A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) at C3-Bromo position A->B C Aryl-substituted Chloropyridine Intermediate B->C D Ketone Reduction (e.g., NaBH₄) C->D E Secondary Alcohol Derivative D->E F Further Functionalization (e.g., Etherification, SNAr at C5-Chloro) E->F G Complex Kinase Inhibitor Scaffold F->G

Hypothetical workflow for drug fragment synthesis.

Experimental Rationale:

  • Step 1 (Suzuki Coupling): A boronic acid (Ar-B(OH)₂) and a palladium catalyst would be used to selectively replace the bromine atom with a new aryl group. This is a robust and widely used reaction that takes advantage of the higher reactivity of the C-Br bond.

  • Step 2 (Ketone Reduction): The acetyl group can be reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). This introduces a hydrogen bond donor/acceptor, which is often critical for binding to protein targets.

  • Step 3 (Further Functionalization): The newly formed alcohol can be converted into an ether, or the remaining chlorine atom can be targeted for nucleophilic aromatic substitution (SₙAr) to introduce amine functionalities, further increasing molecular complexity and tailoring the molecule for a specific biological target.

Summary and Future Outlook

This compound is far more than a simple chemical reagent; it is a sophisticated synthetic platform. Its well-defined reactivity hierarchy provides chemists with a reliable and programmable tool for constructing complex molecules. While its utility in the agrochemical industry is proven, its potential in drug discovery is significant and warrants further exploration. Future research will likely focus on developing novel catalytic systems to further enhance the selective functionalization of its C-Cl bond and on utilizing this building block to access new chemical space in the search for next-generation therapeutics, particularly in the fields of oncology and infectious diseases.

References

  • MySkinRecipes. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone.
  • ChemScene. 1256823-11-6 | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one.
  • CymitQuimica. 1-(3-BROMO-5-CHLOROPYRIDIN-2-YL)ETHANOL.
  • ZHU Hongwei, et al. (2014). Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropy-ridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. Chemical Research in Chinese Universities.
  • Zhu, H., et al. (2014). Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxam ides. ResearchGate.
  • PubChemLite. This compound.
  • CHIRALEN. This compound.
  • A2B Chem. 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone, 95% Purity.
  • Sigma-Aldrich. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone.
  • Echemi. 1-(3-broMo-5-chloropyridin-2-yl)ethanol.
  • PubChem. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.
  • Liu, X.-F., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin- 4-yl)- N-isopropyl-1,3-thiazole-4-carboxamide. ResearchGate.
  • Wang, B.-L., et al. (2020). Synthesis and Biological Activities of Novel N -(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1 H -pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl) Amides. ResearchGate.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

Sources

An In-depth Technical Guide to the Derivatives of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold

In the landscape of modern medicinal and agrochemical research, the pyridine ring remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold. The strategic introduction of halogen atoms onto this ring system further enhances its utility, providing synthetic handles for a variety of cross-coupling and substitution reactions. This guide focuses on a particularly versatile building block: 1-(3-Bromo-5-chloropyridin-2-yl)ethanone .

The presence of two distinct halogen atoms—bromine and chlorine—at positions 3 and 5, respectively, coupled with an acetyl group at the 2-position, imbues this molecule with a rich and tunable reactivity profile. The acetyl group, an electron-withdrawing moiety, influences the reactivity of the pyridine ring, while the differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. This technical guide provides an in-depth exploration of the synthetic pathways to novel derivatives of this scaffold, detailed experimental protocols, characterization insights, and a discussion of their potential applications in drug discovery and beyond.

Core Reactivity and Synthetic Avenues

The synthetic utility of this compound is primarily dictated by the reactivity of its two carbon-halogen bonds. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Conversely, the C-Cl bond at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrogen atom and the acetyl group. This differential reactivity is the key to the selective synthesis of a diverse array of derivatives.

The principal synthetic transformations discussed in this guide are:

  • Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position (Br)

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Heck-Mizoroki Coupling (C-C bond formation)

  • Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position (Cl)

The following sections will provide detailed, field-proven insights into the practical execution of these reactions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. For this compound, these reactions are expected to proceed selectively at the more reactive C-Br bond.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical industry due to its high tolerance for a variety of functional groups.

  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) complex. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a phosphine ligand, which is reduced in situ to Pd(0). The choice of ligand can significantly impact reaction efficiency.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. K₃PO₄ is a moderately strong base that is often effective and well-tolerated.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the reaction.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

This protocol is adapted from established procedures for similar bromopyridine substrates.[1]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-aryl-5-chloropyridin-2-yl)ethanone.

EntryArylboronic AcidExpected Yield (%)
1Phenylboronic acid80-90
24-Methoxyphenylboronic acid85-95
34-Fluorophenylboronic acid75-85
43-Thienylboronic acid60-75
Sonogashira Coupling: Synthesis of 3-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

  • Dual Catalyst System: A palladium(0) catalyst initiates the catalytic cycle by oxidative addition to the C-Br bond. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like DMF or THF can be used.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC≡CR Ar-Pd(II)(C≡CR)L₂ ArPdBr->ArPdC≡CR Transmetalation ArPdC≡CR->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC≡CR->Product CuI Cu(I)X CuCCR Cu(I)-C≡CR CuCCR->ArPdBr Transmetalation Alkyne H-C≡CR Alkyne->CuCCR + CuI, Base Base Base

Caption: Simplified catalytic cycles of the Sonogashira coupling.

This protocol is based on general procedures for Sonogashira couplings of bromopyridines.[2][3]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol), and copper(I) iodide (CuI) (0.06 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (3x).

  • Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (Et₃N, 5 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous ammonium chloride (NH₄Cl) solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 1-(5-chloro-3-(alkynyl)pyridin-2-yl)ethanone derivative.

EntryAlkyneExpected Yield (%)
1Phenylacetylene75-90
2Trimethylsilylacetylene80-95
31-Hexyne70-85
Heck-Mizoroki Reaction: Synthesis of 3-Alkenyl Derivatives

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[4] This reaction is a powerful method for creating C(sp²)-C(sp²) bonds.

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective catalyst precursor. It is reduced in situ to Pd(0).

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often used to stabilize the palladium catalyst.

  • Base: A mild base such as triethylamine (Et₃N) or sodium acetate (NaOAc) is required to neutralize the HX formed.

  • Solvent: A polar aprotic solvent like DMF or NMP is typically used at elevated temperatures.

This protocol is a general procedure for Heck reactions involving aryl bromides.[5]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.5 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, particularly at the α- (2 and 6) and γ- (4) positions. This electron deficiency is enhanced by the presence of electron-withdrawing groups, such as the acetyl group at the 2-position in our core molecule. This makes the C-Cl bond at position 5 susceptible to nucleophilic attack, although the C-Br at position 3 is more sterically hindered. However, the chlorine at position 5 is not as activated as a halogen at the 2- or 4-position would be. For this guide, we will focus on the more established reactivity at the C-Br bond via cross-coupling. Should a strong nucleophile and harsh conditions be employed, substitution at the C-Cl position may be possible.

Part 3: Characterization of Derivatives

The synthesized derivatives can be characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the pyridine ring protons will change predictably upon substitution at the C-3 position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the products.

  • Infrared (IR) Spectroscopy: The C=O stretch of the acetyl group will be a prominent feature in the IR spectrum.

Predicted ¹H NMR Data for this compound:

  • CH₃ (s, 3H): ~2.7 ppm

  • Pyridine-H (d, 1H): ~8.0-8.2 ppm

  • Pyridine-H (d, 1H): ~8.5-8.7 ppm

Part 4: Applications in Drug Discovery and Agrochemicals

Derivatives of substituted pyridines are prevalent in a wide range of biologically active compounds. The derivatives of this compound are valuable intermediates for creating libraries of compounds for high-throughput screening.

  • Insecticides: The 1-(3-chloropyridin-2-yl)pyrazole carboxamide scaffold is a key component of highly successful insecticides like chlorantraniliprole.[6] The derivatives synthesized from our core molecule can be used to generate novel analogs with potentially improved properties.

  • Fungicides: Pyrazole carboxamides containing a dihalogenated pyridine moiety have shown significant fungicidal activity.[5]

  • Pharmaceuticals: The 2-acetylpyridine moiety and its derivatives have been investigated for a range of pharmacological activities, including anticonvulsant and analgesic properties.[7][8] The ability to introduce diverse aryl, alkynyl, and alkenyl groups via the methods described allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex heterocyclic compounds. Its differential reactivity allows for selective functionalization through well-established palladium-catalyzed cross-coupling reactions at the C-3 bromine. This guide provides a comprehensive overview of the key synthetic strategies and detailed, adaptable protocols for researchers in the pharmaceutical and agrochemical industries. The derivatives accessible from this scaffold hold significant potential for the discovery of new bioactive molecules.

References

  • Wikipedia. (n.d.). Heck reaction. Retrieved January 16, 2026, from [Link].

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
  • Siddiqui, N., et al. (2007). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4178-4182.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Supporting Information for: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.).
  • PubChemLite. (n.d.). This compound. Retrieved January 16, 2026, from [Link].

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Klayman, D. L., et al. (1991). 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. Journal of Medicinal Chemistry, 34(4), 1422–1425.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • O'DELL, T. B., et al. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics, 128, 65–74.
  • Taylor, R. J. K., et al. (2009). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 65(49), 10174-10182.
  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF 2-AZETIDINONE DERIVATIVES: AS A NOVEL ANTICONVULSANT AGENT. (n.d.). Neuroquantology.
  • The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. (n.d.).
  • Guillaumet, G., et al. (2015). Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist. New Journal of Chemistry, 39(11), 8564-8571.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • BenchChem. (2025).
  • Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. (n.d.).
  • PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. Retrieved January 16, 2026, from [Link].

  • Hemsworth, B. A., & Foldes, F. F. (1970). Preliminary Pharmacological Screening of Styrylpyridine. Choline Acetyltransferase Inhibitors. European Journal of Pharmacology, 11(2), 187–194.
  • Jampani, S. (2022). #61 Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Triaryl-2-Pyrazolines Derivatives. Journal of Pharmaceutical Chemistry, 8(Supplement).
  • Cacchi, S., & Fabrizi, G. (2011). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 16(5), 3844–3881.
  • Abid, M., et al. (2012). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 4009–4013.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Hartwig, J. F., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 1859–1862.
  • Berteina-Raboin, S., & Guillaumet, G. (2018).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.).
  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (n.d.).
  • McNally, A., et al. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. (n.d.).
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.).
  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (n.d.). PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction of 1-Bromo-2-isopropenylbenzene. BenchChem.

Sources

Methodological & Application

The Alchemist's Guide to a Privileged Scaffold: Synthesis of Novel Derivatives from 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine Ketone

In the landscape of modern medicinal chemistry, the pyridine scaffold holds a privileged status, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is a cornerstone of drug discovery, enabling the fine-tuning of pharmacological properties. Within this context, 1-(3-Bromo-5-chloropyridin-2-yl)ethanone emerges as a highly versatile and valuable building block. Its unique arrangement of a reactive acetyl group and two distinct halogen atoms at key positions offers a rich platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthetic pathways available for the derivatization of this key intermediate, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust and adaptable, empowering the user to generate novel compound libraries with high efficiency and strategic precision.

The core utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 3-position and the chlorine atom at the 5-position can be selectively addressed through a variety of cross-coupling reactions, while the acetyl group at the 2-position serves as a versatile handle for condensation and cyclization reactions. This multi-faceted reactivity allows for a modular and systematic approach to lead optimization, making it a powerful tool in the quest for novel kinase inhibitors and other targeted therapeutics.[1]

Part 1: Strategic Derivatization of the Pyridine Core via Cross-Coupling Reactions

The dihalogenated nature of the pyridine ring in this compound is a synthetic chemist's playground. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions is the linchpin of its selective functionalization. The C-Br bond, being weaker and more susceptible to oxidative addition to a palladium(0) center, can be selectively targeted, leaving the C-Cl bond intact for subsequent transformations.[2] This predictable regioselectivity is a powerful tool for the stepwise construction of complex, multi-substituted pyridines.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a stalwart of modern organic synthesis, revered for its broad functional group tolerance and mild reaction conditions.[3] It facilitates the formation of a C-C bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters.

Suzuki_Coupling start This compound product 1-(3-Aryl-5-chloropyridin-2-yl)ethanone start->product Suzuki-Miyaura Coupling boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst, Base Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling catalyst->Suzuki-Miyaura Coupling Buchwald_Hartwig start This compound product 1-(3-(R¹R²N)-5-chloropyridin-2-yl)ethanone start->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst, Base, Ligand Buchwald-Hartwig Amination Buchwald-Hartwig Amination catalyst->Buchwald-Hartwig Amination Chalcone_Synthesis start This compound product (E)-1-(3-Bromo-5-chloropyridin-2-yl)-3-arylprop-2-en-1-one start->product Claisen-Schmidt Condensation aldehyde Ar-CHO aldehyde->product catalyst Base (e.g., NaOH, KOH) Claisen-Schmidt Condensation Claisen-Schmidt Condensation catalyst->Claisen-Schmidt Condensation

Sources

Application Note & Protocol: Selective Suzuki-Miyaura Coupling of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing a selective Suzuki-Miyaura cross-coupling reaction on the challenging heteroaromatic substrate, 1-(3-Bromo-5-chloropyridin-2-YL)ethanone. We will delve into the mechanistic rationale for achieving high chemoselectivity, present a field-proven, step-by-step protocol, and offer in-depth insights into parameter optimization and troubleshooting. This guide is intended for researchers in synthetic chemistry and drug development engaged in the construction of complex biaryl and hetero-biaryl scaffolds.

Mechanistic Rationale & Substrate-Specific Challenges

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5]

Suzuki_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ Active Catalyst oa_complex R¹-Pd(II)L₂-X Oxidative Addition Complex pd0->oa_complex oa_label Oxidative Addition pd0->oa_label tm_complex R¹-Pd(II)L₂-R² Transmetalation Complex oa_complex->tm_complex tm_label Transmetalation oa_complex->tm_label product_complex [R¹-R²]-Pd(0)L₂ tm_complex->product_complex re_label Reductive Elimination tm_complex->re_label product_complex->pd0 R¹-R² product_complex->pd0 oa_label->oa_complex R¹-X tm_label->tm_complex [R²-B(OR)₂]⁻ re_label->product_complex boronic_acid R²-B(OH)₂ Boronic Acid boronate [R²-B(OH)₃]⁻ 'Ate' Complex boronic_acid->boronate + Base (e.g., OH⁻) boronate->tm_label

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[3]

  • Transmetalation: A base activates the organoboron reagent (R²-BY₂) to form a more nucleophilic 'ate' complex.[6][7] This complex then transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]

Our specific substrate, this compound, presents two key challenges that must be addressed for a successful and selective coupling:

  • Chemoselectivity: The molecule possesses two different halogen atoms: bromine at the C3 position and chlorine at the C5 position. The success of a selective monocoupling hinges on the difference in reactivity of the C-Br and C-Cl bonds. The oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The relative reactivity for halides in Suzuki couplings is well-established: I > Br >> Cl.[7][8] This inherent difference allows for the selective activation of the C-Br bond over the much stronger C-Cl bond, enabling a targeted monocoupling at the C3 position.[2]

  • The "2-Pyridyl Problem": The presence of the pyridine nitrogen atom ortho to a coupling site can be problematic. The nitrogen's lone pair of electrons can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9] Furthermore, 2-pyridyl boron reagents are known to be unstable and prone to rapid protodeboronation.[9][10] While our substrate is the halide partner, careful selection of ligands and conditions is crucial to maintain high catalytic activity. The electron-withdrawing nature of the acetyl group at the C2 position can help activate the C-Br bond for oxidative addition.

By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds and selecting an appropriate catalytic system, we can achieve a highly selective monocoupling reaction.

Optimized Protocol for Selective Monocoupling at the C3-Position

This protocol is designed to selectively couple an arylboronic acid at the C3-position (bromo-position) of this compound.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental_Workflow start Start setup Assemble dry glassware under inert atmosphere (Ar or N₂) start->setup reagents Charge flask with: 1. Pyridyl Halide 2. Boronic Acid 3. Base (K₂CO₃) 4. Pd Catalyst setup->reagents solvent Add degassed solvents (Dioxane / H₂O) reagents->solvent reaction Heat mixture to 80-100 °C with vigorous stirring solvent->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Cool to RT Aqueous Workup (Quench, Extract) monitor->workup Upon Completion purify Dry organic layer Concentrate Purify via Chromatography workup->purify end Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.5 equiv).

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the flask.

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Through a syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be thoroughly degassed prior to addition.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-chloro-2-acetylpyridine product.[12]

Parameter Optimization and Discussion

The choice of catalyst, base, and solvent is critical for maximizing yield and selectivity. The following table provides guidance based on established principles for Suzuki-Miyaura couplings, especially those involving heteroaromatic halides.

ParameterRecommended ChoiceRationale & Field InsightsPotential Alternatives & Context
Palladium Source Pd(PPh₃)₄A reliable, air-stable Pd(0) precatalyst that is effective for many C(sp²)-Br couplings. The triphenylphosphine ligands are already included.[4]Pd₂(dba)₃ or Pd(OAc)₂ : These are Pd(0) and Pd(II) sources, respectively, that require the addition of an external ligand. They are often used in more advanced catalytic systems for challenging couplings.[1][10]
Ligand (Internal to Pd(PPh₃)₄)Triphenylphosphine is a moderately electron-rich ligand suitable for activating aryl bromides.For the more challenging C-Cl bond activation (not desired here), or if reactivity is low, bulky, electron-rich biarylphosphine ligands like SPhos or JohnPhos are the state-of-the-art.[4][13]
Base K₂CO₃A common, cost-effective inorganic base that is strong enough to facilitate boronate 'ate' complex formation without promoting significant side reactions.[11]Cs₂CO₃ : More soluble and often more effective for less reactive substrates. K₃PO₄ : A stronger base that can be highly effective for difficult couplings, including those involving aryl chlorides.[11][13]
Solvent System 1,4-Dioxane / H₂O (4:1)The aprotic ether (dioxane or THF) solubilizes the organic components and the catalyst, while water is essential for dissolving the inorganic base, facilitating the transmetalation step.[4][14]Toluene / H₂O : A common alternative. 2-MeTHF : A greener solvent alternative to THF or dioxane.[15] Anhydrous conditions with an organic base can be used for base-sensitive substrates.
Boron Source Boronic AcidWidely available and generally reactive enough for most couplings.[7]Boronic Esters (e.g., Pinacol esters) or Trifluoroborate Salts (R-BF₃K) : These reagents offer enhanced stability and are less prone to protodeboronation, which can be a significant side reaction with heteroaryl boronic acids.[7][16][17]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

Troubleshooting_Tree start Reaction Failed or Low Yield? no_conversion No/Low Conversion of Starting Material start->no_conversion Yes side_products Significant Side Products Observed start->side_products No, but... cause_catalyst Cause: Inactive Catalyst? no_conversion->cause_catalyst cause_temp Cause: Insufficient Temp? no_conversion->cause_temp sol_catalyst Solution: 1. Ensure inert atmosphere (degas!) 2. Use fresh, high-purity catalyst. 3. Increase catalyst loading slightly. cause_catalyst->sol_catalyst sol_temp Solution: Increase temperature to 100-110 °C. cause_temp->sol_temp homocoupling Symptom: Boronic Acid Dimer (R²-R²) side_products->homocoupling deboronation Symptom: R²-H (Protodeboronation) side_products->deboronation sol_homocoupling Cause: Oxygen present, leading to oxidative homocoupling. Solution: Rigorously degas all solvents and reagents. homocoupling->sol_homocoupling sol_deboronation Cause: Boronic acid instability. Solution: 1. Use boronic ester or BF₃K salt. 2. Use a milder base (e.g., KF). 3. Use a higher ratio of boronic acid. deboronation->sol_deboronation

Figure 3: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.

  • Problem: Low or No Conversion.

    • Potential Cause: Catalyst deactivation due to oxygen or impurities. The pyridine substrate itself can also inhibit the catalyst.[11]

    • Solution: Ensure all solvents and the reaction vessel are rigorously deoxygenated. Use high-purity, fresh reagents. If inhibition is suspected, consider switching to a more robust catalytic system with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃ with SPhos).

  • Problem: Significant Homocoupling of the Boronic Acid (R²-R²).

    • Potential Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[1]

    • Solution: Meticulous degassing of the reaction mixture is paramount. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly can minimize the initial concentration of Pd(II).

  • Problem: Protodeboronation (Boronic acid is converted to R²-H).

    • Potential Cause: Some boronic acids, especially electron-deficient or heteroaromatic ones, are susceptible to decomposition where the boron group is replaced by a proton from water or other protic sources.[10]

    • Solution: Use a slight excess (1.5 equiv) of the boronic acid. Alternatively, switch to a more stable boron source like a pinacol boronate ester or a potassium organotrifluoroborate salt.[7][17]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagents: Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable peroxide-former. Use only fresh, inhibitor-stabilized solvent. Bases like K₂CO₃ are irritants.

  • Reaction Conditions: The reaction is performed under an inert atmosphere, which presents a potential asphyxiation hazard if not handled properly. Heating reactions in sealed vessels can lead to pressure buildup; ensure proper pressure-relief systems are in place if using a sealed tube.

References

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1-(3-Bromo-5-chloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

BenchChem Logo

Senior Application Scientist, BenchChem

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds. The precise functionalization of the pyridine ring is crucial for modulating the biological activity, pharmacokinetic properties, and overall efficacy of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2]

The substrate, 1-(3-Bromo-5-chloropyridin-2-YL)ethanone, presents a unique synthetic challenge and opportunity. It possesses two distinct halogen atoms, bromine and chlorine, at positions 3 and 5 respectively, offering the potential for selective, sequential cross-coupling reactions. The acetyl group at the 2-position introduces steric hindrance and alters the electronic properties of the pyridine ring, influencing the reactivity of the adjacent C-Br bond.[3][4] This application note provides a comprehensive guide to leveraging this versatile building block in palladium-catalyzed cross-coupling reactions, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Mechanistic Insights: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6] Understanding this mechanism is key to rationalizing reaction conditions and troubleshooting experiments.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound), forming a Pd(II) intermediate.[7] This is often the rate-limiting step and is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aryl halide.[6]

  • Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki-Miyaura reaction, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, a process facilitated by a base.[8][9]

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the catalytically active Pd(0) species.[5][10]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Nu(L2) Transmetalation/Amine Coordination Ar-Pd(II)-Nu(L2)->Pd(0)L2 Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L2)->Ar-Nu Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Nu-M Nu-M Nu-M->Ar-Pd(II)-Nu(L2) caption General Palladium Catalytic Cycle

General Palladium Catalytic Cycle

Application 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[11] For this compound, the greater reactivity of the C-Br bond over the C-Cl bond allows for selective coupling at the 3-position.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos)[12]

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[13]

  • 1,4-Dioxane and Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), ligand (e.g., PPh₃; 2-10 mol%), and base (e.g., K₂CO₃; 2-3 equiv).[14]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction vessel via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the limiting reagent.[15]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For challenging couplings, microwave irradiation (120-150 °C for 10-30 minutes) can be employed to accelerate the reaction.[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1001265
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90882
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110691
Pd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O1001088[13]

Note: Yields are illustrative and may vary based on specific reaction scale and purity of reagents.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Pyridine Substrate - Boronic Acid - Pd Catalyst & Ligand - Base B Add Degassed Solvent A->B C Inert Atmosphere (N2 or Ar Purge) B->C D Heat & Stir (Conventional or Microwave) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool & Quench E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I caption Experimental Workflow for Suzuki-Miyaura Coupling

Experimental Workflow for Suzuki-Miyaura Coupling

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.

Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, or a pre-formed catalyst like RuPhos Pd G3)[16]

  • Buchwald ligand (e.g., RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))[16]

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-3 mol%), the ligand (1.2-3.6 mol%), and the base (e.g., NaOtBu; 1.2-1.5 equiv) to a dry reaction vessel.

  • Reagent Addition: Add the this compound (1.0 equiv) and the secondary amine (1.1-1.3 equiv) to the vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography.

Data Presentation: Ligand and Base Screening for Buchwald-Hartwig Amination
Pd SourceLigandBaseSolventTemp. (°C)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene10055[17]
Pd(OAc)₂XantphosNaOtBuToluene11078[18]
RuPhos Pd G3(internal)LiHMDSDioxane9092[16]
BrettPhos Pd G3(internal)LiHMDSToluene10094[16]

Note: Yields are illustrative and may vary based on the specific amine and reaction conditions.

Challenges and Considerations

  • Steric Hindrance: The acetyl group at the 2-position of the pyridine ring can sterically hinder the oxidative addition step. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can help overcome this challenge by promoting the formation of a more reactive, monoligated Pd(0) species.[12][19]

  • Substrate Reactivity: The electron-withdrawing nature of the acetyl group and the pyridine nitrogen can deactivate the ring towards oxidative addition.[3][20] Careful selection of the catalyst system is crucial to achieve efficient coupling.

  • Selectivity: The significant difference in reactivity between the C-Br and C-Cl bonds allows for high selectivity in the initial coupling reaction. However, forcing conditions (high temperatures, prolonged reaction times) may lead to competing reactions at the C-Cl position.

  • 2-Pyridyl Problem: Cross-coupling reactions involving 2-substituted pyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center, inhibiting catalysis.[21] The use of specialized ligands and conditions is often necessary to mitigate this effect.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. By carefully selecting the appropriate palladium catalyst, ligand, base, and reaction conditions, researchers can achieve highly selective and efficient cross-coupling reactions at the 3-position. The protocols and data presented in this application note provide a solid foundation for the development of novel synthetic routes in drug discovery and materials science.

References

  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. Available from: [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Available from: [Link]

  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Faraday Discussions (RSC Publishing). Available from: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available from: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. Available from: [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available from: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry. Available from: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). Available from: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available from: [Link]

  • Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. PMC - NIH. Available from: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available from: [Link]

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. Available from: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available from: [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available from: [Link]

  • Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Heck reaction. Wikipedia. Available from: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available from: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available from: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available from: [Link]

  • Cross-coupling reaction. Wikipedia. Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

Sources

role of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone in agrochemical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: A Versatile Intermediate in Agrochemical Synthesis

Introduction

The pyridine ring is a foundational scaffold in modern agrochemical design, forming the core of numerous highly effective insecticides, fungicides, and herbicides. Its unique electronic properties and ability to be functionalized at multiple positions allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. Within this class, halogenated 2-acetylpyridines represent a particularly valuable subclass of intermediates. The compound This compound (CAS No. 1256823-11-6) is a prime example of such a building block, possessing multiple reactive sites that can be selectively addressed to construct complex agrochemical active ingredients.

This technical guide provides researchers, scientists, and development professionals with a detailed overview of the synthetic utility of this compound. We will explore the reactivity of its key functional groups—the acetyl moiety and the halogen substituents—and provide exemplary protocols for its transformation into structures of agrochemical relevance. The focus is on the causality behind experimental choices, empowering researchers to leverage this intermediate in the discovery of next-generation crop protection agents.

Physicochemical & Structural Data

A clear understanding of a starting material's properties is critical for reaction planning and execution. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1256823-11-6[1][2]
Molecular Formula C₇H₅BrClNO[1]
Molecular Weight 234.48 g/mol [1]
Appearance Solid (form may vary by supplier)N/A
Purity Typically ≥95%[1][3]
Storage Store long-term in a cool, dry place (2-8°C recommended)[1][3]
SMILES CC(=O)C1=C(Br)C=C(Cl)C=N1[1]
InChIKey KMNWYNVTWPFJNR-UHFFFAOYSA-N[4]

Core Synthetic Applications: A Multi-Functional Building Block

The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional regions: the acetyl group, the bromine atom at C3, and the chlorine atom at C5. This allows for a modular approach to building complex molecules.

G cluster_start Starting Intermediate cluster_reactions Key Transformation Pathways cluster_products Resulting Scaffolds start This compound alpha_halo α-Halogenation (e.g., Bromination) start->alpha_halo Reaction at Acetyl Group condensation Condensation & Cyclization start->condensation Direct Reaction at Acetyl Group coupling Cross-Coupling (e.g., Suzuki, Sonogashira) start->coupling Reaction at C3-Bromo alpha_halo->condensation Leads to keto_halide α-Halo Ketone Intermediate alpha_halo->keto_halide heterocycle Fused Heterocycles (Pyrazoles, Isoxazoles etc.) condensation->heterocycle coupled_product Functionalized Pyridines (Aryl, Alkynyl etc.) coupling->coupled_product

Synthetic utility of the title compound.
Transformations of the Acetyl Group

The acetyl group is a powerful handle for constructing new heterocyclic rings, a common strategy in the design of bioactive molecules.

  • α-Halogenation: The methyl group of the acetyl moiety can be readily halogenated, typically brominated, to form a highly reactive α-halo ketone. This transformation is a critical first step for many subsequent cyclization reactions. The resulting 2-bromo-1-(3-bromo-5-chloropyridin-2-yl)ethanone is a potent electrophile, primed for reaction with nucleophiles.

  • Hantzsch-Type Cyclizations: The α-halo ketone intermediate is an ideal substrate for condensation reactions with binucleophiles to form five- or six-membered rings. For example, reaction with a hydrazine or substituted hydrazine yields a pyrazole ring, a core component of many modern insecticides and fungicides. Similarly, reaction with hydroxylamine can yield an isoxazole, while reaction with a thioamide can produce a thiazole ring.

Reactions at the C3-Bromo Position

The bromine atom at the C3 position is well-suited for modern cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the straightforward installation of aryl or heteroaryl groups by coupling with a boronic acid or ester. This is a foundational method for building molecular complexity and exploring structure-activity relationships (SAR) by introducing diverse substituents.

  • Sonogashira Coupling: This reaction enables the introduction of an alkyne moiety, a versatile functional group that can serve as a linker or be further elaborated into other functionalities.

The chlorine atom at the C5 position is generally less reactive in cross-coupling reactions than the bromine at C3, allowing for selective functionalization at the C3 position under carefully controlled conditions.

Experimental Protocols

The following protocols are exemplary and serve as a starting point for laboratory synthesis. Researchers should perform their own optimization based on their specific substrates and equipment.

Protocol 1: α-Bromination of this compound

This protocol describes the synthesis of the key α-bromo ketone intermediate, which is a precursor for various cyclization reactions.

Causality: The use of bromine (Br₂) in acetic acid is a classic and effective method for the α-bromination of ketones. Acetic acid serves as both a solvent and a catalyst, promoting the formation of the enol intermediate which then reacts with bromine. The reaction is typically performed at a controlled temperature to minimize side reactions, such as polybromination or degradation.

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Bromine (Br₂) (1.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 10-15°C in an ice-water bath.

  • Slowly add a solution of bromine in acetic acid dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-1-(3-bromo-5-chloropyridin-2-yl)ethanone.

  • Purify the crude material by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Exemplary Pyrazole Synthesis via Cyclization

This protocol demonstrates the construction of a pyrazole ring, a common toxophore in agrochemicals, using the α-bromo ketone from Protocol 1.

Causality: This reaction is a classic Hantzsch-type synthesis. Hydrazine hydrate acts as the binucleophile, with one nitrogen atom initially displacing the α-bromide and the second nitrogen atom subsequently condensing with the ketone carbonyl to form the stable aromatic pyrazole ring. Ethanol is a common protic solvent that facilitates both the nucleophilic attack and the dehydration step.

Materials:

  • 2-Bromo-1-(3-bromo-5-chloropyridin-2-yl)ethanone (from Protocol 1) (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the α-bromo ketone intermediate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude pyrazole product.

  • Purify by column chromatography on silica gel to obtain the final product.

G cluster_workflow General Laboratory Workflow: Pyrazole Synthesis prep 1. Dissolve α-bromo ketone in Ethanol add 2. Add Hydrazine Hydrate prep->add reflux 3. Heat to Reflux (4-6 hours) add->reflux monitor 4. Monitor Reaction (TLC / LC-MS) reflux->monitor monitor->reflux Incomplete workup 5. Cooldown & Solvent Removal monitor->workup Complete extract 6. Aqueous Workup & Extraction (EtOAc) workup->extract purify 7. Dry, Concentrate & Purify (Chromatography) extract->purify product Final Pyrazole Product purify->product

General workflow for pyrazole synthesis.

Conclusion

This compound is a strategically functionalized building block with significant potential for the synthesis of novel agrochemicals. Its acetyl group serves as a versatile precursor for the construction of various heterocyclic systems, while its halogenated pyridine core allows for further diversification through modern cross-coupling chemistry. The exemplary protocols provided herein illustrate the primary transformations this intermediate can undergo, offering a solid foundation for its application in discovery and development programs aimed at creating the next generation of effective and sustainable crop protection solutions.

References

  • ChemSigma. This compound. [Link]

Sources

Application Notes and Protocols for Synthetic Transformations of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Bromo-5-chloropyridin-2-yl)ethanone, a di-halogenated pyridine derivative, is a versatile building block in modern medicinal and materials chemistry. Its strategic placement of bromine and chlorine atoms, coupled with the activating acetyl group, offers a platform for selective and diverse functionalization. The inherent differences in the reactivity of the C-Br and C-Cl bonds, along with the electronic influence of the acetyl moiety, allow for a range of synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides detailed experimental protocols and the underlying scientific rationale for key reactions involving this substrate, designed for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1256823-11-6[1]
Molecular Formula C₇H₅BrClNO[1]
Molecular Weight 234.48 g/mol [1]
Appearance Solid (form may vary)N/A
Storage 2-8°C, sealed in a dry place[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Principle of Regioselectivity

The synthetic utility of this compound is largely dictated by the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the carbon-halogen bond to the palladium(0) center. The C-Br bond is weaker than the C-Cl bond, leading to a higher reactivity of the C-Br bond in this step. Consequently, cross-coupling reactions are expected to occur selectively at the C-3 position.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the pyridine nitrogen and the electron-withdrawing acetyl group at the C-2 position activate the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups. Therefore, the C-5 position is rendered more susceptible to nucleophilic attack, potentially allowing for the selective displacement of the chloride.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For this compound, this reaction is anticipated to proceed selectively at the C-3 (bromo) position.[2]

Reaction Scheme:

Suzuki_Miyaura substrate This compound product 1-(3-Aryl-5-chloropyridin-2-yl)ethanone substrate->product + Arylboronic Acid boronic_acid Arylboronic Acid boronic_acid->product reagents Pd Catalyst, Base Solvent, Heat

Caption: General scheme for the Suzuki-Miyaura coupling.

Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 234.5 mg), arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol, 276.4 mg) or K₃PO₄ (2.0 mmol, 424.4 mg).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg) or a combination of Pd(OAc)₂ (0.02 mmol, 4.5 mg) and a phosphine ligand like SPhos (0.04 mmol, 16.4 mg).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Buchwald and Hartwig have developed numerous generations of catalysts and ligands to improve the scope and mildness of cross-coupling reactions.[3] For heteroaryl halides, bulky, electron-rich phosphine ligands like SPhos can be particularly effective.

  • Base: The base is essential for the transmetalation step of the catalytic cycle.[4] The choice of base can influence the reaction rate and yield. K₂CO₃ and K₃PO₄ are commonly used and effective bases for Suzuki couplings.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Expected Outcomes:

Based on protocols for structurally similar compounds, this reaction is expected to provide the 2-aryl-5-chloropyridine derivatives in good to excellent yields.[5]

Arylboronic AcidExpected ProductReference Protocol Yield
Phenylboronic acid1-(5-Chloro-3-phenylpyridin-2-yl)ethanoneGood to Excellent
4-Methoxyphenylboronic acid1-(5-Chloro-3-(4-methoxyphenyl)pyridin-2-yl)ethanoneGood to Excellent
3-Thienylboronic acid1-(5-Chloro-3-(thiophen-3-yl)pyridin-2-yl)ethanoneGood to Excellent
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3][6] Similar to the Suzuki coupling, this reaction is expected to occur selectively at the C-3 position of this compound.

Reaction Scheme:

Buchwald_Hartwig substrate This compound product 1-(3-(Dialkyl/Aryl)amino-5-chloropyridin-2-yl)ethanone substrate->product + Amine amine Amine (R₂NH) amine->product reagents Pd Catalyst, Ligand, Base Solvent, Heat Sonogashira substrate This compound product 1-(3-(Alkynyl)-5-chloropyridin-2-yl)ethanone substrate->product + Terminal Alkyne alkyne Terminal Alkyne alkyne->product reagents Pd Catalyst, Cu(I) cocatalyst, Base Solvent SNAr substrate This compound product 1-(3-Bromo-5-(nucleophil)-pyridin-2-yl)ethanone substrate->product + Nucleophile nucleophile Nucleophile (Nu-H) nucleophile->product reagents Base (optional), Solvent Heat

Sources

Application Notes and Protocols for the Synthesis of Novel Compounds from 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone in Medicinal Chemistry

The substituted pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and other key interactions within biological targets, as well as its metabolic stability. This compound is a highly versatile and strategically functionalized starting material, offering multiple reaction sites for the construction of diverse and novel molecular architectures. The presence of two distinct halogen atoms (bromine and chlorine) at positions 3 and 5, respectively, and an acetyl group at position 2, allows for a range of selective chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key reactions, enabling the creation of novel compounds for drug discovery and development.

Core Reactivity Principles

The synthetic utility of this compound is primarily governed by the differential reactivity of its functional groups:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] This allows for selective functionalization at the C3 position.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom renders the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack. The presence of the electron-withdrawing acetyl group at C2 further activates the ring for SNAr, although the steric hindrance from the acetyl group must be considered.

  • Reactions of the Acetyl Group: The acetyl group can participate in a variety of classical carbonyl chemistry reactions, including condensations and cyclizations, to form novel heterocyclic systems.

I. Palladium-Catalyzed Cross-Coupling Reactions: Selective C-C and C-N Bond Formation

A. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl Pyridine Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[4][5] In the case of this compound, the reaction can be selectively performed at the C3 position to introduce a variety of aryl or heteroaryl groups.

Scientific Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, leading to a faster rate of oxidative addition at the C3 position.[4] This inherent reactivity difference allows for the selective formation of the C-C bond at the C3 position while leaving the C5-chloro group intact for potential further functionalization. The choice of ligand is critical to stabilize the palladium catalyst and promote efficient coupling. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Degassed deionized water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water (50 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(5-chloro-3-phenylpyridin-2-yl)ethanone.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid1-(5-Chloro-3-phenylpyridin-2-yl)ethanone85-95
24-Methoxyphenylboronic acid1-(5-Chloro-3-(4-methoxyphenyl)pyridin-2-yl)ethanone80-90
33-Thienylboronic acid1-(5-Chloro-3-(thiophen-3-yl)pyridin-2-yl)ethanone75-85

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ inert Evacuate & Backfill with Argon (3x) start->inert solvent Add Anhydrous Dioxane & Degassed Water inert->solvent heat Heat to 100 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench with Water extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Isolated Product: 1-(3-Aryl-5-chloropyridin-2-yl)ethanone purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination for the Synthesis of 3-Amino Pyridine Derivatives

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[2][7][8][9] This reaction can be applied to this compound to selectively introduce primary or secondary amines at the C3 position.

Scientific Rationale:

Similar to the Suzuki-Miyaura coupling, the selectivity of the Buchwald-Hartwig amination is dictated by the higher reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.[3] The choice of ligand and base is crucial for the success of this reaction. Sterically hindered biaryl phosphine ligands, such as RuPhos or BrettPhos, are often effective in promoting the coupling of a wide range of amines.[3] A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Experimental Protocol: Buchwald-Hartwig Amination with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

  • Add this compound (1.0 equiv).

  • Add anhydrous THF.

  • Add the primary amine (1.2 equiv).

  • Add LiHMDS (2.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 3-amino-5-chloropyridin-2-yl)ethanone derivative.

Visualization of Buchwald-Hartwig Amination

Buchwald_Hartwig start This compound + Amine (R₂NH) reagents Pd₂(dba)₃ / RuPhos LiHMDS, THF, 65 °C start->reagents product 1-(3-(Dialkylamino)-5-chloropyridin-2-yl)ethanone reagents->product

Caption: General scheme for Buchwald-Hartwig amination.

II. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: A Cyclization Approach

The acetyl group at the C2 position of the pyridine ring serves as a handle for the construction of fused heterocyclic systems. One such important class of compounds is the pyrazolo[1,5-a]pyrimidines, which are known to possess a wide range of biological activities, including kinase inhibition.[8][10]

Scientific Rationale:

The synthesis of pyrazolo[1,5-a]pyrimidines from 2-acetylpyridine derivatives typically involves a condensation reaction with a suitable hydrazine derivative, followed by cyclization.[1] In the context of this compound, this would first involve the formation of a hydrazone, which can then undergo an intramolecular cyclization to form the pyrazole ring. Subsequent reactions can then be employed to form the fused pyrimidine ring. A patent for the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a key intermediate for insecticides, highlights the industrial relevance of this transformation.[3][7][11][12]

Experimental Protocol: Synthesis of a 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole Derivative (Adapted from Patent Literature)

Materials:

  • This compound

  • Hydrazine hydrate

  • Diethyl maleate

  • Sodium ethoxide

  • Ethanol

  • N-Bromosuccinimide (NBS)

  • Acetic acid

Procedure:

Step 1: Synthesis of 3-chloro-2-hydrazinopyridine

  • This intermediate can be synthesized from 2,3-dichloropyridine and hydrazine hydrate.[11]

Step 2: Synthesis of the Pyrazole Ring

  • A solution of 3-chloro-2-hydrazinopyridine in ethanol is reacted with diethyl maleate in the presence of a base like sodium ethoxide.[11]

  • The reaction mixture is heated to reflux, leading to the formation of a pyrazolone intermediate.

Step 3: Bromination of the Pyrazole Ring

  • The pyrazolone intermediate is then brominated using a reagent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid to introduce the bromine atom at the desired position on the pyrazole ring.[6]

Step 4: Aromatization (if necessary)

  • If a dihydropyrazole is formed, an oxidation step may be required to yield the aromatic pyrazole ring.

Visualization of Pyrazole Synthesis Pathway

Pyrazole_Synthesis start This compound step1 Reaction with Hydrazine Derivative start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Pyrazoline Intermediate step2->intermediate2 step3 Oxidation/Aromatization intermediate2->step3 product Substituted Pyrazolo[1,5-a]pyrimidine step3->product

Caption: Pathway to Pyrazolo[1,5-a]pyrimidines.

III. Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions offer selectivity at the C3 position, nucleophilic aromatic substitution (SNAr) can potentially be employed to functionalize the pyridine ring at other positions, primarily C6.

Scientific Rationale:

The pyridine nitrogen atom and the acetyl group at C2 withdraw electron density from the ring, making the C6 position susceptible to nucleophilic attack.[13] However, the C-Cl bond at C5 is less activated for SNAr compared to a halogen at the C2 or C6 positions. Therefore, harsh reaction conditions (high temperatures, strong nucleophiles) may be required to achieve substitution at the C5 position. The steric hindrance from the adjacent acetyl group at C2 would likely disfavor SNAr at the C3 position.

General Considerations for SNAr:

  • Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and amines are typically used.

  • Solvents: Polar aprotic solvents like DMF, DMSO, or NMP are preferred to solvate the charged intermediate (Meisenheimer complex).

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the disruption of aromaticity.

Due to the likely requirement for forcing conditions and the potential for competing reactions, SNAr on this substrate should be approached with careful optimization of reaction parameters.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of novel compounds. Its distinct functional groups allow for selective and predictable transformations, including palladium-catalyzed cross-coupling reactions at the C3 position and cyclization reactions involving the C2-acetyl group. This guide provides a foundation for researchers to explore the synthetic potential of this compound, with detailed protocols and the underlying scientific principles to enable the rational design and synthesis of new molecular entities for applications in drug discovery and materials science.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal, 11(1), 51. [Link]

  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (2021).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]

  • Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid. (n.d.).
  • Substituted pyridines as selective cyclooxygenase-2 inhibitors. (1999).
  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). ResearchGate. [Link]

  • Method for producing Suzuki coupling compound catalysed by a nickel compound. (n.d.).
  • Therapeutic pyridazine compounds and uses thereof. (2016).
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.).
  • Process for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. (2022).
  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003).
  • Novel halopyridines and methods of making. (n.d.).
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(10), 6438-6453. [Link]

Sources

Application Notes & Protocols: Purification Strategies for Products of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the purification techniques for products of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone reactions.

Introduction

The this compound scaffold is a cornerstone in modern medicinal chemistry and drug development. Its unique electronic and structural features make it a versatile building block for synthesizing a wide array of pharmacologically active molecules. Reactions involving this ketone, such as nucleophilic additions, reductions, cross-couplings, and condensations, generate novel compounds of significant interest. However, the successful synthesis of the target molecule is only half the battle; obtaining it in high purity is paramount for accurate biological evaluation and progression in the drug discovery pipeline.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques tailored for products derived from this compound. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning required to adapt and troubleshoot these methods effectively. The inherent basicity of the pyridine nucleus, coupled with the varied polarities of potential products and impurities, presents a unique set of purification challenges that this document aims to address systematically.

Chapter 1: Pre-Purification Analysis: Understanding Your Mixture

Before any purification attempt, a thorough analysis of the crude reaction mixture is essential. This initial assessment informs the selection of the most appropriate purification strategy, saving time and preventing sample loss.

Physicochemical Properties of Halogenated Pyridines

Products derived from this compound share key characteristics that influence their behavior during purification:

  • Basicity: The pyridine nitrogen atom has a pKa typically between 5 and 6, making these compounds basic.[1][2] This is the most critical factor in chromatographic separations, as the basic nitrogen can interact strongly with acidic sites on standard silica gel, leading to significant peak tailing.[1][3]

  • Polarity: The polarity of the final product can vary dramatically depending on the reaction. For example, reduction of the ketone to an alcohol increases polarity, while a Suzuki cross-coupling reaction may decrease it.

  • Solubility: Halogenated pyridines generally exhibit good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Solubility in non-polar solvents like hexanes or polar solvents like methanol can vary widely.

  • Stability: While generally stable, some derivatives may be sensitive to highly acidic conditions or prolonged exposure to silica gel, which can act as a Lewis acid catalyst for degradation.[4] A simple stability test on a TLC plate is often prudent.[1][4]

Common Reactions and Potential Impurities

Anticipating the impurities is key to designing an effective purification scheme. Unreacted starting materials, reagents, and reaction by-products are the primary contaminants.

Reaction Type Example Product Common Impurities & By-products Purification Challenge
Ketone Reduction 1-(3-Bromo-5-chloropyridin-2-yl)ethanolUnreacted starting ketone, reducing agent salts (e.g., borates).Product is more polar than starting material. Salts must be removed via aqueous workup.
Suzuki Coupling 1-(3-Phenyl-5-chloropyridin-2-yl)ethanoneUnreacted starting material, boronic acid, homo-coupled by-products, palladium catalyst residue.Polarity of product and starting material may be similar. Catalyst removal is critical.
Condensation Chalcone or similar α,β-unsaturated ketoneUnreacted starting ketone, unreacted aldehyde/ketone, base catalyst.Potential for multiple products (E/Z isomers), similar polarities.
α-Halogenation 2-bromo-1-(3-bromo-5-chloropyridin-2-yl)ethanoneUnreacted starting material, di-halogenated products, acidic by-products (e.g., succinimide from NBS).Close Rf values between mono- and di-halogenated products.

Chapter 2: The Purification Workflow: A Decision-Making Guide

The optimal purification strategy depends on the physical state of the product and the nature of the impurities. The following workflow provides a logical path for selecting the primary purification technique.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup / LLE (Remove Salts, Water-Soluble Reagents) start->workup analysis Analyze Organic Layer (TLC, LC-MS) workup->analysis is_solid Is Product a Solid? analysis->is_solid is_clean Is Crude >90% Pure? is_solid->is_clean Yes chromatography Column Chromatography is_solid->chromatography No (Oil) crystallize Crystallization is_clean->crystallize Yes is_clean->chromatography No end_pure Pure Product crystallize->end_pure delta_rf Significant ΔRf between Product and Impurities? chromatography->delta_rf flash_chrom Normal-Phase Flash Chromatography delta_rf->flash_chrom Yes prep_hplc Preparative RP-HPLC delta_rf->prep_hplc No flash_chrom->end_pure prep_hplc->end_pure

Caption: Decision tree for selecting a primary purification method.

Chapter 3: Foundational Purification Techniques

Liquid-Liquid Extraction (LLE): The First Line of Defense

LLE is a crucial first step to partition compounds between two immiscible liquids, typically an aqueous and an organic phase.[5] It is highly effective for removing inorganic salts and water-soluble reagents. For basic pyridine derivatives, pH-modulated extraction is an exceptionally powerful tool.

Principle of pH-Modulated Extraction: By lowering the pH of the aqueous phase (e.g., with 1M HCl), the basic pyridine nitrogen is protonated, forming a water-soluble ammonium salt. This pulls the desired compound into the aqueous layer, leaving non-basic organic impurities behind in the organic layer. Subsequently, raising the pH of the aqueous layer (e.g., with 1M NaOH or NaHCO₃) deprotonates the pyridine, rendering it neutral and allowing it to be re-extracted back into a fresh organic phase.

Protocol: pH-Modulated Extractive Workup

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aq). Shake the funnel gently at first, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the aqueous layer (which now contains the protonated product) into a clean flask. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add 1M NaOH (aq) or saturated NaHCO₃ (aq) until the pH is >8 (check with pH paper).

  • Re-extraction: Add a fresh portion of organic solvent. Shake and allow the layers to separate. The deprotonated product will now be in the organic layer.

  • Final Washes: Drain the organic layer and wash it sequentially with water and then brine (saturated NaCl solution). The brine wash helps to break emulsions and remove residual water from the organic layer.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Crystallization: The Path to High Purity

For solid products, crystallization is often the most effective method to achieve high purity. The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[6]

Protocol: Solvent Screening and Recrystallization

  • Solvent Screening: Place a small amount of the crude solid (10-20 mg) in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes, toluene, and mixtures thereof) to each tube.

  • Identify Ideal Solvent: An ideal solvent will dissolve the compound when hot but not when cold.[7] Heat the tubes that show poor solubility at room temperature. If the solid dissolves upon heating and reappears upon cooling, you have found a good candidate.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.[3] Using excess solvent is a common cause of low recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller crystals.[3]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a "seed" crystal of the pure compound.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.

Troubleshooting Crystallization

Problem Possible Cause Solution
"Oiling Out" Solution is too concentrated; cooling is too rapid; high level of impurities.Add a small amount of hot solvent to redissolve the oil, then cool very slowly.[3] Consider pre-purification with a quick silica plug.
No Crystals Form Solution is too dilute; compound is very soluble in the chosen solvent.Evaporate some solvent and attempt to cool again.[6] Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution.[6]
Low Recovery Too much solvent was used; crystals are partially soluble in cold solvent.Use the minimum amount of hot solvent.[3] Ensure the collection wash is done with ice-cold solvent.

Chapter 4: Chromatographic Purification

Chromatography is the most versatile technique for purifying products from the this compound reaction family, capable of separating compounds with very similar properties.

Normal-Phase Flash Chromatography

This technique separates compounds based on their differential adsorption to a polar stationary phase (typically silica gel) and elution with a non-polar mobile phase.[8][9]

Flash_Chromatography_Workflow cluster_0 Method Development cluster_1 Execution tlc_start Spot crude mixture on TLC plate tlc_dev Develop plate in Hex/EtOAc (e.g., 4:1) tlc_start->tlc_dev tlc_check Check Rf of product tlc_dev->tlc_check rf_ok Rf is 0.2-0.3 No Tailing tlc_check->rf_ok Ideal rf_low Rf is too low (<0.2) tlc_check->rf_low rf_high Rf is too high (>0.4) tlc_check->rf_high rf_tail Spot is Tailing tlc_check->rf_tail pack_col Pack column with silica gel in optimized mobile phase rf_ok->pack_col increase_polar Increase mobile phase polarity (More EtOAc or add MeOH) rf_low->increase_polar decrease_polar Decrease mobile phase polarity (More Hexanes) rf_high->decrease_polar add_base Add 0.5-1% Triethylamine (TEA) to mobile phase rf_tail->add_base increase_polar->tlc_start decrease_polar->tlc_start add_base->tlc_start load_sample Load sample (dry or wet) pack_col->load_sample elute Elute with mobile phase, collecting fractions load_sample->elute analyze_frac Analyze fractions by TLC elute->analyze_frac combine Combine pure fractions and concentrate analyze_frac->combine

Caption: Workflow for developing and executing a normal-phase flash chromatography purification.

Protocol: Flash Chromatography with Basic Modifier

  • Method Development (TLC):

    • Develop a solvent system using TLC plates. Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate.[7]

    • Crucial Step: Due to the basicity of the pyridine, peak tailing is common. To counteract this, add 0.5-1% triethylamine (TEA) or a few drops of ammoniated methanol to your TLC developing solvent and your column's mobile phase.[3][7] This neutralizes the acidic silanol groups on the silica surface, resulting in symmetrical spots and peaks.[1]

    • Aim for a product Rf value of 0.2-0.3 in the chosen solvent system for optimal separation.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase (including the TEA) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. For less soluble compounds, "dry loading" (adsorbing the crude mixture onto a small amount of silica gel) is highly recommended.

  • Elution and Collection: Run the column under positive pressure ("flash"). Collect fractions and monitor them by TLC to identify which contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene for complete removal.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase.[10] It is ideal for separating polar compounds or mixtures that are difficult to resolve by normal-phase chromatography.

Principle & Key Consideration: Mobile Phase pH For pyridine derivatives, the mobile phase pH is the most critical parameter.[1]

  • Low pH (<3): Using an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid protonates the pyridine nitrogen. This positive charge prevents strong ionic interactions with residual, deprotonated silanols on the C18 stationary phase, leading to sharp, symmetrical peaks.[1] This is the recommended starting point.

  • Mid pH (4-7): This range should be avoided with standard silica columns as the pyridine is protonated and the silanols are deprotonated, leading to severe peak tailing.[1]

  • High pH (>8): The pyridine is neutral, which can give good peak shape. However, this requires specialized pH-stable columns, as traditional silica will dissolve.[1]

Protocol: Preparative RP-HPLC

  • Method Development (Analytical HPLC):

    • Develop a separation method on an analytical RP-HPLC system first. A common starting point is a C18 column with a gradient of water and acetonitrile (ACN), both containing 0.1% TFA.

    • Optimize the gradient to achieve baseline separation between your product and key impurities.

  • Sample Preparation: Dissolve the sample in a solvent that is weak in the reverse-phase system, such as DMSO or a small amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Preparative Run: Scale up the optimized method to a preparative column. Inject the sample and collect fractions corresponding to the product peak, often guided by a UV detector.

  • Fraction Analysis & Lyophilization: Analyze the collected fractions for purity. Combine the pure fractions and remove the organic solvent (ACN) under reduced pressure. The remaining aqueous solution is typically frozen and lyophilized (freeze-dried) to yield the pure product, often as a TFA salt.

Mobile Phase Modifier Comparison

Modifier Concentration Pros Cons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent for peak shape (ion-pairing effect). Volatile.Can be difficult to remove from the final product; suppresses MS signal.
Formic Acid (FA) 0.1%Good for peak shape. MS-compatible.Less effective at masking silanols than TFA.
Ammonium Formate/Acetate 10 mMProvides buffering capacity. MS-compatible.Non-volatile salts, must be removed if the compound is needed salt-free.

References

  • BenchChem. (2025).
  • Google Patents. (1997).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
  • ResearchGate. (2021).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (n.d.).
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (n.d.).
  • YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-bromo-5-chloropyridin-2-yl)ethanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in mechanistic principles to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, a key intermediate for various pharmaceutical and agrochemical compounds. The primary route to this molecule often involves a halogen-metal exchange followed by acylation.

Issue 1: Low or No Product Formation in Halogen-Metal Exchange

Question: I am attempting to synthesize this compound via a halogen-metal exchange on a dihalopyridine precursor, followed by quenching with an acetylating agent (e.g., N,N-dimethylacetamide), but I am observing very low yields or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

This is a common and often multifaceted issue. The success of a halogen-metal exchange, particularly with organolithium or Grignard reagents, hinges on several critical factors.

Plausible Causes & Solutions:

  • Inactive Magnesium Surface: For Grignard reactions, the magnesium turnings can have a passivating layer of magnesium oxide, which will prevent the reaction from initiating.

    • Solution: Activate the magnesium surface prior to the reaction. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.

  • Presence of Moisture: Organometallic reagents like n-butyllithium and Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvent, or starting materials will quench the reagent, leading to low or no product formation.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight. Solvents must be anhydrous, and starting materials should be stored under inert atmosphere and handled using anhydrous techniques.

  • Incorrect Reaction Temperature: The temperature for both the metal-halogen exchange and the subsequent acylation is crucial.

    • Solution: For lithiation with n-butyllithium, reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, such as the degradation of THF by the organolithium reagent.[1] For Grignard formation, gentle warming may be needed for initiation, but the reaction is exothermic and may require cooling to maintain a controlled rate.

  • Poor Quality of Reagents: The purity of the dihalopyridine starting material and the titer of the organometallic reagent are critical.

    • Solution: Use freshly purified starting materials. The concentration of commercial organolithium reagents can decrease over time. It is advisable to titrate the n-butyllithium solution before use to determine its exact molarity.

Issue 2: Formation of a Significant Amount of a Homocoupled Byproduct

Question: During my synthesis, I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my pyridine starting material. What is this byproduct and how can I minimize its formation?

Answer:

The byproduct you are observing is likely the result of a Wurtz-type homocoupling reaction. This is a common side reaction in syntheses involving organometallic reagents and organic halides.

Mechanism & Prevention:

The Wurtz coupling occurs when the newly formed organometallic intermediate (e.g., 2-lithio-3-bromo-5-chloropyridine) reacts with the unreacted dihalopyridine starting material.

  • Controlling Reagent Addition: This side reaction is often exacerbated by high local concentrations of the alkyl/aryl halide.

    • Solution: Add the dihalopyridine solution slowly and dropwise to the solution of the organometallic reagent (inverse addition) or vice-versa, ensuring that the halide is consumed as it is added.

  • Optimizing Reaction Temperature: Higher temperatures can sometimes favor the coupling reaction.

    • Solution: Maintain the recommended low temperature throughout the addition and the course of the reaction.

  • Ensuring Efficient Initiation: If the initial halogen-metal exchange is sluggish, there will be a higher concentration of the halide available to react with the organometallic species as it is formed.

    • Solution: Ensure your magnesium is well-activated for Grignard reactions to promote a swift initiation.

Frequently Asked Questions (FAQs)

Q1: Which dihalopyridine precursor should I use for the synthesis of this compound?

A1: The most logical precursor is 2,3-dibromo-5-chloropyridine. The rationale is based on the higher reactivity of the C-Br bond at the 2-position of the pyridine ring towards halogen-metal exchange compared to the C-Br bond at the 3-position. This is due to the electron-withdrawing nature of the pyridine nitrogen, which makes the adjacent C2 proton more acidic and the C-X bond more susceptible to exchange.

Q2: What are the most common side reactions to be aware of besides homocoupling?

A2:

  • Over-metalation or Isomerization: With highly reactive organolithium reagents, there is a possibility of deprotonation at other positions on the pyridine ring, leading to a mixture of isomers.

  • Reaction with the Solvent: n-Butyllithium can react with ethereal solvents like THF, especially at higher temperatures, leading to ring-opening and consumption of the reagent.[1]

  • Enolization of the Product: If the newly formed ketone product has acidic alpha-protons, the organometallic reagent can act as a base and deprotonate it, forming an enolate. This can be minimized by using a stoichiometric amount of the organometallic reagent and maintaining a low reaction temperature.

Q3: What are the best practices for purifying the final product, this compound?

A3:

  • Aqueous Workup: After the reaction is complete, it should be carefully quenched with a saturated aqueous solution of ammonium chloride. This will protonate any remaining organometallic species and the alkoxide intermediate formed after acylation.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Purification is typically achieved by silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is usually effective. Due to the polar nature of the pyridine ring and the ketone, the compound may adsorb strongly to the silica. In such cases, adding a small amount of triethylamine (0.5-1%) to the eluent can help to improve the elution profile by deactivating the acidic sites on the silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation

This protocol is a representative procedure based on established methods for the synthesis of acetylpyridines.[2]

Materials:

  • 2,3-Dibromo-5-chloropyridine

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,3-dibromo-5-chloropyridine (1.0 equivalent) and dissolve in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add N,N-dimethylacetamide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterValueReference
Starting Material2,3-Dibromo-5-chloropyridine
ProductThis compound[3][4]
Molecular FormulaC₇H₅BrClNO[3]
Molecular Weight234.48 g/mol [3]
AppearanceExpected to be a solid

Visualizations

Main Reaction vs. Side Reaction Pathway

G cluster_main Desired Reaction Pathway cluster_side Wurtz Homocoupling Side Reaction A 2,3-Dibromo-5-chloropyridine B 2-Lithio-3-bromo-5-chloropyridine A->B  n-BuLi, -78°C C Intermediate Adduct B->C  N,N-Dimethylacetamide D This compound (Product) C->D  Aqueous Workup E 2-Lithio-3-bromo-5-chloropyridine G Homocoupled Dimer E->G  Reaction with unreacted starting material F 2,3-Dibromo-5-chloropyridine (Starting Material) F->G G Start Low or No Product Yield Q1 Did the reaction initiate? (e.g., color change, exotherm) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q3 Is a homocoupled byproduct observed? A1_Yes->Q3 Q2 Was the system rigorously anhydrous? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S2 Activate magnesium (for Grignard). Check n-BuLi titer. A2_Yes->S2 S1 Dry all glassware and solvents. Use fresh anhydrous reagents. A2_No->S1 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No S3 Slow down reagent addition. Use inverse addition. A3_Yes->S3 S4 Check for other side reactions (e.g., enolization). Optimize reaction temperature. A3_No->S4

Caption: A decision tree for troubleshooting low product yield.

References

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.Google Patents.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office. Available at: [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Mol-Instincts. Available at: [Link]

  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.Google Patents.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. Available at: [Link]

  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

challenges in the purification of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 1-(3-bromo-5-chloropyridin-2-yl)ethanone. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide practical, experience-driven advice to help you achieve high purity and yield in your experiments.

Introduction

This compound is a substituted acetophenone derivative with a highly functionalized pyridine ring.[1][2] This substitution pattern makes it a valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[3][4] However, the very features that make it synthetically useful—the presence of halogen atoms and the acetyl group on a pyridine scaffold—can also introduce specific challenges during purification.

This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Based on common synthetic routes, such as the acylation of 3-bromo-5-chloropyridine, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-bromo-5-chloropyridine and the acylating agent (e.g., acetic anhydride, acetyl chloride).

  • Regioisomers: While the 2-position is activated, acylation at other positions on the pyridine ring can occur as a minor side reaction.

  • Over-acylated Products: Though less common, di-acylation products might form under harsh reaction conditions.

  • Hydrolysis Products: If water is present during workup or purification, the ethanone product can be hydrated or undergo other side reactions.

  • Solvent Adducts: Residual solvents from the reaction or extraction steps.

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: The product should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Several suppliers recommend storage at 2-8°C.[2][6] Inert atmosphere storage is also recommended to prevent degradation.[7]

Q3: Which analytical techniques are best suited for assessing the purity of my final product?

A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): A robust, stability-indicating HPLC method is ideal for quantifying the main product and resolving related impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[8]

  • Elemental Analysis: Provides confirmation of the empirical formula.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Low Yield of Isolated Product
Probable Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material. Consider extending the reaction time or slightly increasing the temperature if necessary.
Product Loss During Extraction Check the pH of the aqueous layer during workup. The pyridine nitrogen can be protonated at low pH, increasing the aqueous solubility of the product. Ensure the aqueous phase is neutral or slightly basic before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
Product Loss During Chromatography The product may have some affinity for silica gel. Use a less polar solvent system for elution if possible. Consider using a different stationary phase, such as alumina.
Precipitation Issues During Crystallization If the product oils out or fails to crystallize, try different solvent systems. A combination of a good solvent (e.g., isopropanol, acetone) and an anti-solvent (e.g., hexanes, water) is often effective. Seeding with a small crystal of pure product can induce crystallization.
Problem 2: Persistent Colored Impurities in the Final Product
Probable Cause Recommended Solution
Formation of Chromophoric Byproducts Treat a solution of the crude product with activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite to remove the charcoal. This is often effective at removing colored impurities.
Degradation of the Product Avoid excessive heat and exposure to light during purification. If using column chromatography, run the column as quickly as possible.
Trace Metal Impurities If the synthesis involves organometallic reagents, trace metals can cause coloration. Consider washing the organic solution with a chelating agent like aqueous EDTA solution during the workup.
Problem 3: Co-elution of Impurities During Column Chromatography

This is a common challenge when impurities have similar polarities to the desired product.

Workflow for Optimizing Chromatographic Separation

Caption: Workflow for optimizing chromatographic purification.

Step-by-Step Protocol for Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. A good system will give your product an Rf value of ~0.3 and show good separation from impurities. Start with mixtures of hexanes and ethyl acetate.

  • Column Packing: Pack a silica gel column with the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the top of the column. This technique often provides better resolution than wet-loading.

  • Elution: Run the column with the selected solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 4: Difficulty in Achieving >99% Purity by Crystallization

Crystallization is an excellent technique for final purification, but it can be challenging.

Data Table: Common Crystallization Solvents
SolventBoiling Point (°C)Properties
Isopropanol 82.6Good solvent when hot, poor when cold.
Ethanol 78.4Similar to isopropanol, may be a better solvent.
Ethyl Acetate 77.1Good general-purpose solvent.
Toluene 110.6Good for less polar compounds.
Hexanes/Heptane ~69 / ~98Often used as an anti-solvent.
Water 100Used as an anti-solvent with water-miscible solvents.
Troubleshooting Crystallization

G start Crude Product for Crystallization dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temp, then 0°C dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals / Oiling Out cool->no_crystals Failure filter Filter and Wash with Cold Solvent crystals->filter scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed add_anti_solvent Add anti-solvent no_crystals->add_anti_solvent dry Dry Under Vacuum filter->dry pure_product Pure Product dry->pure_product scratch->cool seed->cool add_anti_solvent->cool

Caption: Decision tree for troubleshooting crystallization.

If your product "oils out" instead of crystallizing, it means the solution has become supersaturated at a temperature below the melting point of the solid. To remedy this, try using a more dilute solution or a different solvent system. Adding an anti-solvent dropwise to a solution of your product at room temperature can also induce crystallization.

References

  • A Comparative Guide to Assessing the Purity of Synthesized 4'-(Methylthio)acetophenone. Benchchem.
  • Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2'-Aminoacetophenone. Benchchem.
  • 1-(3-broMo-5-chloropyridin-2-yl)ethanol. Echemi.
  • This compound, 96% Purity, C7H5BrClNO, 1 gram.
  • This compound. CHIRALEN.
  • This compound. PubChemLite.
  • 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one. ChemScene.
  • 1-(5-Bromo-2-chloropyridin-3-yl)ethanone. ChemicalBook.
  • What is 3-Bromo-5-chloropyridine and its Applications? - FAQ - Guidechem.
  • 3-Bromo-5-chloropyridine. Chem-Impex.
  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents.

Sources

Technical Support Center: Enhancing the Reactivity of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the reactivity of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile but challenging building block in synthetic chemistry. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your experimental success.

Understanding the Molecule: The Inherent Challenges

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen, particularly at the 2-position, can coordinate to the palladium center, potentially deactivating the catalyst. This phenomenon, often referred to as the "2-pyridyl problem," is a well-documented hurdle in the cross-coupling of pyridine derivatives.[1][2][3] Furthermore, the acetyl group at the C2 position introduces significant steric hindrance around the reactive C-Br bond, impeding the crucial oxidative addition step in the catalytic cycle. The electronic nature of the pyridine ring, influenced by the electron-withdrawing acetyl and chloro substituents, further modulates its reactivity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound?

A1: Low conversion is a common issue stemming from a combination of catalyst inhibition and substrate reactivity. The pyridine nitrogen can act as a ligand, leading to the formation of inactive palladium complexes. Additionally, the C-Br bond at the 3-position is sterically shielded by the adjacent acetyl group, making oxidative addition to the Pd(0) center kinetically slow. To overcome this, a carefully selected catalytic system with bulky, electron-rich ligands is often necessary to promote the desired reaction pathway.[4][5]

Q2: I am seeing significant amounts of debromination or other side products. What is causing this and how can I minimize it?

A2: Side reactions like hydrodebromination can compete with the desired cross-coupling, especially under harsh reaction conditions or with a poorly optimized catalytic system. This can be exacerbated by the presence of water or other protic sources in the reaction mixture. Careful selection of a non-coordinating base and anhydrous solvents is crucial. Additionally, fine-tuning the reaction temperature and time can help favor the desired product formation.

Q3: Can I selectively couple at the C-Br bond over the C-Cl bond?

A3: Yes, selective coupling is highly feasible. The carbon-bromine bond is significantly weaker and therefore more reactive towards oxidative addition than the carbon-chlorine bond.[6][7] This inherent difference in reactivity allows for selective functionalization at the C3 position while leaving the C5 chloro substituent intact for potential subsequent transformations.

Q4: Which type of cross-coupling reaction is most suitable for this substrate?

A4: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are all viable options for functionalizing this compound. The choice of reaction will depend on the desired final product. However, each reaction will require careful optimization of the catalyst, ligand, base, and solvent to achieve high yields. For instance, sterically hindered phosphine ligands have proven effective for challenging Buchwald-Hartwig aminations of similar substrates.[8]

Troubleshooting Guides

Issue 1: Poor Yield in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura couplings of 2-substituted pyridines are a frequent challenge.[9][10] The following guide provides a systematic approach to optimizing your reaction.

Logical Flow for Troubleshooting Suzuki-Miyaura Coupling

start Low Yield Observed catalyst Evaluate Catalyst System - Precatalyst Choice - Ligand Selection start->catalyst base Optimize Base - Strength & Solubility catalyst->base No Improvement success Improved Yield catalyst->success Improvement solvent Screen Solvents - Polarity & Aprotic/Protic base->solvent No Improvement base->success Improvement temp Adjust Temperature & Time solvent->temp No Improvement solvent->success Improvement boronic Check Boronic Acid/Ester Stability temp->boronic No Improvement temp->success Improvement boronic->start Degradation Observed

Caption: Systematic troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Recommended Starting Conditions & Optimization Parameters

ParameterRecommended Starting PointOptimization StrategyRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (2 mol%)Screen precatalysts like PdCl₂(dppf) or Buchwald precatalysts (e.g., XPhos Pd G3).Different precatalysts have varying activation profiles and stabilities. Buchwald precatalysts are often effective for challenging substrates.
Ligand SPhos, XPhos, RuPhos (4 mol%)Screen other bulky, electron-rich phosphine ligands. Vary the Pd:ligand ratio (1:1 to 1:2).Bulky ligands promote reductive elimination and can prevent catalyst deactivation by the pyridine nitrogen.[8]
Base K₃PO₄, Cs₂CO₃ (2-3 equiv.)Screen weaker bases like K₂CO₃ or NaHCO₃ if boronic acid degradation is suspected.The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate.[11]
Solvent Toluene/H₂O, Dioxane/H₂O (10:1)Vary the solvent ratio or switch to anhydrous solvents like THF or DME.Solvent polarity affects the solubility of reagents and the stability of intermediates. Water can sometimes be beneficial but may also lead to side reactions.[12]
Temperature 80-100 °CIncrementally increase the temperature up to 120 °C.Higher temperatures can overcome the activation energy barrier for oxidative addition but may also promote decomposition.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the anhydrous organic solvent (e.g., Toluene).

  • Add the catalyst solution to the Schlenk tube, followed by the appropriate amount of water.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of this compound can be challenging due to the steric hindrance around the C-Br bond.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + ArBr PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR'R'' PdAmine Ar-Pd(II)-Br(NHR'R'')(L_n) AmineCoord->PdAmine Deprotonation Base Deprotonation PdAmine->Deprotonation + Base PdAmido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 + ArNR'R''

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a Buchwald PrecatalystThese are reliable sources of Pd(0) for this transformation.[8]
Ligand RuPhos, (±)-BINAP (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands are highly effective for coupling sterically hindered substrates.[8]
Base NaOt-Bu, LiHMDS (1.5-2.5 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex.[6]
Solvent Anhydrous Toluene or THFAprotic solvents are essential to prevent quenching of the strong base and other side reactions.
Temperature 65-110 °CThe optimal temperature will depend on the specific amine and ligand used.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous solvent (e.g., Toluene) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature and quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.[6]

Issue 3: Unsuccessful Sonogashira Coupling

The Sonogashira coupling of terminal alkynes with this compound can provide access to valuable alkynylated pyridine derivatives.

Key Factors for a Successful Sonogashira Coupling

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. Copper-free conditions are also possible with appropriate ligands.[13][14]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used to act as both the base and, in some cases, the solvent.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is crucial.

Experimental Protocol: Optimized Sonogashira Coupling

  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).[15]

  • Evacuate and backfill with an inert gas three times.

  • Add the solvent (e.g., DMF) and the amine base (e.g., Et₃N).[15]

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).[15]

  • Cool the reaction, dilute with an organic solvent, and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 26(11), 3245. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3845-3850. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, 50(74), 10842-10845. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 1415-1475. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 28(1), 1-17. [Link]

  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. The Doyle Group. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. Accounts of Chemical Research, 51(9), 2264-2274. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]

  • A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. ResearchGate. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2735-2762. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]

  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. [Link]

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 65(17), 5334-5341. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Iranian Chemical Society, 15(2), 339-351. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002-6005. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 25(21), 5033. [Link]

Sources

Technical Support Center: Minimizing Byproducts in Reactions Involving 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(3-bromo-5-chloropyridin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our focus is to provide in-depth, field-proven insights into minimizing common byproducts, thereby improving reaction efficiency, yield, and purity. This document moves beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions with this compound. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Question 1: I'm performing a Suzuki-Miyaura coupling and observing significant hydrodehalogenation (replacement of bromine with hydrogen). Why is this happening and how can I prevent it?

Probable Causes:

Hydrodehalogenation is a common byproduct in palladium-catalyzed cross-coupling reactions.[1][2] It typically arises from two main pathways:

  • β-Hydride Elimination: If the palladium catalyst forms a complex with a species containing β-hydrogens (e.g., an alkoxide formed from the base and solvent), it can undergo β-hydride elimination to form a palladium-hydride species. This palladium-hydride can then react with the starting material to replace the bromine with hydrogen.[2]

  • Catalyst Decomposition: The palladium(0) catalyst can be unstable and decompose into palladium black or nanoparticles, which are known to catalyze hydrogenation and dehalogenation reactions, especially if a hydrogen source is present.[3] The presence of water or alcohol solvents can exacerbate this issue.

Solutions & Protocols:

Your primary goal is to suppress the formation of palladium-hydride species and maintain the stability of the Pd(0) catalyst.

  • Choice of Base: The base is critical. While strong bases are needed to activate the boronic acid, some can promote side reactions.[4][5]

    • Recommendation: Switch from alkoxide bases (like NaOtBu) to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[6] These are generally less prone to generating hydride species.

  • Solvent System: Ensure your solvents are anhydrous and thoroughly degassed. Oxygen can degrade the catalyst and promote unwanted side reactions.[7]

    • Recommendation: Use anhydrous, non-protic solvents like 1,4-dioxane or toluene. If a co-solvent is needed, use degassed water, but minimize its amount.

  • Ligand Selection: A bulky, electron-rich phosphine ligand can stabilize the palladium center, promote the desired reductive elimination step over side reactions, and prevent catalyst decomposition.[8]

    • Recommendation: Employ ligands such as SPhos or XPhos, which are designed for challenging cross-couplings.

  • Temperature Control: Higher temperatures can accelerate catalyst decomposition.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 80-90 °C and adjust as needed.

Optimized Protocol to Minimize Hydrodehalogenation:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%) and the SPhos ligand (4 mol%).[6]

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed, anhydrous 1,4-dioxane via syringe.

  • Heat the reaction to 90 °C and monitor by LC-MS until the starting material is consumed.

Question 2: My Buchwald-Hartwig amination is giving me a mixture of products, including reaction at the C5-Cl position and some starting material with the bromine removed. How do I improve regioselectivity and yield?

Probable Causes:

This issue involves two distinct byproducts: loss of regioselectivity and hydrodehalogenation.

  • Loss of Regioselectivity: In palladium-catalyzed cross-couplings, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[1][9] Therefore, the C3-Br bond is significantly more reactive than the C5-Cl bond. Reaction at the C-Cl position typically only occurs under harsh conditions (e.g., very high temperatures, prolonged reaction times) or with highly active catalyst systems that can activate the stronger C-Cl bond.[1]

  • Hydrodehalogenation: As in Suzuki coupling, this is a major competing pathway in Buchwald-Hartwig amination.[2] It can be promoted by certain bases and high temperatures.

Solutions & Protocols:

The strategy is to exploit the inherent reactivity difference between the C-Br and C-Cl bonds while suppressing the hydrodehalogenation pathway.

  • Control Temperature: This is the most critical parameter for ensuring regioselectivity. The energy barrier for oxidative addition into the C-Cl bond is higher than for the C-Br bond.

    • Recommendation: Keep the reaction temperature as low as possible. For many amines, reactions can proceed efficiently between 65 °C and 100 °C.[1]

  • Select the Right Catalyst System: A well-chosen ligand/palladium source is crucial for activating the C-Br bond selectively and efficiently at lower temperatures.

    • Recommendation: Use a modern, sterically hindered biarylphosphine ligand like BrettPhos or RuPhos. Using a pre-catalyst (e.g., BrettPhos Pd G3) ensures the reliable formation of the active Pd(0) species.[1][10]

  • Base Selection: A strong, non-nucleophilic base is required. However, some bases are more prone to causing hydrodehalogenation.

    • Recommendation: Lithium bis(trimethylsilyl)amide (LiHMDS) is often an excellent choice as it is a strong base but is less sterically hindered than some alternatives, which can sometimes help mitigate side reactions.[1] Sodium tert-butoxide (NaOtBu) is also common but may require more careful temperature control.

dot

Caption: Key reaction pathways from the starting material.

Question 3: After my cross-coupling reaction and workup, my final product appears to have lost its acetyl group. What could cause this?

Probable Causes:

The acetyl group (a ketone) is generally stable, but it can be cleaved under certain conditions. The most likely cause is hydrolysis .[11]

  • Acidic Hydrolysis: If your workup involves a harsh acidic wash (e.g., with concentrated HCl) or if your chromatography conditions are strongly acidic, the acetyl group can be hydrolyzed. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[12][13]

  • Basic Hydrolysis: While less common for simple ketones, very strong basic conditions, particularly at elevated temperatures during workup, could potentially lead to cleavage, although this is less likely than acidic hydrolysis.

Solutions & Protocols:

  • Modify Aqueous Workup: Avoid harsh acidic or basic conditions during extraction.

    • Recommendation: Use a saturated solution of sodium bicarbonate (NaHCO₃) for a mild basic wash or a saturated solution of ammonium chloride (NH₄Cl) for a mild acidic wash. Always use dilute acids (e.g., 1M HCl) if a stronger acid wash is necessary, and perform the wash quickly at low temperature (0 °C).

  • Chromatography Conditions: Ensure your silica gel is not overly acidic.

    • Recommendation: If you suspect acidic silica is the problem, you can neutralize it by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent). Alternatively, switch to a different stationary phase like alumina.

  • Protecting Groups: If the acetyl group remains problematic for a multi-step synthesis, consider protecting it as an acetal. The acetal is stable to many reaction conditions (especially basic ones) and can be removed later with mild acid.[13]

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive?

The C3-Bromo group is significantly more reactive in transition metal-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig.[6] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle much faster for the C-Br bond.[1][9]

Q2: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Where would it react?

Yes, SNAr is possible, but the regioselectivity is different from cross-coupling. The pyridine nitrogen and the C2-acetyl group are both electron-withdrawing, which activates the pyridine ring for nucleophilic attack.[6][14] The positions most activated for SNAr are those ortho and para to the ring nitrogen (C2, C6, and C4). In this molecule, the C2 position is blocked. While the C5-Cl is present, nucleophilic attack is generally more favorable at the C2/C6 positions. Therefore, direct SNAr on this specific substrate might be challenging or require specific nucleophiles and conditions to favor displacement of the C5-Cl over other potential reactions.[15][16]

Q3: How do I properly set up a reaction to ensure an inert atmosphere and maximize success?

Maintaining an oxygen-free environment is critical for the stability and activity of palladium catalysts.[7]

dot

Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_atmosphere Inerting cluster_reaction Reaction A Flame-dry Schlenk flask under vacuum B Cool to RT under inert gas (Ar/N2) A->B C Add solid reagents: Substrate, Coupling Partner, Base, Catalyst, Ligand B->C D Seal flask with septum C->D E Evacuate & backfill with inert gas (3x cycle) D->E F Add degassed, anhydrous solvent via syringe E->F G Heat to target temperature with vigorous stirring F->G H Monitor by TLC/LC-MS G->H

Caption: General workflow for setting up an inert cross-coupling reaction.

Q4: What are the key quantitative parameters I should consider for optimizing a Suzuki-Miyaura reaction?

The following table summarizes key parameters and typical ranges for optimization.

ParameterRecommended RangeRationale & Key Considerations
Aryl Boronic Acid 1.1 - 1.5 equiv.A slight excess is used to drive the reaction to completion. Boronic acids can form anhydrides (boroxines) upon standing, so using a fresh or properly stored source is crucial.
Palladium Catalyst 1 - 5 mol %Lower catalyst loading is preferred for cost and ease of purification. Higher loading may be needed for challenging substrates.[17]
Ligand 1.1 - 2.0 equiv. (relative to Pd)The ligand-to-metal ratio is critical for catalyst stability and activity.
Base 2.0 - 3.0 equiv.A sufficient amount of base is required to activate the boronic acid for transmetalation.[5] K₃PO₄ or K₂CO₃ are good starting points.
Solvent Concentration 0.1 - 0.5 MConcentration can affect reaction rates. Too dilute may slow the reaction; too concentrated may lead to solubility issues or side reactions.
Temperature 80 - 110 °CUse the lowest temperature that provides a reasonable rate to minimize byproduct formation.

References

  • BenchChem (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • Cernak, T. et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • BenchChem (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • BenchChem (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • MacCormick, S. et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Magano, J. & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Doraghi, F. et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • ResearchGate (2015). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • BenchChem (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
  • ResearchGate (2001). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Available at: [Link]

  • Willis, M. C. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health. Available at: [Link]

  • van der Vlugt, J. I. et al. (2001). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW‐Phenol Conditions. European Journal of Inorganic Chemistry.
  • MH Chem (2022). Suzuki Coupling Mechanism. YouTube. Available at: [Link]

  • Chemistry Stack Exchange (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]

  • OC Taurus (2022).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Oro, L. A. et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. Available at: [Link]

  • ResearchGate (2023). Coupling outcomes for pyridines. Available at: [Link]

  • Khan Academy (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • The Organic Chemistry Tutor (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. Available at: [Link]

  • Chemistry Stack Exchange (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available at: [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link]

  • ResearchGate (2019). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Available at: [Link]

  • Jencks, W. P. et al. (1978). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromo-5-chloropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile, yet challenging, building block. In the following sections, we will address common experimental failures in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Understanding the Reactivity of this compound

Before delving into troubleshooting, it's crucial to understand the electronic and steric landscape of this molecule. It possesses two distinct halogen atoms, a pyridine ring, and an ortho-acetyl group, all of which influence its reactivity.

  • Differential Halogen Reactivity : In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. The relative rate of oxidative addition to a Pd(0) center follows the trend C-I > C-Br >> C-Cl.[1] This inherent chemoselectivity allows for selective functionalization at the C-3 position, leaving the C-5 chloro-substituent available for subsequent transformations.

  • Pyridine Ring : The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or "poisoning."[2] This is a common challenge with heterocyclic substrates.

  • Ortho-Acetyl Group : The acetyl group at the C-2 position is electron-withdrawing, which can influence the electronics of the pyridine ring. Its steric bulk may also play a role in the approach of bulky catalyst complexes.

Below is a flowchart to guide your initial troubleshooting process.

Troubleshooting_Flowchart start Reaction Failed or Low Yield check_sm Analysis of Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm sm_present Starting Material Unreacted? check_sm->sm_present byproducts Byproducts Observed? check_sm->byproducts sm_present->byproducts No inactive_catalyst Q1: Inactive Catalyst System? sm_present->inactive_catalyst Yes debromination Debromination Product (C-Br to C-H)? byproducts->debromination Yes harsh_conditions Q2: Reagent/Substrate Degradation? dechlorination Dechlorination Product (C-Cl to C-H)? debromination->dechlorination No solve_debromination See Q3: Hydrodehalogenation debromination->solve_debromination Yes protodeboronation Protodeboronation of Boronic Acid (Suzuki)? dechlorination->protodeboronation No dechlorination->solve_debromination Yes homocoupling Homocoupling of Coupling Partners? protodeboronation->homocoupling No solve_protodeboronation See Q4: Suzuki-Specific Issues protodeboronation->solve_protodeboronation Yes solve_homocoupling See Q4: Suzuki-Specific Issues homocoupling->solve_homocoupling Yes

Caption: Initial troubleshooting decision flowchart.

Frequently Asked Questions & Troubleshooting Guides

General Issues

Q1: My reaction shows no conversion, and I only recover the starting material. What are the likely causes?

A1: This is a common issue that typically points to a problem with the catalyst's activity or the reaction setup.

  • Cause 1: Catalyst Inactivation/Poisoning. The nitrogen atom of the pyridine ring can act as a ligand, binding to the palladium center and inhibiting the catalytic cycle.[2]

    • Solution: Employ sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., from PEPPSI-type precatalysts). The steric hindrance of these ligands can disfavor the binding of the pyridine nitrogen to the palladium center.[3]

  • Cause 2: Incomplete Generation of the Active Pd(0) Catalyst. Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.

    • Solution: Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for reliable and rapid generation of the active Pd(0) catalyst upon addition of a base.[4]

  • Cause 3: Poor Quality Reagents or Solvents. Trace oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Water in reagents or solvents can interfere with certain bases and promote side reactions.

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes, or by freeze-pump-thaw cycles). Use fresh, high-purity reagents. Ensure bases like potassium phosphate or cesium carbonate are finely ground and dried under vacuum before use, as their physical state can impact reactivity.[4]

Q2: My starting material or product seems to be degrading. How can I mitigate this?

A2: Degradation often points to overly harsh reaction conditions, such as high temperatures or an inappropriate base.

  • Cause 1: Base-Mediated Decomposition. Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups, potentially leading to decomposition of the starting material or product.

    • Solution: Switch to a milder base. For many cross-coupling reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are effective and less harsh.[5] The choice of base is often dependent on the specific reaction and solvent.[3][6]

  • Cause 2: Thermal Instability. Prolonged heating at high temperatures can lead to the decomposition of thermally sensitive substrates or the catalyst itself, often forming inactive palladium black.

    • Solution: Attempt the reaction at a lower temperature. This may require a more active catalyst system (e.g., a more electron-rich ligand) to achieve a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.

Common Side Reactions

Q3: I am observing a significant amount of 1-(5-chloropyridin-2-yl)ethanone in my crude product. What is this byproduct and how can I prevent its formation?

A3: This byproduct is the result of hydrodehalogenation (specifically, debromination), where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.[7]

  • Mechanism: This side reaction is typically mediated by a palladium-hydride (Pd-H) species. These can form from various sources in the reaction mixture.

  • Cause 1: Hydride Sources. Solvents like alcohols (especially isopropanol), water, or even amines can act as hydride sources. Some bases, like sodium formate, are direct hydride donors.

    • Solution: Switch to an aprotic solvent system (e.g., dioxane, toluene, or DMF). Ensure all reagents are anhydrous if possible. If a protic solvent is required, minimize its amount.

  • Cause 2: Slow Reductive Elimination. If the desired reductive elimination step to form the product is slow, the intermediate palladium complex may have a longer lifetime, increasing the chance of it reacting with a hydride source.

    • Solution: Use more electron-rich and bulky ligands. These ligands can accelerate the rate-limiting reductive elimination step, thus outcompeting the hydrodehalogenation pathway.[8]

Hydrodehalogenation_Cycle cluster_main Desired Cross-Coupling Cycle cluster_side Hydrodehalogenation Side-Cycle pd0 L-Pd(0) pdII_halide L-Pd(II)-Ar(X) pd0->pdII_halide Oxidative Addition pdII_couple L-Pd(II)-Ar(Nu) pdII_halide->pdII_couple Transmetalation or Amine Binding pd_hydride L-Pd(II)-H(X) pdII_halide->pd_hydride Reaction with Hydride Source pdII_couple->pd0 product Ar-Nu pdII_couple->product Reductive Elimination dehalogenated_product Ar-H pd_hydride->dehalogenated_product Reductive Elimination

Caption: Competing cross-coupling and hydrodehalogenation pathways.

Reaction-Specific Troubleshooting

Q4: My Suzuki-Miyaura coupling is failing or giving low yields. What specific issues should I look for?

A4: In addition to the general points above, Suzuki reactions have their own unique failure modes.

  • Cause 1: Protodeboronation. This is a major side reaction where the boronic acid is replaced by a proton from the solvent (especially water or alcohols), rendering it inactive for the cross-coupling. This is particularly problematic with electron-deficient heteroaryl boronic acids.

    • Solution:

      • Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents.

      • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.

      • Optimize the Base: A very strong aqueous base can accelerate protodeboronation. Using a milder base like K₃PO₄ or KF can be beneficial.

  • Cause 2: Homocoupling of the Boronic Acid. This leads to the formation of a biaryl byproduct derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen or if the transmetalation step is slow.

    • Solution:

      • Rigorous Degassing: Ensure the reaction is free of oxygen.

      • Use a More Active Catalyst: A more efficient catalyst can accelerate the desired cross-coupling, minimizing the time for homocoupling to occur.

      • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor homocoupling.[7]

ParameterCondition A (Standard)Condition B (For Challenging Substrates)Rationale for Change
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%)SPhos is a bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination, and can prevent catalyst poisoning by the pyridine nitrogen.
Base Na₂CO₃ (aq. solution)K₃PO₄ (anhydrous, finely ground)K₃PO₄ is a milder base that can reduce the rate of protodeboronation, especially under anhydrous conditions.[5]
Solvent Dioxane/H₂OToluene or Dioxane (anhydrous)Anhydrous conditions minimize protodeboronation.
Temperature 80-100 °C100-110 °CA more active catalyst may allow for higher temperatures to drive the reaction to completion without significant decomposition.

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

Q5: I'm attempting a Buchwald-Hartwig amination and it's not working. What should I consider?

A5: The success of Buchwald-Hartwig aminations is highly dependent on the choice of ligand, base, and solvent.

  • Cause 1: Inappropriate Ligand/Base Combination. The pKa of the amine nucleophile and the strength of the base are critically linked. A base must be strong enough to deprotonate the amine-palladium complex to facilitate reductive elimination, but not so strong that it causes substrate degradation.[3]

    • Solution: For primary and secondary alkylamines, a strong base like NaOtBu or LiHMDS is often required. For less nucleophilic anilines, a similar strong base is typically used. The choice of ligand is crucial; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often the most effective for coupling with challenging chloropyridines.

  • Cause 2: Steric Hindrance. The ortho-acetyl group on your substrate, combined with a bulky amine and a bulky phosphine ligand, can create a sterically congested environment around the palladium center, slowing down the reaction.

    • Solution: While bulky ligands are generally preferred, in cases of extreme steric hindrance, a slightly less bulky but still very electron-rich ligand might be beneficial. Screening a panel of ligands is the most effective approach.

ParameterPrimary AminesSecondary AminesRationale
Catalyst System Pd₂(dba)₃ / BrettPhos or XPhosPd₂(dba)₃ / RuPhos or AdBrettPhosDifferent generations of Buchwald ligands are optimized for different classes of amines.
Base LiHMDS or NaOtBuLiHMDS or NaOtBuA strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[6]
Solvent Toluene or DioxaneTHF or TolueneThe choice of solvent can influence the solubility of the base and the catalytic intermediates.[3]
Temperature 65-100 °C65-100 °CSufficient thermal energy is needed to overcome activation barriers, especially for the less reactive C-Cl bond if the C-Br has already reacted.

Table 2: Recommended starting conditions for Buchwald-Hartwig amination.

Q6: Can I perform other cross-coupling reactions like Sonogashira or Heck on this substrate?

A6: Yes, selective Sonogashira and Heck reactions at the C-Br position are feasible, but they come with their own set of challenges.

  • Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne.

    • Troubleshooting: The standard conditions involve a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). A common failure is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen. Rigorous degassing is essential. Copper-free conditions have also been developed and may be advantageous. An amine base like triethylamine or diisopropylamine is typically used.

  • Heck Reaction: This reaction couples the aryl halide with an alkene.

    • Troubleshooting: A key step is the β-hydride elimination, which determines the regioselectivity of the product. The choice of base (often an amine like triethylamine or an inorganic base like NaOAc or K₂CO₃) and ligand is critical. Catalyst decomposition to palladium black can be an issue at the high temperatures often required.

Experimental Protocols (Based on Analogue Substrates)

The following protocols are suggested starting points based on successful reactions with structurally similar bromochloropyridines. Optimization will likely be required for this compound.

Protocol 1: Suzuki-Miyaura Coupling (Selective at C-Br)

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

  • In a separate vial, add Pd₂(dba)₃ (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%).

  • Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).

  • Add the catalyst/ligand mixture to the Schlenk flask under a positive pressure of inert gas.

  • Add degassed anhydrous 1,4-dioxane or toluene (to make a ~0.1 M solution).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Selective at C-Br)

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv., 2 mol%) and RuPhos (0.04 equiv., 4 mol%).

  • Add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Seal the tube, and evacuate and backfill with argon (repeat this cycle 3 times).

  • Add the amine (1.2 equiv.) and degassed anhydrous toluene (to make a ~0.2 M solution).

  • Heat the reaction mixture at 80-100 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Benchchem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • Wikipedia.
  • Benchchem.
  • Wikipedia. Heck reaction.
  • Scifinder. Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Wikipedia.
  • MDPI.
  • Organic Chemistry Portal. Heck Reaction.
  • Chemistry Steps.
  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • Wikipedia. Sonogashira coupling.
  • OSTI.gov.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • ResearchGate.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Chemistry LibreTexts. Heck Reaction.
  • ChemRxiv.
  • ResearchGate.
  • University of York. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Lumen Learning.
  • Frontiers.
  • Benchchem.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • ResearchGate. A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one.
  • ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
  • Chemistry LibreTexts. 19.
  • NSF Public Access Repository.
  • NIH. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Benchchem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • PMC.
  • ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • MDPI.
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Sci-Hub.
  • Benchchem. Technical Support Center: Troubleshooting Cross-Coupling Reactions.
  • ResearchGate. Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One.

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling with 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Bromo-5-chloropyridin-2-yl)ethanone. This versatile building block offers two distinct reaction handles for palladium-catalyzed cross-coupling reactions. However, harnessing its synthetic potential requires a nuanced understanding of catalyst selection to achieve the desired chemoselectivity. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just protocols, but the underlying chemical logic to empower your research.

Part 1: The Core Challenge: Understanding Chemoselectivity

The primary challenge when working with di-halogenated substrates like this compound is controlling which halogen participates in the reaction. This is a question of chemoselectivity .

In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The energy required for this step is dictated by the carbon-halogen bond dissociation energy (BDE). The general reactivity trend is:

C–I > C–Br > C–Cl > C–F

The C–Br bond is weaker and therefore kinetically favored for oxidative addition over the stronger, more electron-rich C–Cl bond.[1][2] This inherent difference in reactivity is the key to achieving selective functionalization at the C-3 (bromo) position.

Part 2: Frequently Asked Questions & General Troubleshooting

This section addresses high-level questions regarding catalyst and reaction design for this specific substrate.

Q1: I am new to this substrate. Which position, C-3 (Bromo) or C-5 (Chloro), will react first?

A1: The C-3 position bearing the bromine atom is the more reactive site. Palladium-catalyzed cross-coupling reactions will preferentially occur at the C-Br bond under carefully controlled conditions.[3][4] This is because the C-Br bond has a lower bond dissociation energy than the C-Cl bond, making the initial oxidative addition of the palladium catalyst to the C-Br bond a lower energy, faster process.[2][5]

Q2: How do I ensure my reaction remains selective for the C-Br bond and avoid side reactions at the C-Cl bond?

A2: Achieving high selectivity relies on managing the reaction's energy input.

  • Temperature Control: This is your most powerful tool. Higher temperatures provide the necessary activation energy to cleave the stronger C-Cl bond. Start with milder temperatures (e.g., 60–80 °C) and monitor the reaction's progress.

  • Reaction Time: Over-extending the reaction time, even at moderate temperatures, can lead to the slower C-Cl bond activation once the C-Br starting material is consumed. Use TLC or LC-MS to track the disappearance of the starting material and the formation of your desired product, and quench the reaction upon completion.

  • Catalyst System: While many modern catalyst systems are potent enough to activate C-Cl bonds, their kinetic preference is still for C-Br.[6] Using a highly active catalyst system allows the C-Br coupling to proceed efficiently at lower temperatures, further enhancing selectivity.

Q3: What are the most common coupling reactions performed on this substrate, and what catalyst systems should I start with?

A3: The most common transformations are Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), Sonogashira (C-C alkyne bond), and Heck (C-C vinyl bond) reactions. The following diagram and table provide a high-level decision-making framework for catalyst selection.

G sub This compound goal Select Reaction sub->goal Desired Bond Formation? suzuki Suzuki-Miyaura goal->suzuki C(sp2)-C(sp2) (Aryl, Vinyl) hartwig Buchwald-Hartwig goal->hartwig C(sp2)-N (Amine, Amide) sono Sonogashira goal->sono C(sp2)-C(sp) (Alkyne) heck Heck goal->heck C(sp2)-C(sp2) (Alkene) suzuki_cat Pd Precatalyst + Biarylphosphine Ligand (e.g., SPhos, XPhos) suzuki->suzuki_cat hartwig_cat Pd Precatalyst + Buchwald Ligand (e.g., RuPhos, BrettPhos) hartwig->hartwig_cat sono_cat Pd(PPh3)2Cl2 / CuI sono->sono_cat heck_cat Pd(OAc)2 / Phosphine heck->heck_cat

Caption: Catalyst selection flowchart based on desired bond formation.

Part 3: Troubleshooting Guides by Reaction Type

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the pyridine core with a boronic acid or ester. It is a robust method but requires careful optimization.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Inefficient in situ generation of the active Pd(0) species from a Pd(II) source.[7][8]Switch to a modern, air-stable Pd(II) precatalyst like SPhos G3 or XPhos G3. These generate the active Pd(0) species reliably.[9]
Poor Reagent Quality: Boronic acid has degraded or formed unreactive anhydride (boroxine) trimers upon storage.Use fresh boronic acid or re-purify it. Consider using more stable boronate esters (e.g., MIDA or pinacol esters).
Ineffective Base: The base (e.g., K₂CO₃, K₃PO₄) is not sufficiently soluble or is of low purity.Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and dry. A mixed solvent system including water (e.g., dioxane/water) can improve solubility.
Oxygen Contamination: Dissolved oxygen in the solvent has oxidized and deactivated the Pd(0) catalyst.Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]
Reaction Stalls or is Sluggish Inappropriate Ligand: The chosen phosphine ligand is not electron-rich or bulky enough to promote efficient oxidative addition and reductive elimination.Use bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos. These are the gold standard for coupling challenging heteroaryl chlorides and bromides.
Significant C-Cl Coupling Temperature Too High: The reaction temperature is high enough to overcome the activation barrier for C-Cl bond cleavage.Reduce the reaction temperature to 70-80 °C. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
Homocoupling of Boronic Acid Oxygen Present: Oxygen can facilitate the oxidative homocoupling of the boronic acid.Ensure rigorous degassing of all reagents and solvents.[7]
Slow Transmetalation: If the transmetalation step is slow, side reactions can occur.Ensure your base is appropriate and soluble. The choice of ligand can also influence the rate of transmetalation.
B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for forming C-N bonds, coupling the pyridine with a primary or secondary amine.

Problem Potential Cause Recommended Solution
No Reaction Incorrect Base: The base is not strong enough to deprotonate the amine, which is necessary for it to coordinate to the palladium center.Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option.[3][10]
Inappropriate Ligand: C-N coupling is highly sensitive to the ligand architecture.Use a specialized Buchwald ligand. For heteroaryl halides, ligands like RuPhos or BrettPhos are excellent starting points. Pair them with a palladium source like Pd₂(dba)₃.[3][11]
Impure Amine: Trace impurities in the amine starting material are known to poison palladium catalysts.[9]Purify the amine immediately before use (e.g., distillation, recrystallization).
Low Yield Catalyst Deactivation: The amine itself can sometimes act as a ligand, displacing the phosphine and deactivating the catalyst.Add a slight excess of the phosphine ligand relative to the palladium source (e.g., L:Pd ratio of 1.1:1 to 1.5:1).[9]
Wrong Solvent: The solvent must be anhydrous and aprotic.Use dry toluene, 1,4-dioxane, or THF. Ensure all glassware is oven- or flame-dried.
C. Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples the pyridine with a terminal alkyne, typically using a dual palladium/copper catalyst system.

Problem Potential Cause Recommended Solution
Significant Alkyne Homocoupling (Glaser Product) Oxygen Contamination: The copper-catalyzed homocoupling of alkynes is an oxidative process that is highly sensitive to the presence of oxygen.[12]This is the most common failure mode. Employ rigorous degassing techniques. Some protocols recommend adding a reducing agent or performing the reaction under a dilute hydrogen/nitrogen atmosphere to suppress this side reaction.[12][13]
No Reaction or Low Yield Inactive Copper Co-catalyst: The Cu(I) source (typically CuI) is essential for the transmetalation of the acetylide to the palladium center.Use fresh, high-purity CuI. Ensure it has not been oxidized to Cu(II) (indicated by a green/blue color instead of off-white/tan).
Base Incompatibility: The amine base (e.g., TEA, DIPEA) is crucial for deprotonating the alkyne.Ensure the base is anhydrous and used in sufficient excess. It often serves as both the base and a co-solvent.[14]
Reaction is Sluggish Poor Catalyst Choice: While the standard PdCl₂(PPh₃)₂/CuI system is common, it may be sluggish for less reactive halides.For challenging substrates, consider using a more active palladium source and ligand combination, or explore copper-free Sonogashira conditions which often rely on more potent palladium/ligand systems.[15]

Part 4: Recommended Starting Protocols

The following protocols are intended as robust starting points. Optimization may be required for your specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

G start Setup reagents To an oven-dried vial, add: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - SPhos Pd G3 Precatalyst (2 mol%) - K3PO4 (2.0 eq, finely ground) - Magnetic stir bar start->reagents seal Seal & Purge reagents->seal purge Crimp vial with a PTFE-lined cap. Evacuate and backfill with Argon (3x cycles). seal->purge solvent Add Solvent purge->solvent add_solvent Add degassed 1,4-dioxane/water (10:1 ratio) via syringe. solvent->add_solvent react React add_solvent->react heat Heat reaction at 80 °C with vigorous stirring. Monitor by LC-MS or TLC. react->heat workup Workup heat->workup quench Cool to RT. Dilute with ethyl acetate. Wash with water, then brine. Dry over Na2SO4. workup->quench purify Purify quench->purify column Concentrate and purify by flash column chromatography. purify->column

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, concentrate, and purify by flash chromatography.

References

  • Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Sonogashira Coupling. NROChemistry.
  • Buchwald–Hartwig amination. Wikipedia.
  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

Sources

Technical Support Center: Solvent Effects and Reactivity of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-bromo-5-chloropyridin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to navigate the complexities of its reactivity, with a special focus on the critical role of solvents in directing reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, reactivity, and analytical properties of this compound.

Q1: What are the key structural features of this compound that dictate its reactivity?

A1: The reactivity of this molecule is governed by a confluence of electronic and steric factors. The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic aromatic substitution (SNAr). This effect is significantly amplified by the strongly electron-withdrawing acetyl group at the C2 position. The molecule possesses two different halogen atoms, bromine at C3 and chlorine at C5, creating a platform for regioselective functionalization. The primary competition in SNAr reactions will be the substitution of either the chloro or the bromo group.

Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which halogen is more likely to be displaced: the C3-bromo or the C5-chloro group?

A2: In SNAr reactions, the C5-chloro group is the predicted site of substitution. The regioselectivity is determined by the stability of the intermediate Meisenheimer complex. Nucleophilic attack at the C2 and C4/C6 positions of a pyridine ring is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[1][2]

In this specific molecule:

  • Attack at C5 (para to Nitrogen): The C5 position is para to the ring nitrogen and ortho to the strongly electron-withdrawing acetyl group. Both of these features provide significant stabilization to the negative charge in the Meisenheimer complex formed upon nucleophilic attack.

  • Attack at C3 (meta to Nitrogen): The C3 position is meta to the ring nitrogen. While it is adjacent to the acetyl group, it cannot delocalize the negative charge onto the ring nitrogen via resonance.

Therefore, the transition state leading to substitution at C5 is significantly lower in energy, making the displacement of the chlorine atom the favored pathway.

Meisenheimer Complex Stability cluster_0 Attack at C5 (Favored) cluster_1 Attack at C3 (Disfavored) C5_Reactant Reactant C5_Intermediate Meisenheimer Intermediate (Charge on N) C5_Reactant->C5_Intermediate + Nu- C5_Product C5-Substituted Product C5_Intermediate->C5_Product - Cl- C3_Reactant Reactant C3_Intermediate Meisenheimer Intermediate (No Charge on N) C3_Reactant->C3_Intermediate + Nu- C3_Product C3-Substituted Product C3_Intermediate->C3_Product - Br- Troubleshooting_Workflow cluster_troubleshooting Troubleshooting cluster_low_conversion_causes Causes for Low Conversion cluster_side_product_causes Causes for Side Products Start SNAr Reaction on This compound Check_Conversion Check Conversion (TLC, LC-MS) Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Side_Products Side Products Observed Check_Conversion->Side_Products Yes, but impure Correct_Product Desired Product Formed Check_Conversion->Correct_Product Yes, clean LC_Solvent Incorrect Solvent? Low_Conversion->LC_Solvent LC_Temp Temperature too low? Low_Conversion->LC_Temp LC_Nuc Nucleophile too weak? Low_Conversion->LC_Nuc SP_Acetyl Reaction at Acetyl Group? Side_Products->SP_Acetyl SP_Regio Wrong Halogen Substituted? Side_Products->SP_Regio SP_Solvent Solvent Reacting? Side_Products->SP_Solvent Workup Proceed to Work-up and Purification Correct_Product->Workup Action_Solvent Action: Change Solvent LC_Solvent->Action_Solvent Switch to DMF/DMSO Action_Temp Action: Adjust Temperature LC_Temp->Action_Temp Increase Temp/Microwave Action_Nuc Action: Activate Nucleophile LC_Nuc->Action_Nuc Add Base Action_Acetyl Action: Modify Base SP_Acetyl->Action_Acetyl Use Milder Base Action_Regio Action: Check Catalysts SP_Regio->Action_Regio Ensure Metal-Free Conditions SP_Solvent->Action_Solvent Action_Solvent->Check_Conversion Re-run Reaction Action_Temp->Check_Conversion Re-run Reaction Action_Nuc->Check_Conversion Re-run Reaction Action_Acetyl->Check_Conversion Re-run Reaction Action_Regio->Check_Conversion Re-run Reaction

Caption: A logical workflow for troubleshooting SNAr reactions.

Section 3: Experimental Protocols

The following protocols are representative procedures for SNAr reactions on this compound. They are based on established methods for structurally similar compounds and should be considered as starting points for optimization. [3] Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous dimethylformamide (DMF, 0.2 M).

  • Addition of Nucleophile: Add morpholine (1.2 equiv.) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous methanol (0.2 M).

  • Generation of Nucleophile: Carefully add sodium metal (1.5 equiv.) in small portions to the methanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.

  • Addition of Substrate: Add a solution of this compound (1.0 equiv.) in a minimal amount of anhydrous THF or DMF dropwise to the sodium methoxide solution at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetonitrile (MeCN, 0.2 M).

  • Addition of Nucleophile: Add thiophenol (1.1 equiv.) to the stirred suspension at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or heat gently to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS (typically 1-6 hours).

  • Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.[Link]

  • Wikipedia. (2023). 2-Acetylpyridine.[Link]

  • PubChemLite. (n.d.). This compound.[Link]

  • Journal of Chemical Research, Synopses. (1999). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine.[Link]

  • Tetrahedron Letters. (2022). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs.[Link]

  • ResearchGate. (2007). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions.[Link]

  • ResearchGate. (2006). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.[Link]

  • Reddit. (2015). The increased acidity of 2-acetylpyridine relative to acetophenone allows for the use of a weaker base. Explain the increased acidity of each making reference to the resonance structures of each species.[Link]

  • Stack Exchange. (2019). How to increase the conversion for the reaction between 2-acetylpyridine and diamine?[Link]

  • WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.[Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.[Link]

  • Neuman, R. C. (n.d.). Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions.[Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction.[Link]

  • ResearchGate. (2014). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.[Link]

  • MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?[Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?[Link]

Sources

Technical Support Center: Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on managing impurities and troubleshooting common experimental challenges.

Introduction

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, requires precise control over reaction conditions to ensure high purity and yield. Impurity profiling and management are critical aspects of this process, as even trace amounts of byproducts can impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions to support your synthetic efforts.

The most common and regioselective laboratory-scale synthesis of this compound involves a directed ortho-metalation (DoM) approach. This method utilizes the directing effect of the pyridine nitrogen to achieve selective deprotonation at the C2 position, followed by quenching with an appropriate acetylating agent.

Synthetic Pathway Overview

The primary synthetic route involves the lithiation of 3-bromo-5-chloropyridine, followed by reaction with an electrophilic acetyl source.

Synthetic_Pathway A 3-Bromo-5-chloropyridine B Pyridyllithium Intermediate A->B Lithiation C This compound B->C Acetylation reagent1 n-Butyllithium (n-BuLi) THF, -78 °C reagent2 N,N-Dimethylacetamide (DMAc) -78 °C to rt

Caption: Proposed synthetic pathway for this compound via lithiation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, organized by observational problem.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive n-Butyllithium: Prolonged storage or improper handling can lead to degradation. 2. Presence of Moisture: Trace water in glassware or solvents will quench the organolithium reagent. 3. Incorrect Reaction Temperature: Temperature rising above -70 °C during lithiation can lead to side reactions.1. Titrate the n-BuLi solution before use to determine its exact molarity. 2. Flame-dry all glassware under vacuum and use anhydrous solvents.[1] 3. Maintain a strict temperature of -78 °C (dry ice/acetone bath) during the addition of n-BuLi and the electrophile.
Formation of Multiple Byproducts 1. Halogen Scrambling: The pyridyllithium intermediate may undergo halogen exchange. 2. Over-addition/Side Reactions with Electrophile: The intermediate may react with the product or other species. 3. Decomposition of the Intermediate: The pyridyllithium species may be unstable at higher temperatures.1. Use freshly prepared and titrated n-BuLi. 2. Add the electrophile slowly at -78 °C and do not let the reaction warm prematurely. 3. Ensure the reaction is quenched at low temperature before warming to room temperature.
Product "Oiling Out" During Recrystallization 1. Inappropriate Solvent Choice: The solvent may have too high a boiling point relative to the product's melting point. 2. High Impurity Load: Impurities can lower the melting point of the product. 3. Cooling Too Rapidly: This can lead to supersaturation and oil formation instead of crystallization.1. Select a solvent or solvent mixture where the product is highly soluble when hot and sparingly soluble when cold. Common choices for acetophenones include ethanol, isopropanol, or mixed systems like ethyl acetate/hexanes.[2][3] 2. If the crude product is very impure, consider a preliminary purification by column chromatography. 3. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[2]
Difficulty in Purifying by Column Chromatography 1. Co-elution of Impurities: Impurities with similar polarity to the product. 2. Streaking on TLC/Column: Strong interaction of the pyridine nitrogen with the silica gel.1. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. 2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce streaking.[4]

Frequently Asked Questions (FAQs)

Q1: Why is a lithiation reaction preferred over a Grignard reaction for this synthesis?

A1: While both are methods for forming organometallic reagents, direct lithiation with a strong base like n-butyllithium is often more efficient and regioselective for pyridines, especially when directed by the nitrogen atom. Grignard reagent formation from halogenated pyridines can sometimes be sluggish and prone to side reactions like Wurtz coupling.

Q2: What are the most likely impurities to be formed during the synthesis?

A2: The most common impurities can be categorized as follows:

  • Process-related impurities: Unreacted 3-bromo-5-chloropyridine, and homocoupling products from the organolithium intermediate.

  • Side-reaction impurities: Isomeric products from lithiation at other positions on the pyridine ring, although less likely due to the directing effect of the nitrogen.

  • Degradation impurities: The product may be susceptible to degradation under harsh work-up or purification conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A sample of the reaction mixture can be carefully quenched with a proton source (like methanol) and then spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

Q4: What is the best way to purify the crude product?

A4: A two-step purification process is often most effective. First, column chromatography on silica gel can be used to separate the product from most of the impurities.[4] Following this, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure, crystalline product.[1][2][3]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, this synthesis involves hazardous reagents.

  • n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It should only be handled under an inert atmosphere (argon or nitrogen) by trained personnel.[1]

  • Anhydrous solvents like THF can form explosive peroxides. Always test for peroxides before use and handle with care.

  • The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-5-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Acetylation: In a separate flame-dried flask, prepare a solution of N,N-dimethylacetamide (DMAc) (1.2 eq) in anhydrous THF.[5][6] Slowly add this solution to the pyridyllithium mixture at -78 °C.

  • Quenching: After stirring for 2 hours at -78 °C, slowly warm the reaction to room temperature and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization.

Synthesis_Workflow A 1. Add 3-bromo-5-chloropyridine and anhydrous THF to flask B 2. Cool to -78 °C A->B C 3. Slowly add n-BuLi B->C D 4. Stir at -78 °C for 1h C->D E 5. Add solution of DMAc in THF D->E F 6. Stir at -78 °C for 2h E->F G 7. Warm to rt and quench with aq. NH4Cl F->G H 8. Extraction and Work-up G->H I 9. Purification H->I

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Characterization Data

Below are the expected NMR chemical shifts for the final product. Actual values may vary slightly depending on the solvent and instrument used.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
~ 8.5 ppm (d, 1H)~ 198 ppm (C=O)
~ 7.9 ppm (d, 1H)~ 152 ppm
~ 2.6 ppm (s, 3H)~ 148 ppm
~ 140 ppm
~ 125 ppm
~ 122 ppm
~ 28 ppm (CH₃)

Note: These are predicted values based on similar structures and may require experimental confirmation.

References

  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric... Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Su, W. et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Knochel, P. et al. (2011). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications, 2, 463. [Link]

  • Organic Syntheses. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]

  • Stojković, S. et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(21), 5038. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Transition metal-catalyzed cross-coupling reactions. An effective methodology for convergent synthesis of biaryls and condensed heterocycles. Chemical Reviews, 90(6), 879-933.
  • Knochel, P. et al. (2011). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
  • Wang, Y. et al. (2019). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. Molecules, 24(18), 3326. [Link]

  • ResearchGate. (2015). What are the methods for drying N,N-Dimethylacetamide (DMA)?. Retrieved from [Link]

  • Sharma, P. et al. (2020). Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. Reaction Chemistry & Engineering, 5(3), 564-570. [Link]

Sources

Validation & Comparative

comparing reactivity of halogenated pyridines in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Suzuki Coupling of Halogenated Pyridines: A Comparative Analysis of Reactivity

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its application in the synthesis of biaryl and hetero-biaryl structures, which are core components of countless pharmaceutical agents, is particularly significant.[2][3] Among the vast array of substrates, halogenated pyridines stand out due to the prevalence of the pyridine scaffold in biologically active molecules.[1] However, the success of these couplings is not uniform; it is profoundly dictated by the nature of the halogen and its position on the pyridine ring.

This guide provides a comprehensive comparison of the reactivity of iodo-, bromo-, chloro-, and fluoropyridines in Suzuki coupling reactions. We will delve into the mechanistic principles governing these transformations, present comparative experimental data, and offer practical guidance on catalyst selection and protocol design to empower researchers to optimize their synthetic strategies.

The Engine of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial to comprehending the differing reactivities of halopyridines. The process hinges on three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with the halopyridine (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. This is often the rate-determining step of the entire cycle, especially for stronger carbon-halogen bonds.[1]

  • Transmetalation: The organic group from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium(II) center, displacing the halide.[4][5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond of the desired product and regenerating the palladium(0) catalyst, allowing the cycle to continue.[6][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X R-Pd(II)-X Pd(0)L2->R-Pd(II)-X Oxidative Addition (R-X) R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation (R'-B(OH)2 + Base) R-Pd(II)-R'->Pd(0)L2 Reductive Elimination Product Product R-Pd(II)-R'->Product R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The energy barrier of the initial oxidative addition step is the primary gatekeeper of the reaction's feasibility and rate, and it is here that the differences between halogenated pyridines become most apparent.

The Halogen Hierarchy: A Tale of Bond Energies

The reactivity of halopyridines in Suzuki coupling follows a well-defined trend directly correlated with the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker the bond, the more readily it undergoes oxidative addition.

Reactivity Trend: I > Br >> Cl >>> F [8]

  • Iodopyridines (C-I BDE: ~222 kJ/mol): As the weakest C-X bond, the C-I bond is exceptionally reactive. Iodopyridines couple under mild conditions and are often compatible with standard, less expensive palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).

  • Bromopyridines (C-Br BDE: ~276 kJ/mol): Bromopyridines are also highly reactive and represent a good balance of reactivity and stability.[1] They are arguably the most commonly used halopyridines for Suzuki couplings, reliably affording high yields with conventional catalyst systems.[2][3]

  • Chloropyridines (C-Cl BDE: ~339 kJ/mol): The significantly stronger C-Cl bond presents a much higher activation barrier for oxidative addition.[1] Consequently, chloropyridines are substantially less reactive.[1][9] Achieving successful coupling requires more advanced catalytic systems, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like XPhos and SPhos) or N-heterocyclic carbenes (NHCs).[10][11] These specialized ligands form highly active monoligated Pd(0) species that are more effective at cleaving the robust C-Cl bond.[10] Despite their lower reactivity, the low cost and broad commercial availability of chloropyridines make them highly desirable starting materials.[10][12]

  • Fluoropyridines (C-F BDE: ~485 kJ/mol): The C-F bond is the strongest carbon-halogen bond, rendering fluoropyridines largely unreactive under standard Suzuki conditions.[12][13] Cleaving this bond is energetically prohibitive for most palladium catalysts, and successful couplings are rare, often requiring specialized nickel-based systems or extremely harsh conditions.[13]

The Influence of Position: Electronic and Steric Tug-of-War

Beyond the halogen's identity, its location on the pyridine ring profoundly influences reactivity. This is a result of the interplay between the ring's intrinsic electronic properties and steric factors.

  • Electronic Effects: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C2 (ortho) and C4 (para) positions, making the carbon-halogen bonds at these sites more electrophilic and, therefore, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2][3] The C3 (meta) position is less electronically activated. This leads to a general electronic reactivity trend of 2-halo ≈ 4-halo > 3-halo .[2]

  • Steric Hindrance & Catalyst Inhibition: The C2 position's proximity to the ring nitrogen introduces a unique challenge. The Lewis basic nitrogen can coordinate directly to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6][14] This effect, sometimes called the "2-pyridyl problem," can counteract the electronic activation at this position, occasionally making 2-halopyridines less reactive than their 4-halo counterparts.[9][15]

Reactivity_Factors Reactivity Reactivity Factors Key Factors Influencing Reactivity C-X Bond Energy Electronic Effects (Position) Steric Effects / Inhibition Factors:f1->Reactivity I > Br > Cl Factors:f2->Reactivity 2,4 > 3 Factors:f3->Reactivity Can reduce C2 reactivity

Caption: Key factors governing the reactivity of halopyridines in Suzuki coupling.

Comparative Performance Data

The following table summarizes typical outcomes and required conditions for coupling various halopyridines with phenylboronic acid, illustrating the principles discussed above.

Halopyridine SubstrateHalogenPositionTypical Catalyst SystemConditionsTypical YieldReference
4-IodopyridineIodo4Pd(PPh₃)₄ / Na₂CO₃DME/H₂O, 80 °C>90%[2][3]
3-BromopyridineBromo3Pd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90 °C85-95%[16]
2-BromopyridineBromo2Pd(OAc)₂ / PPh₃ / K₂CO₃aq. iPrOH, 80 °C80-90%[17]
2-ChloropyridineChloro2Pd₂(dba)₃ / XPhos / K₃PO₄Toluene, 100 °C70-85%[1][10]
3-ChloropyridineChloro3(NHC)Pd(cinn)Cl / K₂CO₃H₂O, 100 °C~70%[18]
4-ChloropyridineChloro4Pd(OAc)₂ / SPhos / K₃PO₄Dioxane/H₂O, 100 °C75-90%[1][11]
2-FluoropyridineFluoro2Specialized Ni or Pd systemsHarsh conditionsHighly variable, often low[13]

Yields are representative and can vary significantly based on the specific boronic acid, ligand, base, and solvent used.

A Practical Guide: Experimental Protocol for Suzuki Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction: the coupling of 3-bromopyridine with phenylboronic acid. The principles outlined here are broadly applicable, with adjustments to the catalyst system and conditions for more or less reactive substrates.

Objective: To synthesize 3-phenylpyridine from 3-bromopyridine and phenylboronic acid.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2-3 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow Diagram:

Workflow A 1. Assemble Reagents (Halopyridine, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Degassed Solvents B->C D 4. Heat Reaction (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine, phenylboronic acid, the palladium catalyst, and the base.

    • Causality: Combining the solid reagents first under ambient conditions is safe and efficient. The flask must be dry as moisture can interfere with the catalyst and boronic acid.

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst and some ligands are sensitive to oxygen, which can lead to catalyst decomposition and reduced yields. This step ensures an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.

    • Causality: Solvents are degassed (by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. The water in the solvent mixture is often crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Stirring ensures the heterogeneous mixture is well-mixed for efficient catalysis.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Trustworthiness: This self-validating step prevents premature work-up or unnecessary heating, ensuring the reaction goes to completion for optimal yield.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Separate the organic layer.

    • Causality: This procedure removes the inorganic base, salts, and water-soluble byproducts from the desired organic product.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Causality: Chromatography separates the desired product from residual catalyst, unreacted starting materials, and any side products (like homocoupled species), yielding the pure compound.

Conclusion and Strategic Recommendations

The reactivity of halogenated pyridines in Suzuki-Miyaura coupling is a predictable yet nuanced interplay of C-X bond strength and positional electronics. The established trend of I > Br >> Cl provides a clear roadmap for anticipating reaction difficulty. While iodides and bromides are reliable substrates for standard conditions, the economic and logistical advantages of chlorides necessitate the use of advanced, highly active catalyst systems. For any given halogen, the enhanced electrophilicity at the 2- and 4-positions generally leads to higher reactivity compared to the 3-position, though potential catalyst inhibition at the C2-position must be considered. By understanding these fundamental principles and selecting the appropriate catalytic tools, researchers can effectively harness the power of the Suzuki coupling to construct complex, pyridine-containing molecules vital to modern chemistry and drug discovery.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines. BenchChem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
  • A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. BenchChem.
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem.
  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Suzuki reaction . Wikipedia. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System . MDPI. [Link]

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors . Royal Society of Chemistry. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids . ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 1-(3-Bromo-5-chloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its inherent electronic properties and versatile substitution patterns allow for the generation of diverse chemical libraries with a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of the biological activities of compounds derived from the versatile starting material, 1-(3-Bromo-5-chloropyridin-2-YL)ethanone.

Through a meticulous examination of experimental data, this document will objectively compare the performance of these derivatives against established alternatives in the fields of oncology, mycology, and entomology. The insights provided herein are intended to empower researchers and drug development professionals in their quest for more potent and selective therapeutic and crop protection agents.

Introduction to this compound and its Derivatives

The starting ketone, this compound, serves as a versatile synthon for the construction of a variety of heterocyclic systems. The presence of the bromine and chlorine atoms on the pyridine ring offers multiple reaction sites for further chemical modifications, enabling the synthesis of a diverse array of derivatives. This guide will focus on three principal classes of compounds derived from this ketone:

  • Pyrazole-5-carboxamides: Investigated for their potential as anticancer agents.

  • α-Aminophosphonates: Explored for their fungicidal properties.

  • Other Pyrazole Derivatives: Assessed for a broader range of activities including fungicidal and insecticidal effects.

The biological efficacy of these novel compounds will be benchmarked against established drugs and commercial products to provide a clear perspective on their potential within their respective fields.

Comparative Analysis of Biological Activities

This section delves into the specific biological activities of the derivative classes, presenting a side-by-side comparison with relevant alternatives. The analysis is grounded in quantitative experimental data to ensure objectivity and scientific rigor.

Anticancer Activity: Pyrazole-5-carboxamides vs. Doxorubicin and Telomerase Inhibitors

A series of novel pyrazole-5-carboxamide derivatives synthesized from this compound have demonstrated promising anticancer properties. A notable mechanism of action for some of these compounds is the inhibition of telomerase, an enzyme crucial for the immortal phenotype of many cancer cells.

Experimental Data Summary:

Compound/DrugTarget Cell LineBiological TargetIC50 ValueCitation
Compound 8e (a pyrazole-pyrimidine derivative) MGC-803 (Human Gastric Carcinoma)Telomerase1.02 ± 0.08 µM[1]
Doxorubicin MGC-803 (Human Gastric Carcinoma)Topoisomerase II~1-5 µM (varies by study)[2][3][4]
BIBR1532 NCI-H460 (Human Lung Carcinoma)Telomerase~10 µM[5]
GRN163L (Imetelstat) Various Tumor Cell LinesTelomerase0.15 - 1.35 µM[6]

Discussion:

Compound 8e, a pyrazole-pyrimidine derivative, exhibits potent telomerase inhibitory activity with an IC50 value of 1.02 ± 0.08 µM, which is competitive with or superior to some known telomerase inhibitors like BIBR1532.[1][5] When compared to the widely used chemotherapeutic drug Doxorubicin, which acts as a topoisomerase II inhibitor, the pyrazole derivative offers a different and potentially more targeted mechanism of action. While direct IC50 comparisons on the MGC-803 cell line under identical conditions are not available in the reviewed literature, the data suggests that these pyrazole derivatives are promising candidates for further investigation as anticancer agents, particularly for tumors where telomerase activity is a key driver of proliferation.[1][2][3][4]

Signaling Pathway: Telomerase Inhibition in Cancer

Telomerase_Inhibition cluster_cancer_cell Cancer Cell cluster_inhibition Therapeutic Intervention Telomerase Telomerase (hTERT & hTR) Telomeres Shortened Telomeres Telomerase->Telomeres Maintains length Cell_Division Continuous Cell Division Telomeres->Cell_Division Enables Apoptosis Apoptosis (Cell Death) Telomeres->Apoptosis Triggers when critically short Senescence Senescence Telomeres->Senescence Triggers when critically short Cell_Division->Telomeres Shortens Pyrazole_Derivative Pyrazole-5-carboxamide (e.g., Compound 8e) Pyrazole_Derivative->Telomerase Inhibits caption Mechanism of Telomerase Inhibition by Pyrazole Derivatives.

Caption: Mechanism of Telomerase Inhibition by Pyrazole Derivatives.

Fungicidal Activity: α-Aminophosphonates and Pyrazole Derivatives vs. Commercial Fungicides

Derivatives of this compound, particularly α-aminophosphonates and other pyrazole-based compounds, have been shown to possess significant fungicidal activity against a range of plant pathogenic fungi.

Experimental Data Summary:

In Vitro Fungicidal Activity against Physalospora piricola

Compound/FungicideEC50 Value (µg/mL)Citation
Compound 11a (α-aminophosphonate derivative) 18.8[7]
Compound 11b (α-aminophosphonate derivative) 17.4[7]
Triadimefon (Commercial Fungicide) 24.7[7]
Thiophanate-methyl (Commercial Fungicide) 0.25[8]
Difenoconazole + Propiconazole (Commercial Fungicide) 0.36[8]

In Vivo Fungicidal Activity against Sclerotinia sclerotiorum

Compound/FungicideControl Efficacy (%) at 0.5 mg/mLCitation
Compound 11b (α-aminophosphonate derivative) 30.1 ± 1.8[7]
Vinclozolin (Commercial Fungicide) Highly effective at 1.0 µg/mL (in vitro)[1][9][10]
Tebuconazole (Commercial Fungicide) 62.38% inhibition (in vitro at 100 ppm)[11]

Discussion:

The α-aminophosphonate derivatives 11a and 11b demonstrate noteworthy in vitro fungicidal activity against Physalospora piricola, with EC50 values superior to the commercial fungicide Triadimefon.[7] This suggests that this class of compounds holds promise for the development of new fungicides. However, when compared to other highly potent commercial fungicides like Thiophanate-methyl and a Difenoconazole + Propiconazole combination, there is a clear opportunity for further optimization to enhance their efficacy.[8]

In in vivo studies against Sclerotinia sclerotiorum, compound 11b showed modest control efficacy.[7] While direct comparative in vivo data for commercial fungicides under the same conditions is not available in the reviewed literature, the in vitro data for Vinclozolin and Tebuconazole suggest they are highly potent against this pathogen.[1][9][10][11] This highlights the importance of further structural modifications to the α-aminophosphonate scaffold to improve their in-field performance.

Experimental Workflow: In Vitro Fungicidal Assay (Mycelium Growth Rate Method)

Mycelium_Growth_Assay cluster_preparation Preparation cluster_inoculation Inoculation & Incubation cluster_measurement Data Collection & Analysis A1 Prepare Potato Dextrose Agar (PDA) A2 Autoclave to sterilize A1->A2 A3 Cool to 45-50°C A2->A3 A4 Add test compound/fungicide at various concentrations A3->A4 A5 Pour into sterile Petri dishes A4->A5 B1 Inoculate center of each plate with a mycelial plug of the test fungus A5->B1 B2 Incubate at optimal temperature (e.g., 25°C) B1->B2 C1 Measure colony diameter at regular intervals B2->C1 C2 Calculate the percentage of mycelial growth inhibition C1->C2 C3 Determine the EC50 value C2->C3 caption Workflow for Mycelium Growth Rate Assay.

Caption: Workflow for Mycelium Growth Rate Assay.

Insecticidal Activity: Pyrazole Derivatives vs. Standard Insecticides

Certain pyrazole derivatives originating from this compound have been evaluated for their insecticidal properties, particularly against the oriental armyworm (Mythimna separata), a significant agricultural pest.

Discussion:

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14][15][16][17]

Mycelium Growth Rate Assay for Fungicidal Activity

This assay determines the effect of a compound on the vegetative growth of a fungus.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Compound Incorporation: While the agar is still molten (around 45-50°C), add the test compounds at various concentrations. Pour the amended agar into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the test fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of growth inhibition compared to the control and determine the EC50 value (the effective concentration that inhibits mycelial growth by 50%).[18][19][20][21]

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.

Protocol:

  • Cell Lysis: Prepare cell extracts from treated and untreated cancer cells using a suitable lysis buffer.

  • Telomerase Elongation: Incubate the cell extracts with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats to the 3' end of the primer.

  • PCR Amplification: Amplify the telomerase extension products using PCR with the TS primer and a reverse primer.

  • Detection: Analyze the PCR products by gel electrophoresis. The presence of a characteristic 6-base pair ladder indicates telomerase activity.

  • Quantification: For quantitative analysis, real-time PCR (qTRAP) can be used to measure the amount of amplified product, allowing for the determination of IC50 values for telomerase inhibitors.[7][22][23]

Structure-Activity Relationship (SAR) Insights

The biological activity of the this compound derivatives is intricately linked to their molecular structure. Analysis of the available data provides preliminary insights into the structure-activity relationships (SAR).

For the pyrazole-5-carboxamide series, the nature of the substituent on the carboxamide nitrogen is crucial for anticancer activity. Aromatic and heteroaromatic substitutions can influence the binding affinity to the target enzyme, such as telomerase.

In the case of α-aminophosphonate derivatives, the substituents on the amino group and the phosphonate ester can significantly impact fungicidal potency. Lipophilicity and steric factors play a key role in the interaction with the fungal target.[7]

Further quantitative structure-activity relationship (QSAR) studies are warranted to build predictive models that can guide the design of more potent and selective derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a promising scaffold for the development of novel bioactive compounds with potential applications in oncology, agriculture, and beyond. The pyrazole-5-carboxamides have demonstrated competitive anticancer activity through telomerase inhibition, while the α-aminophosphonates have shown potent fungicidal effects.

To advance these findings, future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Toxicology: Comprehensive evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

  • Quantitative Insecticidal Assays: Determination of LD50/LC50 values for the insecticidal derivatives to enable robust comparison with existing products.

By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the translation of these promising chemical entities into tangible solutions for human health and food security.

References

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry. [Link]

  • Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropy-ridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. Chemical Research in Chinese Universities. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. JoVE. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. MDPI. [Link]

  • Efficacy of Fungicides on Sclerotinia sclerotiorum and Their Potential for Control of Sclerotinia Stem Rot on Soybean. ResearchGate. [Link]

  • Efficacy of Fungicides on Sclerotinia sclerotiorum and Their Potential for Control of Sclerotinia Stem Rot on Soybean. PubMed. [Link]

  • One-pot Synthesis, Structure and Structure-Activity Relationship of Novel Bioactive diphenyl/diethyl (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)(arylamino)methylphosphonates. PubMed. [Link]

  • Assays for Detection of Telomerase Activity. PMC. [Link]

  • Development of 3D Cell-Based Fluorescent Reporter Assay for Screening of Drugs Downregulating Telomerase Reverse Transcriptase. MDPI. [Link]

  • Screening of telomerase inhibitors. PubMed. [Link]

  • Evaluation of fungicide and bio-control agents against Sclerotinia stem rot of chickpea (Sclerotinia sclerotiorum). The Pharma Innovation. [Link]

  • A Highly Sensitive Telomerase Activity Assay that Eliminates False-Negative Results Caused by PCR Inhibitors. MDPI. [Link]

  • In-Vivo and In-Vitro Investigation of Germination Rate of Buried Sclerotia, and Variability in Carpogenic Germination Among Sclerotinia sclerotiorum Isolates. MDPI. [Link]

  • Comparison of telomerase activity IC 50 values between GRN163L and GRN163 in tumor cell lines a. ResearchGate. [Link]

  • The IC 50 and IC 90 values were determined for all tested target compounds as telomerase inhibitors, using BIBR1532 as a positive control. ResearchGate. [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research. [Link]

  • IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. [Link]

  • The in vitro fungicidal EC 50 values of the selected compounds. ResearchGate. [Link]

  • A highly selective telomerase inhibitor limiting human cancer cell proliferation. PMC. [Link]

  • EC 50 values corresponding to 50% inhibition of mycelial growth and spore germination. ResearchGate. [Link]

  • Summary of previously published IC 50 values of doxorubicin in... ResearchGate. [Link]

  • In vitro characterization and rational analog design of a novel inhibitor of telomerase assembly in MDA MB 231 breast cancer cell line. PMC. [Link]

  • 96-well Plate Growth Curve Setup. Protocols.io. [Link]

  • Measurement method of mycelial growth in the sawdust medium. (A) Test tube. ResearchGate. [Link]

  • Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • EC50 values of some selected compounds against ten phytopathogenic fungi. ResearchGate. [Link]

  • Mean EC 50 values for selected technical grade fungicide active... ResearchGate. [Link]

  • Bioactivity of Common Pesticidal Plants on Fall Armyworm Larvae (Spodoptera frugiperda). MDPI. [Link]

  • Measuring Fungal Growth. Protocols.io. [Link]

  • Simple bioassay for early detection of insecticide resistance in fall armyworm for multinational sharing. Japan International Research Center for Agricultural Sciences. [Link]

  • Biocontrol of the oriental armyworm, Mythimna separata, by the tachinid fly Exorista civilis is synergized by Cry1Ab protoxin. Iowa State University Digital Repository. [Link]

  • A Rapid Method for Measuring In Vitro Growth in Entomopathogenic Fungi. MDPI. [Link]

  • In vitro bioassay of certain botanical oils for their efficacy against maize fall army worm (J.E. Smith) Spodoptera frugiperda (Noctuidae: Lepidoptera). ResearchGate. [Link]

  • Biological Control for Fall Armyworm Management in Asia. CIMMYT Repository. [Link]

  • Suitable Conditions for Mycelial Growth of Phellinus spp. PMC. [Link]

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to 1-(3-Bromo-5-chloropyridin-2-YL)ethanone Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pyridine scaffold stands as a cornerstone, consistently featured in a multitude of clinically approved agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. This guide delves into the structure-activity relationship (SAR) of a specific, yet versatile, class of pyridine derivatives: 1-(3-bromo-5-chloropyridin-2-yl)ethanone and its analogs. While direct and comprehensive SAR studies on this exact parent compound are not extensively published, by examining structurally related analogs, we can elucidate key principles guiding their biological activity, offering a predictive framework for the rational design of novel therapeutic agents.

This guide will navigate the synthetic pathways, compare the biological performance of key analogs—primarily focusing on their potential as kinase inhibitors and antimicrobial agents—and provide detailed experimental protocols for their evaluation.

The Core Scaffold: Unpacking the Potential of this compound

The parent compound, this compound, presents a fascinating chemical architecture. The pyridine ring, a bioisostere of benzene, offers a nitrogen atom for hydrogen bonding, a critical interaction in many enzyme active sites. The di-halogen substitution with bromine at the 3-position and chlorine at the 5-position significantly influences the electronic and lipophilic character of the molecule. These halogens can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. The acetyl group at the 2-position provides a key reactive handle for further chemical modification and can itself be involved in hydrogen bonding.

Structure-Activity Relationship (SAR) Insights from Analog Studies

By analyzing related chemical series, we can infer the probable SAR for analogs of this compound. The primary areas for modification include the acetyl group, the pyridine ring substitutions, and the introduction of new heterocyclic systems.

Modifications of the Acetyl Group: A Gateway to Diverse Bioactivities

The acetyl moiety is a common starting point for analog synthesis. Condensation reactions, such as the Claisen-Schmidt condensation, can be employed to introduce chalcone-like structures, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects.[2][3]

For instance, the synthesis of chalcones from 2-acetylpyridine has been shown to yield compounds with notable antimicrobial properties.[2][4] The introduction of an α,β-unsaturated carbonyl system extends the conjugation and provides a Michael acceptor for potential covalent interactions with target proteins.

Furthermore, the acetyl group can be transformed into thiosemicarbazones. Studies on 2-acetylpyridine thiosemicarbazones have demonstrated their potential as antifilarial agents.[1] This suggests that modifying the acetyl group of our core scaffold could unlock a similar spectrum of activity.

The Influence of Pyridine Ring Substitutions

The nature and position of substituents on the pyridine ring are critical determinants of biological activity. In a study of pyridine derivatives, it was found that the number and position of methoxy groups, as well as the presence of halogens and other functional groups, significantly impacted their antiproliferative activity.[5]

For our core scaffold, the bromo and chloro substituents are expected to enhance lipophilicity and potentially engage in halogen bonding. The presence of halogens has been shown to have a significant effect on the antimicrobial properties of flavonoid derivatives.[6] It is plausible that variations at these positions—for example, substitution with fluorine or iodine—could fine-tune the biological activity and pharmacokinetic properties of the analogs.

Bioisosteric Replacement and Heterocyclic Annulation

Replacing or elaborating upon the core pyridine-ethanone structure with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties. For example, the development of 2,3,5-trisubstituted pyridines as selective AKT inhibitors highlights the potential of this scaffold in kinase inhibition.[7]

Furthermore, pyrazole-containing compounds have garnered significant attention as kinase inhibitors.[8] The synthesis of derivatives where the ethanone is incorporated into a pyrazole ring attached to the 3-bromo-5-chloropyridine moiety has been reported, with some analogs showing fungicidal and insecticidal activities.[9] This suggests that such hybrid molecules could be promising avenues for the development of novel therapeutic agents.

Comparative Performance of Analogs: A Data-Driven Overview

To provide a clearer picture of the potential of these analogs, the following table summarizes hypothetical but plausible data based on the SAR trends discussed. This data is for illustrative purposes to guide researchers in their drug discovery efforts.

Analog Modification Target IC50 (µM) Cytotoxicity (CC50, µM) Predicted ADME Profile
Parent Compound This compoundKinase X>50>100Moderate lipophilicity, potential for metabolic instability
Analog A Chalcone derivativeKinase Y5.225.8Increased lipophilicity, potential for improved cell permeability
Analog B Thiosemicarbazone derivativeParasitic Enzyme Z1.8>50Good chelating properties, potential for metal-dependent enzyme inhibition
Analog C Pyrazole-fused derivativeKinase A0.7515.3Rigidified structure, potential for improved selectivity and potency
Analog D 5-Fluoro substitutedKinase X25.6>100Altered electronics, potential for improved metabolic stability

Experimental Protocols

To facilitate the evaluation of these and other novel analogs, detailed protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

Materials:

  • Human cancer cell line (e.g., HCT-116, HepG-2, or MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer. The amount of color produced is directly proportional to the number of viable cells.

Visualizing the Path Forward: Synthetic and Biological Workflows

To better illustrate the concepts discussed, the following diagrams outline the general synthetic strategy and the workflow for biological evaluation.

Synthetic_Workflow Core This compound Mod_Acetyl Modification of Acetyl Group Core->Mod_Acetyl e.g., Claisen-Schmidt Mod_Ring Pyridine Ring Substitution Core->Mod_Ring e.g., Nucleophilic Substitution Mod_Hetero Heterocyclic Annulation Core->Mod_Hetero e.g., Cyclization Reactions Analogs Diverse Analogs Mod_Acetyl->Analogs Mod_Ring->Analogs Mod_Hetero->Analogs

Caption: General synthetic strategies for generating analogs.

Biological_Evaluation_Workflow Start Synthesized Analogs Primary_Screening Primary Screening (e.g., Kinase Panel) Start->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assay (MTT) Hit_ID->Cytotoxicity SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for biological evaluation of synthesized analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the SAR of related pyridine derivatives, researchers can efficiently generate and evaluate a diverse library of analogs. The key to success will lie in the systematic exploration of modifications to the acetyl group, the pyridine ring substituents, and the introduction of novel heterocyclic systems. The experimental protocols provided herein offer a robust framework for assessing the biological activity of these compounds, paving the way for the identification of potent and selective drug candidates. Future work should focus on generating empirical data for a focused library of these analogs to validate the inferred SAR and to identify lead compounds for further preclinical development.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Semantic Scholar. Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. [Link]

  • PubMed. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. A review of compounds derivatives with antimicrobial activities. [Link]

  • ResearchGate. Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. [Link]

  • PubMed. (1991). 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • PubMed. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

  • ResearchGate. Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. [Link]

  • Semantic Scholar. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. [Link]

Sources

High-Throughput Screening of Novel Fungicides Derived from 1-(3-Bromo-5-chloropyridin-2-YL)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless evolution of fungal pathogens poses a significant threat to global agriculture and human health, necessitating a continuous pipeline of novel fungicides with diverse mechanisms of action.[1] The emergence of resistance to existing treatments underscores the urgency for innovative chemical scaffolds.[1] Pyridine-based compounds have emerged as a promising class of fungicides, with several derivatives exhibiting potent and broad-spectrum antifungal activity.[2][3][4][5] This guide provides an in-depth technical overview of a high-throughput screening (HTS) campaign for novel fungicides derived from the lead scaffold, 1-(3-Bromo-5-chloropyridin-2-YL)ethanone. We will explore the rationale behind the experimental design, present a detailed HTS protocol, and compare the hypothetical performance of lead candidates against established and alternative fungicides, supported by experimental data from analogous compounds found in the literature.

The Core Scaffold: this compound

The selection of this compound as a foundational scaffold is predicated on the known bioactivity of halogenated pyridines.[6][7] The presence of bromo and chloro substituents offers opportunities for further chemical modification to explore the structure-activity relationship (SAR) and optimize antifungal potency. The ethanone moiety provides a reactive handle for the synthesis of a diverse chemical library.

While a detailed synthesis of this compound is beyond the scope of this guide, it is commercially available from suppliers such as Chiralen and can be synthesized through established organic chemistry routes, likely involving the acylation of a suitably substituted pyridine precursor.[8]

High-Throughput Screening Workflow: A Self-Validating System

To efficiently screen a library of derivatives, a robust and validated HTS assay is paramount. We will employ a miniaturized, 96-well plate-based broth microdilution assay incorporating a resazurin-based cell viability indicator. This method offers a balance of throughput, sensitivity, and cost-effectiveness.[9][10][11]

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening Assay cluster_data Data Acquisition & Analysis start Start: Fungal Spore Suspension Preparation media Prepare Fungal Growth Medium (e.g., SDB or RPMI-1640) start->media plate_compounds Dispense Compound Library & Controls into 96-well plates media->plate_compounds add_spores Inoculate Plates with Fungal Spore Suspension plate_compounds->add_spores incubate Incubate Plates (e.g., 48-72h at 25-28°C) add_spores->incubate add_resazurin Add Resazurin Solution incubate->add_resazurin incubate_resazurin Incubate for Color Development (2-4h) add_resazurin->incubate_resazurin read_plate Measure Fluorescence (Ex: 570 nm, Em: 615 nm) incubate_resazurin->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition dose_response Dose-Response Curves for Hits calc_inhibition->dose_response calc_ic50 Determine IC50 Values dose_response->calc_ic50 end End: Identify Lead Candidates calc_ic50->end

Caption: High-throughput screening workflow for the identification of novel antifungal compounds.

Detailed Experimental Protocol

1. Fungal Strain and Culture Conditions:

  • A panel of agronomically and clinically relevant fungal pathogens will be used, for example: Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani, and Candida albicans.[2][3][9]

  • Fungal spores (conidia) will be harvested from mature cultures grown on appropriate solid media (e.g., Potato Dextrose Agar). Spore concentrations will be determined using a hemocytometer and adjusted to the optimal concentration (e.g., 1 x 10^6 conidia/mL) in a suitable liquid medium such as Sabouraud Dextrose Broth (SDB) or RPMI-1640.[9][12]

2. Compound Library Preparation and Plating:

  • A diverse library of derivatives of this compound will be synthesized. Modifications could include transformations of the ethanone group (e.g., to hydrazones, oximes, or amides) and substitutions at the pyridine ring.

  • Compounds will be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Using an automated liquid handler, the compounds will be serially diluted and dispensed into 96-well microtiter plates.

  • Each plate will include positive controls (a known broad-spectrum fungicide, e.g., Amphotericin B) and negative controls (DMSO vehicle).[12]

3. High-Throughput Screening Assay:

  • The prepared fungal spore suspension will be added to each well of the compound-plated microtiter plates.

  • The plates will be incubated for 48-72 hours at a temperature conducive to the growth of the specific fungal species (typically 25-28°C).

  • Following incubation, a resazurin solution will be added to each well. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[11]

  • Plates will be incubated for an additional 2-4 hours to allow for color development.

4. Data Acquisition and Analysis:

  • The fluorescence of each well will be measured using a plate reader with an excitation wavelength of ~570 nm and an emission wavelength of ~615 nm.[9]

  • The percentage of fungal growth inhibition will be calculated for each compound concentration relative to the positive and negative controls.

  • Compounds exhibiting significant inhibition (e.g., >80% at a primary screening concentration) will be selected as "hits".

  • Hits will be subjected to secondary screening to confirm their activity and determine the half-maximal inhibitory concentration (IC50) by generating dose-response curves.

Comparative Performance Analysis

To contextualize the potential of our novel derivatives, we will compare their hypothetical antifungal activity with that of existing fungicides. The following table presents hypothetical IC50 values for our lead candidates (derived from this compound) against a panel of fungal pathogens, alongside literature-reported values for comparator compounds.

Table 1: Comparative Antifungal Activity (IC50 in µg/mL)

CompoundFusarium graminearumBotrytis cinereaRhizoctonia solaniCandida albicansReference
Lead Candidate 1 (Hypothetical) 3.155.202.458.10N/A
Lead Candidate 2 (Hypothetical) 2.804.851.906.50N/A
Fluopyram (SDHI) -~0.05-0.5--[5]
Compound A5 (Pyridine Amide-Hydrazide) 2.534.671.64-[2][3]
2-(Pyridin-4-yl)quinoline ---~3.12 (MIC50)[4]
Amphotericin B (Polyene) ~0.25-1.0~0.5-2.0~0.5-2.0~0.125-0.5General Knowledge

Note: The data for Lead Candidates 1 and 2 are hypothetical and presented for illustrative purposes, based on the range of activities observed for similar pyridine-based fungicides.

Discussion and Mechanistic Insights

The hypothetical data suggests that derivatives of this compound could exhibit potent, broad-spectrum antifungal activity, comparable to other novel pyridine-based fungicides.[2][3] While not as potent as some highly specific fungicides like Fluopyram against certain pathogens, their broad-spectrum nature is a desirable attribute.

A potential mechanism of action for these compounds could be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[5][13] This is a validated target for several commercial fungicides.[13] Another possibility is the disruption of lipid metabolism and plasma membrane integrity, as has been observed for other pyridine-based fungicides.[2][3]

Potential Mechanism of Action: SDH Inhibition

SDH_Inhibition TCA_Cycle TCA Cycle | {Succinate} SDH Succinate Dehydrogenase (SDH) | Complex II TCA_Cycle->SDH provides substrate ETC Electron Transport Chain | {Fumarate} SDH->ETC transfers electrons ATP_Synthase ATP Synthesis ETC->ATP_Synthase drives Fungicide Novel Pyridine Fungicide Fungicide->SDH inhibits

Caption: Proposed mechanism of action: Inhibition of Succinate Dehydrogenase (SDH) by novel pyridine fungicides.

Conclusion

The high-throughput screening of a chemical library derived from this compound represents a promising strategy for the discovery of novel fungicides. The proposed HTS workflow, utilizing a resazurin-based assay, provides a robust and efficient platform for identifying lead candidates. Comparative analysis with existing fungicides, based on literature data for analogous compounds, suggests that this chemical scaffold has the potential to yield potent, broad-spectrum antifungal agents. Further investigation into the mechanism of action and optimization of the lead structures through medicinal chemistry efforts are warranted to fully realize the potential of this compound class in addressing the growing challenge of fungal resistance.

References

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. [Link]

  • High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. PubMed. [Link]

  • A Fluorescence-Based High-Throughput Screening Assay to Identify Growth Inhibitors of the Pathogenic Fungus Aspergillus fumigatus. PubMed. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]

  • A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. APS Journals. [Link]

  • Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. ResearchGate. [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. ACS Publications. [Link]

  • Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. Oriental Journal of Chemistry. [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. [Link]

  • High-Throughput Screening in Agrochemical Research. ResearchGate. [Link]

  • Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide. Wiley Online Library. [Link]

  • Antifungal activity of the compounds 2 and 3 pyridine derivatives. ResearchGate. [Link]

  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. ACS Publications. [Link]

  • Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. PubMed. [Link]

  • Novel high-throughput screen against Candida albicans identifies antifungal potentiators and agents effective against biofilms. Oxford Academic. [Link]

  • Synthesis and antifungal activity evaluation of novel pyridine derivatives as potential succinate dehydrogenase inhibitors. ResearchGate. [Link]

  • (PDF) Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. ResearchGate. [Link]

  • Rapid Identification of Antifungal Compounds against Exserohilum rostratum Using High Throughput Drug Repurposing Screens. ResearchGate. [Link]

  • Rapid and high-throughput testing of antifungal susceptibility using an AIEgen-based analytical system. Semantic Scholar. [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. NIH. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

  • 1-(4-Bromo-phen-yl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)meth-yl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfan-yl}ethanone. PubMed. [Link]

Sources

A Comparative Guide to Alternative Synthetic Routes for 3,5-Disubstituted 2-Acetylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,5-disubstituted 2-acetylpyridine scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in a diverse array of biologically active compounds and functional materials. The development of efficient and versatile synthetic strategies to access these valuable building blocks is of paramount importance. This guide provides an in-depth comparison of alternative synthetic routes, moving beyond classical methods to explore modern catalytic and cycloaddition strategies. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key transformations.

The Challenge of Regiocontrolled Synthesis

Traditional methods for pyridine synthesis, such as the Hantzsch and Kröhnke reactions, are powerful for constructing the pyridine ring. However, achieving the specific 2,3,5-trisubstitution pattern with an acetyl group at the C2 position and diverse substituents at the C3 and C5 positions can be challenging. These methods often require specific starting materials that may not be readily available and can sometimes lead to mixtures of regioisomers, complicating purification and reducing overall efficiency. This has spurred the development of more flexible and regioselective synthetic routes.

This guide will focus on two primary modern strategies:

  • Cross-Coupling Strategies: These methods rely on the functionalization of a pre-formed pyridine ring, typically a dihalogenated derivative, allowing for the sequential and controlled introduction of various substituents.

  • Cycloaddition Strategies: These approaches construct the pyridine ring through pericyclic reactions, offering a convergent and often highly regioselective route to polysubstituted pyridines.

I. Cross-Coupling Strategies: A Modular Approach

The use of transition-metal catalyzed cross-coupling reactions offers a highly modular and flexible approach to 3,5-disubstituted 2-acetylpyridines. The general strategy involves the synthesis of a 2-acetyl-3,5-dihalopyridine precursor, followed by sequential or double cross-coupling reactions to introduce the desired substituents at the C3 and C5 positions.

A. Synthesis of the Key Precursor: 2-Acetyl-3,5-dibromopyridine

A reliable synthesis of the key building block, 2-acetyl-3,5-dibromopyridine, is crucial for the success of this strategy. A common route involves the dibromination of 2-aminopyridine followed by a Sandmeyer reaction and subsequent acetylation. A more direct approach starts from 2,5-dibromopyridine.[1][2]

Experimental Protocol: Synthesis of 2-Acetyl-5-bromopyridine [1]

This protocol describes the synthesis of a mono-brominated acetylpyridine, which can be a precursor for further functionalization.

  • In a three-necked 1000 mL round-bottom flask, dissolve 2,5-dibromopyridine (10.0 g, 42.2 mmol) in toluene (400 mL).

  • Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Slowly add 1.6 M n-butyllithium in tetrahydrofuran (26.38 mL, 42.21 mmol) to the cooled solution. A deep reddish solution will form. Stir at -40 °C for 40 minutes.

  • Add N,N-dimethylacetamide (7.14 mL, 76.8 mmol).

  • Allow the mixture to slowly warm to room temperature.

  • Quench the reaction by adding 25 mL of saturated aqueous ammonium chloride solution.

  • Add 100 mL of water and extract with ethyl acetate (250 mL).

  • Wash the organic phase with water (200 mL). Extract the combined aqueous phases with ethyl acetate (100 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate in vacuo to yield the product.

Rationale: The initial step involves a halogen-metal exchange, where n-butyllithium selectively replaces the bromine atom at the more acidic C2 position of the pyridine ring. The resulting lithiated intermediate is a potent nucleophile that reacts with the electrophilic N,N-dimethylacetamide to introduce the acetyl group after workup.

B. Palladium-Catalyzed Cross-Coupling Reactions

With the dihalopyridine precursor in hand, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce diverse substituents.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This reaction is tolerant of a wide range of functional groups and often proceeds with high yields.

General Reaction Scheme:

Sequential Suzuki-Miyaura Coupling Workflow

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine [5]

While this protocol is for a different pyridine derivative, the conditions are illustrative of those that can be adapted for 2-acetyl-3,5-dibromopyridine.

  • In a reaction vessel, combine 2-bromo-5-methylpyridin-4-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a suitable solvent, such as a mixture of dioxane and water.

  • Add the palladium catalyst, for example, palladium(II) acetate (0.03 mmol, 3 mol%).

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality behind Experimental Choices: The choice of a palladium(II) precatalyst like Pd(OAc)₂ is common as it is reduced in situ to the active Pd(0) species. The base (e.g., K₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation to the palladium center. A mixed solvent system like dioxane/water is often used to ensure the solubility of both the organic and inorganic reagents.

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes, often allowing for milder reaction conditions and coupling with a broader range of electrophiles.[6][7]

General Reaction Scheme:

Sequential Negishi Coupling Workflow

Experimental Protocol: General Procedure for Negishi Coupling [8]

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., palladium(II) acetate and a suitable phosphine ligand like RuPhos).

  • Add the 2-acetyl-3,5-dibromopyridine and an anhydrous solvent (e.g., THF, dioxane).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Slowly add the solution of the organozinc reagent (prepared separately or generated in situ).

  • Heat the reaction to the desired temperature (can range from room temperature to 80 °C) and monitor its progress.

  • After completion, quench the reaction (e.g., with saturated aqueous ammonium chloride) and perform a standard aqueous workup and extraction.

  • Purify the product by column chromatography.

Expertise & Experience: Organozinc reagents are sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere. The choice of ligand is critical; bulky, electron-rich phosphine ligands like RuPhos can significantly enhance the catalytic activity, especially for challenging substrates.[8]

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing access to acetylenic pyridines.[9][10][11]

General Reaction Scheme:

Sequential Sonogashira Coupling Workflow

Experimental Protocol: General Procedure for Sonogashira Coupling [12]

  • To a reaction flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) in a suitable solvent like DMF.

  • Stir the mixture for 30 minutes under an inert atmosphere.

  • Add the 2-acetyl-3,5-dibromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., Et₃N).

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction for completion.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Trustworthiness: The Sonogashira reaction is a well-established and reliable method. The use of a copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

C. Comparative Performance of Cross-Coupling Methods
MethodKey ReagentsTypical ConditionsYieldsSubstrate ScopeAdvantagesDisadvantages
Suzuki-Miyaura Arylboronic acids, Pd catalyst, Base80-110 °CGood to ExcellentBroad, tolerant of many functional groupsStable and readily available reagents, well-establishedCan require higher temperatures, potential for protodeboronation
Negishi Organozinc reagents, Pd or Ni catalystRoom temp to 80 °CGood to ExcellentVery broad, including alkyl groupsHigh reactivity, milder conditionsAir and moisture sensitive reagents
Sonogashira Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, BaseRoom temp to 100 °CGood to ExcellentSpecific to alkynesDirect introduction of alkynyl groupsRequires terminal alkynes, potential for homocoupling

II. Cycloaddition Strategies: Convergent Synthesis of the Pyridine Ring

Cycloaddition reactions offer a powerful and convergent approach to constructing the pyridine ring with a high degree of regiocontrol. These methods often involve the reaction of a 1,2,4-triazine with an electron-rich or electron-deficient alkyne or enamine.

A. Diels-Alder/Retro-Diels-Alder Reactions of 1,2,4-Triazines

The inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with alkynes or their equivalents, followed by a retro-Diels-Alder reaction with extrusion of dinitrogen, is a well-established method for pyridine synthesis.

General Reaction Scheme:

Diels-Alder/Retro-Diels-Alder Strategy

Experimental Protocol: General Procedure for Cycloaddition of 1,2,4-Triazines with Ynones

  • In a sealed tube, dissolve the substituted 1,2,4-triazine and the corresponding ynone (an alkyne with an acetyl group) in a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to a high temperature (typically >100 °C) to facilitate both the cycloaddition and the subsequent nitrogen extrusion.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyridine derivative by column chromatography.

Expertise & Experience: The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the triazine and the alkyne. The use of ynones directly introduces the acetyl group at the desired position.

III. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes and heteroarenes, avoiding the need for pre-functionalized starting materials.[15][16][17][18] While still a developing area for the direct 3,5-disubstitution of 2-acetylpyridine, it holds significant promise for future synthetic innovations.

The strategy would involve the direct coupling of 2-acetylpyridine with aryl halides at the C3 and C5 positions. This approach is challenging due to the inherent electronic properties of the pyridine ring and the potential for competing reactions at other positions.

Conceptual Reaction Scheme:

Direct C-H Arylation Concept

While direct C-H arylation of pyridines has been reported, achieving selective di-arylation at the 3 and 5 positions of 2-acetylpyridine remains a significant synthetic challenge. Future research in this area will likely focus on the development of novel catalyst systems and directing groups to control the regioselectivity of these transformations.

Conclusion

The synthesis of 3,5-disubstituted 2-acetylpyridines can be approached through several modern and versatile strategies.

  • Cross-coupling reactions offer a highly modular and flexible route, allowing for the introduction of a wide variety of substituents through well-established and reliable protocols. The synthesis of a common dihalogenated precursor is a key step in this approach.

  • Cycloaddition reactions , particularly the Diels-Alder/retro-Diels-Alder sequence with 1,2,4-triazines, provide a convergent pathway to the pyridine core with potentially high regioselectivity.

  • Direct C-H functionalization represents a frontier in this area, promising a more atom-economical approach, though challenges in regioselectivity for di-substitution remain to be fully addressed.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of molecular diversity. For the rapid generation of analogs with diverse substituents at the 3 and 5 positions, the cross-coupling strategies currently offer the most established and versatile platform.

References

  • Wikipedia. Negishi coupling. [Link]

  • SciELO. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Google Patents. Synthesis method of 2,5-dibromopyridine.
  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Beilstein Journal of Organic Chemistry. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. [Link]

  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]

  • MDPI. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. [Link]

  • CORE. Template for Communications for the Journal of the American Chemical Society. [Link]

  • ChemistryViews. Oxidative Synthesis of Kröhnke Pyridines. [Link]

  • MDPI. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazines. [Link]

  • PubMed. Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. [Link]

  • Wiley Online Library. Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing. [Link]

  • MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]

  • PMC. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. [Link]

  • Royal Society of Chemistry. Functionalization of arylacetic acids via directing-group-assisted remote meta-C–H activation. [Link]

  • PMC. and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, subtle changes in substituent patterns can lead to vastly different biological activities. This guide provides an in-depth comparative analysis of standard spectroscopic techniques to confirm the structure of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone and its derivatives. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, providing a robust framework for structural verification.

Introduction: The Imperative of Structural Confirmation

The compound this compound is a halogenated acetylpyridine. The precise placement of the bromo, chloro, and acetyl groups on the pyridine ring is critical and dictates its chemical reactivity and potential biological interactions. Spectroscopic analysis provides a non-destructive means to piece together the molecular puzzle, with each technique offering unique and complementary information. This guide will focus on the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. While experimental spectra for this specific molecule are not widely published, we can predict the expected data with a high degree of confidence based on established principles and data from analogous structures.

The Analytical Workflow: A Multi-faceted Approach

A logical workflow is essential for efficient and accurate structural elucidation. The process typically begins with less complex techniques that provide functional group information (FT-IR), followed by methods that give detailed information about the carbon-hydrogen framework (NMR) and, finally, confirmation of the molecular weight and fragmentation patterns (MS).

G cluster_0 Spectroscopic Analysis Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product FT-IR Analysis FT-IR Analysis Purification->FT-IR Analysis Purified Sample NMR Analysis NMR Analysis FT-IR Analysis->NMR Analysis Functional Groups ID'd Mass Spec Mass Spec NMR Analysis->Mass Spec C-H Framework ID'd Structure Confirmation Structure Confirmation Mass Spec->Structure Confirmation Molecular Weight & Fragmentation Confirmed

Caption: A typical workflow for the spectroscopic confirmation of a synthesized compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is arguably the most powerful tool for determining the substitution pattern on an aromatic ring. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, which is influenced by the electron-withdrawing or -donating effects of nearby substituents.

Predicted ¹H NMR Spectrum of this compound

In the case of our target molecule, we expect to see three distinct signals: one for the methyl protons of the acetyl group and two for the aromatic protons on the pyridine ring.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Methyl Protons~2.7Singlet (s)3H-CH₃The acetyl group's methyl protons are deshielded by the adjacent carbonyl group, appearing as a singlet as there are no adjacent protons to couple with.[1]
Aromatic Proton~8.3Doublet (d)1HH-4This proton is deshielded by the adjacent electron-withdrawing chlorine atom and the nitrogen in the ring. It will appear as a doublet due to coupling with H-6.
Aromatic Proton~8.7Doublet (d)1HH-6This proton is the most deshielded due to its proximity to the electronegative nitrogen atom. It will appear as a doublet from coupling with H-4.

Predictions are based on typical chemical shifts for 2-acetylpyridine and substituted pyridines.[1][2] The electron-withdrawing nature of the bromine and chlorine atoms will generally shift the aromatic protons downfield compared to unsubstituted pyridine.

Comparative Analysis with Isomers:

An isomeric product, such as 1-(5-Bromo-3-chloropyridin-2-yl)ethanone, would exhibit a different splitting pattern. The two aromatic protons would be in a meta relationship, resulting in a smaller coupling constant and potentially different chemical shifts due to the altered positions of the halogens.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use the residual solvent peak as a reference.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number of unique carbon atoms in a molecule and their electronic environments.

Predicted ¹³C NMR Spectrum of this compound

We anticipate seven distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Methyl Carbon~26-CH₃A typical upfield chemical shift for a methyl carbon adjacent to a carbonyl group.
Carbonyl Carbon~198C=OThe carbonyl carbon is significantly deshielded and appears far downfield.[3]
Aromatic Carbon~120C-3The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect".
Aromatic Carbon~135C-5The carbon attached to chlorine.
Aromatic Carbon~140C-4The CH carbon in the ring.
Aromatic Carbon~150C-6The CH carbon adjacent to the nitrogen, which is deshielded.
Aromatic Carbon~155C-2The carbon attached to the acetyl group, deshielded by the carbonyl and nitrogen.

Predicted chemical shifts are based on general ranges for substituted pyridines and the known effects of halogen and acetyl substituents.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: On the same NMR spectrometer, switch to the ¹³C nucleus frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrum of this compound

The molecular ion peak (M⁺) will be a key feature. Due to the presence of bromine and chlorine, this peak will appear as a characteristic cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive M, M+2, and M+4 pattern.

Proposed Fragmentation Pathway:

The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[5][6][7]

G cluster_0 Proposed Mass Spec Fragmentation M [C₇H₅BrClNO]⁺ m/z = 233/235/237 frag1 [C₆H₂BrClN]⁺ m/z = 218/220/222 M->frag1 - •CH₃ frag2 [C₆H₅BrClNO-CO]⁺ m/z = 205/207/209 M->frag2 - CO

Caption: A simplified proposed fragmentation pathway for this compound.

Table of Expected Fragments:

m/z (relative to ³⁵Cl, ⁷⁹Br)Proposed Fragment
233[M]⁺
218[M - CH₃]⁺
205[M - CO]⁺
43[CH₃CO]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI) or as a solid for electron impact (EI).

  • Ionization: Use an appropriate ionization method (e.g., EI or ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is excellent for identifying the presence of specific functional groups.

Expected Key IR Absorptions:

Wavenumber (cm⁻¹)Bond VibrationIntensity
~3100-3000C-H (aromatic)Medium
~1700C=O (carbonyl)Strong
~1600-1450C=C and C=N (aromatic ring)Medium-Strong
~850-550C-Cl stretchStrong
~690-515C-Br stretchStrong

Characteristic absorption ranges are based on standard IR correlation tables.[8][9][10] The strong carbonyl stretch around 1700 cm⁻¹ would be a prominent and easily identifiable feature of the spectrum.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty sample holder or KBr pellet.

  • Sample Scan: Run the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Conclusion: A Synergistic Approach to Structural Certainty

No single spectroscopic technique can definitively confirm the structure of this compound. However, by employing a synergistic approach, we can achieve unambiguous structural elucidation. FT-IR confirms the presence of the key carbonyl and aromatic functional groups. ¹H NMR spectroscopy reveals the precise substitution pattern on the pyridine ring. ¹³C NMR accounts for all the carbon atoms in the molecule. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This integrated analytical strategy provides the necessary evidence to confidently assign the structure of the target molecule and distinguish it from potential isomers and impurities, ensuring the integrity of research and development efforts.

References

  • Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society.
  • The Royal Society of Chemistry (2013).
  • LibreTexts Chemistry. (2023).
  • University of Regensburg. Chemical shifts.
  • ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Bromo-5-chloropyridine(73583-39-8) 1H NMR spectrum.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 3-Bromo-5-chloropyridine.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • BLD Pharm. (n.d.). 73583-39-8|3-Bromo-5-chloropyridine.
  • Sigma-Aldrich. (n.d.). 1-(5-bromo-2-chloropyridin-3-yl)ethanone.
  • Science Ready. (n.d.).
  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchG
  • Spectroscopy Online. (2023).
  • Akbaş, E., et al. (2012).
  • ResearchGate. (n.d.). FTIR spectra of different samples using pyridine as molecular probe.
  • ResearchGate. (n.d.). Scheme 3.
  • El-Sayed, R., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions.
  • Sigma-Aldrich. (n.d.). 1-(5-Bromo-2-chloropyridin-3-yl)ethanone.
  • National Center for Biotechnology Information. (n.d.). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone.
  • ChemicalBook. (n.d.). 3-Bromo-2-chloropyridine(52200-48-3) 1H NMR spectrum.
  • MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory.
  • ResearchGate. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory.
  • Sigma-Aldrich. (n.d.). 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone.

Sources

A Comparative Guide to the Efficacy of Fungicides Derived from the 1-(3-Bromo-5-chloropyridin-2-YL)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Halogenated Pyridine Scaffold in Fungicide Development

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of a core molecular scaffold is paramount. The 1-(3-bromo-5-chloropyridin-2-yl)ethanone moiety has emerged as a highly versatile and potent foundational structure for a new generation of fungicides. Its inherent chemical reactivity and the electronic properties conferred by the bromo and chloro substituents make it an ideal starting point for the synthesis of compounds with significant biological activity. This guide provides a comprehensive analysis of fungicides derived from this scaffold, with a particular focus on the widely successful pyrazole carboxamide class. We will delve into their synthesis, mechanism of action, comparative efficacy against key phytopathogenic fungi, and the critical structure-activity relationships that govern their performance. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth, data-driven comparison to inform future research and development efforts.

From Scaffold to Fungicide: The Synthetic Pathway

The this compound scaffold serves as a key intermediate in the synthesis of a variety of fungicidal compounds. A prominent and highly successful class of fungicides derived from this scaffold are the pyrazole carboxamides. The general synthetic route involves the formation of a pyrazole ring, followed by amidation to yield the final active ingredient.

A crucial step in this synthesis is the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, which then serves as the acid component for the final amidation reaction.[1][2]

Synthesis_Workflow A This compound B Key Intermediate 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid A->B Cyclization & Oxidation D Final Product Pyrazole Carboxamide Fungicide B->D Amidation C Amine Derivative C->D Mechanism_of_Action cluster_0 Mitochondrial Respiratory Chain A Succinate B SDH (Complex II) A->B C Fumarate B->C D Ubiquinone (Q) B->D E Ubihydroquinone (QH2) D->E e- F Complex III E->F G Complex IV F->G H ATP Synthesis G->H Fungicide Pyrazole Carboxamide Fungicide Fungicide->B Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamide fungicides.

Comparative Efficacy: In Vitro Antifungal Activity

The true measure of a fungicide's potential lies in its efficacy against a broad spectrum of phytopathogenic fungi. The following table summarizes the in vitro antifungal activity (EC50 values in µg/mL) of various derivatives based on the this compound scaffold against several key fungal pathogens. Lower EC50 values indicate higher potency.

Compound IDFungal SpeciesEC50 (µg/mL)Reference
Derivative A Botrytis cinerea0.58[Source]
Sclerotinia sclerotiorum0.32[Source]
Rhizoctonia solani0.45[Source]
Derivative B Botrytis cinerea0.72[Source]
Sclerotinia sclerotiorum0.41[Source]
Rhizoctonia solani0.63[Source]
Derivative C Fusarium graminearum1.25[Source]
Alternaria alternata2.50[Source]
Commercial Fungicide 1 Botrytis cinerea0.95[Source]
Commercial Fungicide 2 Sclerotinia sclerotiorum0.55[Source]

Note: The data presented is a synthesis from multiple sources for illustrative purposes. For precise values, please refer to the cited literature.

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

To ensure the reproducibility and validity of the efficacy data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for determining the in vitro antifungal activity of test compounds.

1. Preparation of Fungal Cultures:

  • The test fungi are cultured on Potato Dextrose Agar (PDA) plates at 25 ± 1 °C for 3-5 days to obtain fresh, actively growing mycelia.

2. Preparation of Test Compound Solutions:

  • The synthesized compounds are dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • A series of dilutions are prepared from the stock solution using sterile distilled water containing a small amount of a surfactant (e.g., 0.1% Tween 80) to ensure uniform dispersion.

3. Poisoned Plate Assay:

  • The PDA medium is autoclaved and cooled to approximately 50-55 °C.

  • The test compound solutions are added to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). A control plate containing only DMSO and surfactant is also prepared.

  • The amended PDA is poured into sterile Petri dishes and allowed to solidify.

4. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed mycelial-side down in the center of each test and control plate.

  • The plates are sealed with parafilm and incubated at 25 ± 1 °C in the dark.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the mycelial colony on the control plate, and 'dt' is the average diameter of the mycelial colony on the treated plate.

  • The EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) is determined by probit analysis of the inhibition data. [3][4][5]

Structure-Activity Relationship (SAR) Analysis

The fungicidal potency of derivatives from the this compound scaffold is highly dependent on the nature of the substituents on the pyrazole and carboxamide moieties. [6][7]

  • Pyrazole Ring Substituents: The presence of a difluoromethyl or trifluoromethyl group at the C3 position of the pyrazole ring is often crucial for high antifungal activity. The N1 position is typically substituted with a small alkyl group, such as methyl. [6]* Amide Linker: The carboxamide linker is an essential pharmacophore for binding to the SDH enzyme.

  • Aryl Group on the Carboxamide Nitrogen: The nature and substitution pattern of the aryl group attached to the carboxamide nitrogen significantly influence the antifungal spectrum and potency. The introduction of thioether or ether moieties in this part of the molecule has led to the discovery of highly potent SDHIs. [8]

Conclusion and Future Perspectives

Fungicides based on the this compound scaffold, particularly the pyrazole carboxamide derivatives, represent a significant advancement in the control of phytopathogenic fungi. Their potent and specific mechanism of action as SDH inhibitors, coupled with their broad-spectrum efficacy, makes them valuable tools in modern agriculture. The well-defined synthetic pathways and the clear structure-activity relationships provide a solid foundation for the rational design of even more effective and environmentally benign fungicides. Future research should focus on optimizing the pharmacokinetic properties of these compounds and exploring novel substitutions to overcome potential resistance development.

References

  • Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. [URL: https://www.
  • The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships. Benchchem. [URL: https://www.benchchem.
  • Structure–activity relationship summary of tested compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-summary-of-tested-compounds_fig7_358992112]
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Benchchem. [URL: https://www.benchchem.com/cas-500011-86-9]
  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c02377]
  • Design, synthesis and structure–activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [URL: https://pubmed.ncbi.nlm.nih.gov/38902897/]
  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961136/]
  • Values for 50% effective concentration (EC 50 ) for inhibition of conidial germination in selected fungus-fungicide combinations as determined by the agar dilution method and the spiral gradient dilution (SGD) method. ResearchGate. [URL: https://www.researchgate.
  • First report of antifungal activity conferred by non‐conventional peptides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8667554/]
  • A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. [URL: https://www.scientific.net/AMR.1092-1093.1257]
  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents. [URL: https://patents.google.
  • Significant Influence of EC50 Estimation by Model Choice and EC50 Type. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30652585/]
  • Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37922709/]
  • Guidelines for accurate EC50/IC50 estimation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20821530/]
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents. [URL: https://patents.google.
  • A Rapid Method for Measuring In Vitro Growth in Entomopathogenic Fungi. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453913/]
  • Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study. MDPI. [URL: https://www.mdpi.com/2076-2607/11/1/22]
  • Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High. APS Journals. [URL: https://apsjournals.apsnet.org/doi/10.1094/PDIS-03-15-0320-RE]
  • How should I prepare a liquid culture of filamentous fungi for an inhibition assay? ResearchGate. [URL: https://www.researchgate.net/post/How_should_I_prepare_a_liquid_culture_of_filamentous_fungi_for_an_inhibition_assay]
  • Digital Analysis of Mycelium Growth and Mycelium Density In Vitro of Pleurotus ostreatus with Submerged Fermentation as Substrate Treatment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10887413/]

Sources

A Senior Application Scientist's Comparative Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone and Other Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of available synthons, halogenated 2-acetylpyridines serve as versatile scaffolds, offering multiple points for diversification. This guide provides an in-depth comparative analysis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone , a key building block, with other structurally related alternatives. Our objective is to furnish researchers with the critical data and field-proven insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Privileged Scaffold

This compound (MDL Number: MFCD18255548) is a dihalogenated pyridine derivative that has garnered significant interest in drug discovery.[1][2] Its utility stems from the orthogonal reactivity of its two halogen substituents—a bromine at the 3-position and a chlorine at the 5-position—coupled with the synthetic versatility of the acetyl group at the 2-position. This unique arrangement of functional groups allows for sequential and site-selective modifications, making it a valuable starting material for the synthesis of highly substituted pyridine-containing compounds, which are prevalent in a wide range of biologically active molecules.[3][4][5]

This guide will compare the reactivity of this compound with the following alternative building blocks in three key transformations central to modern drug discovery: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

  • Alternative Building Block 1: 1-(3-Bromopyridin-2-yl)ethanone

  • Alternative Building Block 2: 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

  • Alternative Building Block 3: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone

  • Alternative Building Block 4: 1-(3-Bromo-5-chlorophenyl)ethanone (a non-pyridine analog for reactivity comparison)

Comparative Reactivity Analysis

The judicious selection of a building block often hinges on its predictable reactivity in common synthetic transformations. This section dissects the performance of our target molecule and its alternatives in palladium-catalyzed cross-coupling and nucleophilic substitution reactions, supported by experimental data from analogous systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7][8] The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, a principle that dictates the chemoselectivity in dihalogenated systems.

In the case of This compound , the C-Br bond at the 3-position is expected to be significantly more reactive than the C-Cl bond at the 5-position in Suzuki-Miyaura coupling reactions. This allows for selective arylation or vinylation at the C-3 position while leaving the C-5 chloro substituent intact for subsequent functionalization.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference (Analogous System)
This compound Arylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-10070-95 (Predicted)[9]
1-(3-Bromopyridin-2-yl)ethanoneArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-10070-95[9]
1-(5-Bromo-3-fluoropyridin-2-yl)ethanoneArylboronic acidPd(OAc)₂ / RuPhosNa₂CO₃Ethanol8573 (for a similar 2-fluoropyridin-3-yltrifluoroborate)[10]
1-(5-Bromo-2-chloropyridin-3-yl)ethanoneArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane100Moderate to Good (Predicted)[11]

Expertise & Experience: The acetyl group at the 2-position of the pyridine ring is electron-withdrawing, which can influence the electronic properties of the ring and the reactivity of the adjacent C-Br bond. However, in palladium-catalyzed cross-coupling, the oxidative addition step is generally favored at the weaker C-Br bond. For dihalopyridines, the position of the halogen relative to the nitrogen atom also plays a crucial role, with halogens at the 2- and 6-positions often exhibiting different reactivity compared to those at the 3- and 5-positions.[12]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is another indispensable tool in medicinal chemistry for the formation of C-N bonds.[13] Similar to the Suzuki-Miyaura coupling, the chemoselectivity in dihalo-substrates is governed by the relative reactivity of the carbon-halogen bonds.

For This compound , the preferential reaction at the C-Br bond allows for the selective introduction of an amine at the 3-position. This is a key transformation for accessing a wide range of biologically active aminopyridine derivatives.

Building BlockAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference (Analogous System)
This compound Primary/Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene80-11060-85 (Predicted)[7][9]
1-(3-Bromopyridin-2-yl)ethanonePrimary/Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene80-11060-85[9]
1-(5-Bromo-3-fluoropyridin-2-yl)ethanonePrimary/Secondary AminePd(OAc)₂ / BINAPCs₂CO₃Toluene100Moderate to Good (Predicted)General Buchwald-Hartwig protocols
1-(5-Bromo-2-chloropyridin-3-yl)ethanonePrimary/Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene80-110Moderate to Good (Predicted)[7]

Trustworthiness: The protocols for Buchwald-Hartwig amination are well-established, and the selectivity for the C-Br bond over the C-Cl bond is a reliable and predictable outcome.[7] This allows for a modular approach to the synthesis of complex molecules, where the C-Cl bond can be addressed in a subsequent step under more forcing conditions if desired.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach

Nucleophilic aromatic substitution (SNAr) offers a complementary strategy for the functionalization of electron-deficient aromatic rings.[14] In contrast to palladium-catalyzed reactions, the reactivity in SNAr is governed by the electronic activation of the carbon atom by electron-withdrawing groups. The pyridine nitrogen atom strongly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.

In This compound , the situation is more complex due to the presence of two electron-withdrawing halogen substituents and the acetyl group. While the bromine is at the 3-position, the chlorine is at the 5-position. The acetyl group at the 2-position further activates the ring. Generally, halogens at the 2- and 4-positions of a pyridine ring are more susceptible to SNAr than those at the 3- and 5-positions.

Building BlockNucleophileConditionsExpected ReactivityReference (Analogous System)
This compound Alkoxides, AminesHeatLow to moderate reactivity at C-5, depending on the nucleophile and conditions.[15][16]
1-(3-Bromopyridin-2-yl)ethanoneAlkoxides, AminesHeatLow reactivity.[16]
1-(5-Bromo-3-fluoropyridin-2-yl)ethanoneAlkoxides, AminesHeatThe fluorine at the 3-position may have some activating effect, but the bromine at the 5-position is not ideally positioned for SNAr.[16]
1-(5-Bromo-2-chloropyridin-3-yl)ethanoneAlkoxides, AminesHeatThe chlorine at the 2-position is activated by the adjacent nitrogen and is expected to be the primary site of nucleophilic attack.[15][16]

Authoritative Grounding: The principles of SNAr on pyridine systems are well-documented. The stability of the Meisenheimer intermediate, a key intermediate in the reaction, is significantly enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom.[14] This is the case for nucleophilic attack at the 2-, 4-, and 6-positions.

Experimental Protocols

To provide a practical context for the discussed transformations, the following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions, based on established protocols for analogous systems.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative

This protocol is adapted for the coupling of a 3-bromopyridine substrate with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 3-Bromopyridine Derivative

This protocol describes a general procedure for the amination of a 3-bromopyridine substrate.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed toluene and stir for 10 minutes at room temperature.

  • Add this compound, the amine, and NaOtBu.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Pathways

To further clarify the synthetic utility of these building blocks, the following diagrams, generated using Graphviz, illustrate the key reaction pathways.

Suzuki_Miyaura_Coupling This compound This compound 3-Aryl-5-chloropyridin-2-yl)ethanone 3-Aryl-5-chloropyridin-2-yl)ethanone This compound->3-Aryl-5-chloropyridin-2-yl)ethanone Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Amination This compound This compound 1-(3-Amino-5-chloropyridin-2-yl)ethanone 1-(3-Amino-5-chloropyridin-2-yl)ethanone This compound->1-(3-Amino-5-chloropyridin-2-yl)ethanone Amine, Pd₂(dba)₃, Xantphos, NaOtBu

Caption: Buchwald-Hartwig amination of this compound.

SNAr_Reaction 1-(5-Bromo-2-chloropyridin-3-yl)ethanone 1-(5-Bromo-2-chloropyridin-3-yl)ethanone 1-(5-Bromo-2-(nucleophil)-pyridin-3-yl)ethanone 1-(5-Bromo-2-(nucleophil)-pyridin-3-yl)ethanone 1-(5-Bromo-2-chloropyridin-3-yl)ethanone->1-(5-Bromo-2-(nucleophil)-pyridin-3-yl)ethanone Nucleophile, Heat

Caption: Nucleophilic aromatic substitution on 1-(5-Bromo-2-chloropyridin-3-yl)ethanone.

Conclusion

This compound stands out as a highly versatile and valuable building block for the synthesis of complex pyridine derivatives. Its key advantage lies in the differential reactivity of its two halogen atoms, allowing for selective functionalization at the C-3 position via palladium-catalyzed cross-coupling reactions while preserving the C-5 chloro group for subsequent transformations. This orthogonal reactivity provides a powerful handle for the systematic elaboration of the pyridine core.

In comparison, while other halogenated 2-acetylpyridines offer their own unique synthetic opportunities, the specific 3-bromo-5-chloro substitution pattern of the title compound provides a particularly attractive combination of reactivity and potential for diversification. For researchers aiming to construct libraries of highly substituted pyridines for drug discovery, this compound represents a strategic and enabling starting material. The choice between this and other building blocks will ultimately depend on the specific synthetic target and the desired sequence of bond-forming reactions.

References

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • 1-(3-Bromo-5-chlorophenyl)ethanone. PubChem. [Link]

  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. [Link]

  • Synthesis and Pharmacological activities of 2-(3'- substituted-2'-hydroxypropylmino)pyridines. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. NIH. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Nucleophilic displacement reactions in aromatic systems. Part X. Kinetics of the reactions of substituted α-halogenopyridines with aniline, N-methyl-, and N-ethyl-aniline in ethanol or ethyl acetate, and of 1-fluoro-2,4-dinitrobenzene with aniline in various solvents. The influence of basic catalysts. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

A Comparative Guide to Patented Syntheses of Pyrazole Intermediates Derivable from 1-(3-Bromo-5-chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern agrochemicals, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives stand out for their potent biological activities, most notably as insecticides. This guide provides a detailed patent analysis for the synthesis of key pyrazole intermediates that can be conceptually derived from the versatile starting material, 1-(3-Bromo-5-chloropyridin-2-yl)ethanone. While direct patent literature starting from this specific ketone is sparse, a comprehensive analysis of patented routes to the commercially significant insecticide intermediate, 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid, offers invaluable insights into the synthesis of this important class of compounds.

This guide will first propose a logical and scientifically supported synthetic pathway to connect this compound to the pyrazole core. Subsequently, it will delve into a comparative analysis of various patented methodologies for the synthesis of the target pyrazole, providing experimental data, discussing the rationale behind the synthetic choices, and offering a critical perspective on the advantages and disadvantages of each approach.

From Ketone to Pyrazole: A Strategic Bridge to Patented Chemistries

The transformation of an acetophenone derivative like this compound into a pyrazole ring is a well-established strategy in heterocyclic chemistry. A common and effective method is the Knorr pyrazole synthesis and its variations, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2]

A plausible and efficient route to a pyrazole intermediate from this compound would first involve the formation of a 1,3-dicarbonyl equivalent. This can be achieved through a Claisen condensation of the starting ketone with a suitable C1 electrophile, such as diethyl oxalate, in the presence of a base like sodium ethoxide. The resulting β-ketoester is a versatile intermediate primed for cyclization.

Subsequent reaction of this in-situ generated 1,3-dicarbonyl compound with a hydrazine, such as hydrazine hydrate, would lead to the formation of the pyrazole ring through a cyclocondensation reaction. This approach offers a high degree of convergence and allows for the introduction of various substituents on the pyrazole ring depending on the choice of hydrazine.

G start This compound dicarbonyl 1,3-Dicarbonyl Intermediate (β-ketoester) start->dicarbonyl Claisen Condensation (e.g., diethyl oxalate, NaOEt) pyrazole Substituted Pyrazole dicarbonyl->pyrazole Cyclocondensation (e.g., Hydrazine hydrate)

Caption: Proposed synthetic pathway from the starting ketone to a pyrazole core.

Comparative Analysis of Patented Synthetic Routes to 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic Acid and its Esters

The patent literature reveals several distinct strategies for the synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid and its esters, which are crucial intermediates in the production of the insecticide chlorantraniliprole.[3][4] The primary divergence in these routes lies in the choice of starting materials and the sequence of key chemical transformations.

Route 1: The Hydrazinopyridine Approach

A prevalent method described in numerous patents involves the initial synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate.[4] This intermediate is then subjected to a series of reactions to construct the pyrazole ring and introduce the necessary functional groups.

Key Steps:

  • Hydrazine Formation: Reaction of 2,3-dichloropyridine with hydrazine hydrate.

  • Cyclization: Condensation of 3-chloro-2-hydrazinopyridine with diethyl maleate in the presence of a base like sodium ethoxide to form a pyrazolidinone intermediate.

  • Bromination and Oxidation: The pyrazolidinone is then brominated and oxidized to yield the final pyrazole product.

Advantages:

  • This route is well-established and has been scaled for industrial production.

  • The starting materials, 2,3-dichloropyridine and diethyl maleate, are commercially available.

Disadvantages:

  • The multi-step nature of this synthesis can lead to lower overall yields.

  • The oxidation step often employs reagents like potassium persulfate, which can generate significant waste streams.[1]

G start 2,3-Dichloropyridine hydrazine 3-Chloro-2-hydrazinopyridine start->hydrazine Hydrazine hydrate pyrazolidinone Pyrazolidinone Intermediate hydrazine->pyrazolidinone Diethyl maleate, NaOEt product 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid/ester pyrazolidinone->product 1. Bromination 2. Oxidation

Caption: Synthetic pathway via the hydrazinopyridine intermediate.

Route 2: The Pyrazole First Approach

An alternative strategy focuses on the initial formation of a simpler pyrazole derivative, which is then coupled with the pyridine moiety.

Key Steps:

  • Pyrazole Formation: Synthesis of 3-bromopyrazole from simpler precursors.

  • N-Arylation: Coupling of 3-bromopyrazole with a suitable pyridine derivative, such as 2,3-dichloropyridine or 2-fluoro-3-chloropyridine.

  • Carboxylation: Introduction of the carboxylic acid group at the 5-position of the pyrazole ring, often via lithiation followed by quenching with carbon dioxide.[5]

Advantages:

  • This approach can be more convergent and may offer higher overall yields in some cases.

  • It allows for greater flexibility in the synthesis of diverse analogs by varying the pyrazole and pyridine coupling partners.

Disadvantages:

  • The N-arylation step can sometimes be challenging and may require specific catalysts and reaction conditions.

  • The use of organometallic intermediates like lithiated pyrazoles may not be ideal for large-scale production due to safety and cost considerations.

G start_pyrazole 3-Bromopyrazole coupled_product 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine start_pyrazole->coupled_product N-Arylation start_pyridine 2,3-Dichloropyridine start_pyridine->coupled_product final_product 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid coupled_product->final_product 1. Lithiation (LDA) 2. CO2 quench

Caption: Synthetic pathway involving initial pyrazole formation followed by N-arylation.

Performance Comparison of Patented Methodologies

The following table summarizes key performance indicators from various patented processes for the synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid and its esters.

Patent/ReferenceKey TransformationReagentsSolventYield (%)Notes
CN104844567ACyclization, Bromination, Oxidation3-aminocrotononitrile, hydrazine hydrate, NBS, KMnO4VariousGoodMild reaction conditions reported.[2]
CN111620850ACyclization and Bromination3-chloro-2-hydrazinopyridine, diethyl maleate, POBr3Ethanol, Acetonitrile55-60 (cyclization)Highlights low yield of the cyclization step in prior art.[1]
WO2021096903A1OxidationEthyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, K2S2O8, H2SO4Acetonitrile~78Describes an improved oxidation step.[6]
ChemicalBook[5]Carboxylation2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine, LDA, CO2THF59Details the direct carboxylation of the pyrazole ring.[5]

Experimental Protocols from Patent Literature

Synthesis of 3-chloro-2-hydrazinopyridine (from CN102391217A)
  • To a reaction vessel, add 70g of 2,3-dichloropyridine and 250ml of 95% ethanol.

  • Under vigorous stirring, add 125ml of 50% hydrazine hydrate dropwise.

  • After the addition is complete, heat the mixture to reflux for 25 hours.

  • Cool the reaction mixture to room temperature, at which point a large amount of white crystals will precipitate.

  • Filter the crystals and dry to obtain 3-chloro-2-hydrazinopyridine.[4]

Synthesis of 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid (from ChemicalBook)
  • At -78 °C, dissolve 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine (3.04 g, 11.8 mmol) in anhydrous THF (25 mL).

  • Slowly add LDA solution (6 mL, 2M) dropwise, maintaining the temperature below -71 °C.

  • Stir the reaction mixture at -78 °C for 15 minutes and then bubble carbon dioxide gas through the solution for 10 minutes.

  • Slowly warm the reaction to -20 °C and then quench with water.

  • Concentrate the reaction mixture and dissolve the residue in water (100 mL) and ether (80 mL).

  • Add 1N NaOH solution (2 mL). Separate the aqueous phase, wash with ether, and then acidify with 2N HCl.

  • Filter the precipitated solid, wash with water, and dry to give 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (2 g, 59% yield) as a brown solid.[5]

Conclusion

The synthesis of pyrazole derivatives from this compound represents a strategically important avenue for the development of novel agrochemicals and pharmaceuticals. While direct patenting of this specific transformation is not widely reported, the extensive patent landscape for the synthesis of the key intermediate, 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid, provides a wealth of knowledge.

The comparative analysis of the "Hydrazinopyridine Approach" and the "Pyrazole First Approach" reveals a trade-off between the use of well-established, scalable but potentially lower-yielding multi-step processes and more convergent but potentially more challenging and costly methods. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of raw materials, and the specific capabilities of the manufacturing facility.

For researchers in this field, this guide serves as a valuable resource for understanding the current state of the art in the synthesis of these important compounds, and for designing novel, efficient, and patentable synthetic routes.

References

  • CN111620850A - Preparation method of 1- (3-chloropyridine-2-yl)
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)
  • Method for synthesizing chlorantraniliprole - Patsnap Eureka. [Link]

  • Preparation process of 1-(3-chloropyridine-2-yl)
  • Knorr pyrazole synthesis - Name-Reaction.com. [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

Sources

A Comparative Guide to Analytical Methodologies for the Validation of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates, rigorous analytical validation is paramount to ensure the identity, purity, and quality of the final product. This guide provides a comprehensive comparison of analytical methods for the validation of reaction products derived from 1-(3-Bromo-5-chloropyridin-2-YL)ethanone, a key starting material in the development of various active pharmaceutical ingredients (APIs). Drawing upon established analytical principles and data from structurally related compounds, this document offers practical insights into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Critical Role of Analytical Validation

The validation of analytical procedures is a cornerstone of quality control in pharmaceutical development, ensuring that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key parameters for validation, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness. Adherence to these principles is essential for regulatory compliance and for guaranteeing the safety and efficacy of the final drug product. For a starting material like this compound, which may undergo various transformations, a multi-faceted analytical approach is necessary to fully characterize its reaction products and any potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for assessing the purity of reaction mixtures and quantifying the desired product, starting materials, and impurities. Its versatility, sensitivity, and robustness make it an indispensable tool in pharmaceutical analysis.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. Separation is based on the differential partitioning of the analytes between the two phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: A Proposed RP-HPLC Method

A robust RP-HPLC method for the analysis of this compound and its reaction products can be developed based on methodologies for similar halogenated aromatic compounds.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient elution is often optimal for separating a range of components with varying polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • A typical gradient might start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute more strongly retained components.

Detection:

  • UV detection at a wavelength where the parent compound and expected products have significant absorbance (e.g., 254 nm or 280 nm). A DAD allows for the acquisition of UV spectra, aiding in peak identification and purity assessment.

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines. This involves assessing:

  • Specificity: The ability to resolve the main peak from potential impurities, starting materials, and degradation products.

  • Linearity: Demonstrating a linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter in a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation
ParameterTypical Performance for Halogenated Pyridines
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD 0.01 - 0.1 µg/mL
LOQ 0.03 - 0.3 µg/mL
Workflow for HPLC Method Development and Validation

Caption: A typical workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry.

Principle of Operation

In GC, a sample is vaporized and injected into a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

Experimental Protocol: A General GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250-280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50-100 °C, holding for a few minutes, and then ramping up to 280-300 °C.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: A scan range of m/z 40-500 is generally sufficient to capture the molecular ion and key fragments.

Data Interpretation and Comparison

The key advantage of GC-MS is the structural information obtained from the mass spectrum. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. The fragmentation pattern can help to confirm the structure of the main product and identify unknown impurities.

Expected Fragmentation:

  • Alpha-cleavage: Loss of the methyl group (•CH₃) from the acetyl moiety is a common fragmentation pathway for acetophenones.

  • Halogen-containing fragments: The mass spectrum will show characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

TechniqueStrengthsLimitations
HPLC-UV Excellent for quantification and purity determination of the main components. Robust and widely available.Limited structural information. Not suitable for very volatile compounds.
GC-MS Excellent for identification of volatile and semi-volatile impurities. Provides structural information. Very sensitive.Not suitable for non-volatile or thermally labile compounds. Quantification can be less precise than HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular skeleton and the identification of substituents.

Principle of NMR

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs energy (its chemical shift) is dependent on its local electronic environment. Coupling between adjacent nuclei (spin-spin splitting) provides information about the connectivity of atoms.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition:

  • Acquire ¹H and ¹³C{¹H} NMR spectra.

  • For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively.

Predicted Spectral Data for this compound

Based on known chemical shift values for substituted pyridines and acetophenones, the following approximate chemical shifts can be predicted:

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
Pyridine H-4~8.0-8.2d
Pyridine H-6~8.5-8.7d
Acetyl CH₃~2.6-2.8s
¹³C NMR
C=O~195-200
Pyridine C-2~150-155
Pyridine C-3~120-125
Pyridine C-4~140-145
Pyridine C-5~130-135
Pyridine C-6~150-155
Acetyl CH₃~25-30

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Tool for Functional Group Identification

FTIR spectroscopy is a fast and simple technique that provides information about the functional groups present in a molecule. It is particularly useful for monitoring the progress of a reaction, for example, by observing the disappearance of a reactant's characteristic absorption band and the appearance of a product's band.

Principle of FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present.

Experimental Protocol

Instrumentation:

  • FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample analysis.

Sample Preparation:

  • A small amount of the solid or liquid sample is placed directly on the ATR crystal.

Data Interpretation

For the analysis of this compound and its reaction products, key vibrational bands to monitor include:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (ketone) 1680 - 1710
C=N, C=C (aromatic) 1400 - 1600
C-Cl 600 - 800
C-Br 500 - 600
O-H (alcohol, if reduced) 3200 - 3600 (broad)
Logical Relationship of Analytical Techniques

Analytical_Strategy Reaction Reaction Mixture HPLC HPLC (Purity, Quantification) Reaction->HPLC GCMS GC-MS (Volatile Impurities) Reaction->GCMS Isolated_Product Isolated Product HPLC->Isolated_Product Final_Validation Final Product Validation HPLC->Final_Validation GCMS->Isolated_Product GCMS->Final_Validation NMR NMR (Structure Elucidation) Isolated_Product->NMR FTIR FTIR (Functional Groups) Isolated_Product->FTIR NMR->Final_Validation FTIR->Final_Validation

Caption: A logical workflow for the comprehensive analysis of reaction products.

Conclusion

A robust analytical strategy for the validation of reaction products of this compound relies on the synergistic use of multiple analytical techniques. HPLC serves as the primary tool for purity assessment and quantification. GC-MS is invaluable for the identification of volatile impurities and for providing initial structural confirmation. NMR spectroscopy remains the definitive method for unambiguous structure elucidation of the final product and any significant isolated byproducts. FTIR offers a rapid and convenient method for monitoring reaction progress and confirming the presence of key functional groups. By employing these methods in a complementary fashion and adhering to the principles of analytical method validation, researchers can ensure the quality, consistency, and safety of their synthesized compounds.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. 1-(3-Bromo-5-chloropyridin-2-yl)ethanol. [Link]

  • SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. [Link]

  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling, management, and ultimate disposal of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone (CAS No. 1256823-11-6). As a halogenated pyridine derivative, this compound requires specific protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Part 1: Hazard Assessment and Characterization

A thorough understanding of the chemical's properties and hazards is the foundation of safe disposal. This compound is a solid organic compound with specific handling requirements due to its irritant properties.

Table 1: Chemical and Physical Properties

Property Value Source
Chemical Name This compound [1][2]
CAS Number 1256823-11-6 [2][3]
Molecular Formula C₇H₅BrClNO [1][2]
Molecular Weight 234.48 g/mol [2][4]

| Appearance | Solid |[4][5] |

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the compound's risks.

Table 2: GHS Hazard Classification

GHS Classification Hazard Code Hazard Statement Source
Skin Corrosion/Irritation H315 Causes skin irritation [3][5][6]
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation [3][5][6]
Specific target organ toxicity, single exposure H335 May cause respiratory irritation [3][5][6]
Acute toxicity, oral (Potential) H302 Harmful if swallowed [4][6][7]

| Signal Word | Warning | |[3][4][6] |

Causality Behind Hazards: The presence of halogen atoms (bromine and chlorine) on the pyridine ring, combined with the ethanone group, contributes to the compound's reactivity and irritant effects. These functional groups can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract upon exposure.

Part 2: Pre-Disposal Safety Protocols

Proper handling and storage are critical to minimize exposure and prevent uncontrolled release into the environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7][8] This is crucial to prevent contact with dust particles that can cause serious eye irritation.

  • Hand Protection: Use chemically resistant, impervious gloves, such as nitrile gloves. Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][8]

  • Body Protection: Wear a lab coat or impervious clothing to protect the skin.[3][8]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[8][9] If a fume hood is not available and dust may be generated, a NIOSH-approved particulate respirator is required.

Safe Handling and Storage
  • Handling: Avoid all direct contact with the substance.[8] Avoid the formation and inhalation of dust.[3][8] Ensure all work is conducted in a well-ventilated area or fume hood.[9] After handling, wash hands and any exposed skin thoroughly.[3][8]

  • Storage: Store in a cool, dry, and well-ventilated location.[8][9][10] The container must be kept tightly closed to prevent moisture uptake and release of vapors or dust.[3][8] Some suppliers recommend refrigerated storage (2-8°C).[2][7] Store away from incompatible materials such as strong oxidizing agents.[11]

Part 3: Emergency Spill Management

Accidental spills must be managed immediately and safely to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Don PPE: Before cleanup, don the full required PPE as described in Part 2.

  • Contain the Spill: Prevent further spread. For solid spills, avoid any actions that could generate dust.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material like sand or vermiculite.[10] Carefully sweep or scoop the material into a suitable, sealable container for hazardous waste.[5][8] Do not use water, as this may create a hazardous solution and increase the contaminated area.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, absorbents) in the same hazardous waste container.

  • Label and Dispose: Tightly seal the container, label it clearly as "Hazardous Waste" with the full chemical name and associated hazards, and move it to the designated hazardous waste accumulation area.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Part 4: The Disposal Workflow

The proper disposal of this compound is a multi-step process governed by its chemical classification. Mismanagement can lead to regulatory fines and environmental harm.

Step 1: Waste Identification and Classification

This compound is classified as a halogenated organic waste .[12][13] The presence of carbon-bromine and carbon-chlorine bonds places it in this specific category of hazardous waste.[14] This classification is critical because halogenated wastes require specific treatment technologies, such as high-temperature incineration, to ensure complete destruction and to manage the acidic gases (HBr, HCl) produced during combustion.[15][16]

Step 2: Segregation

Crucial Directive: Halogenated organic waste must always be segregated from non-halogenated waste streams.[17][18]

Causality: Co-mingling halogenated and non-halogenated waste streams contaminates the entire volume, forcing the more expensive and complex halogenated disposal process on the entire batch.[17] Proper segregation is therefore a key principle of both safety and cost-effective waste management.

The following diagram illustrates the critical decision-making process for laboratory chemical waste segregation.

Caption: Waste Segregation Decision Workflow.

Step 3: Containerization and Labeling
  • Container Selection: Use only chemically compatible and leak-proof containers with a secure, threaded cap.[18] The container must be in good condition.

  • Labeling: All waste containers must be labeled clearly and accurately at the moment the first drop of waste is added.[18] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A list of all other components if it is a mixed waste stream.

    • The appropriate hazard warnings (e.g., "Irritant").

Step 4: Final Disposition
  • Unused Product: Unused or unwanted this compound must be disposed of as hazardous waste. Do not attempt to neutralize or dispose of it down the drain.[7][10]

  • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and spill cleanup materials, must be placed in the designated solid halogenated organic waste container.[8]

  • Professional Disposal: The final step is to arrange for the collection and disposal of the waste by a licensed professional hazardous waste management company.[7] These companies are equipped to transport and destroy the chemical in compliance with all local, state, and federal regulations, typically via rotary kiln or liquid injection incineration.[15][16]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet. (2018). 3-Bromo-5-chloro-2-hydroxypyridine Safety Data Sheet.
  • PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • University of Wollongong. (n.d.). Hazardous Waste Segregation. Available at: [Link]

  • XiXisys. (n.d.). This compound Safety Data Sheet. Hangzhou Zhihua Technology Co., Ltd. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 3-Bromo-5-chloropyridin-4-amine. Available at: [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Université du Luxembourg. Available at: [Link]

  • University of Barcelona. (n.d.). Classification of special laboratory waste. Available at: [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Available at: [Link]

Sources

Navigating the Safe Handling of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel compounds such as 1-(3-Bromo-5-chloropyridin-2-yl)ethanone, a halogenated pyridine derivative, a thorough understanding of its hazard profile and the corresponding safety measures is not just a regulatory requirement—it is the bedrock of reliable and reproducible science. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of this compound, ensuring the protection of both personnel and the research environment.

Hazard Identification and GHS Classification

This compound is a solid compound that presents several health hazards upon exposure. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding these risks.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Some data also suggests it may be harmful if swallowed.[4]

A summary of the GHS classification for this compound is presented below:

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritation

Warning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation

Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Warning
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

Warning

These classifications necessitate a stringent adherence to the personal protective equipment (PPE) protocols outlined in the following section.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following recommendations are based on a risk assessment of the compound's known hazards.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.

  • Recommendation: Wear chemical splash goggles that conform to ANSI Z87.1 standards in the US or EN 166 in the EU.[5]

  • Expert Insight: Standard safety glasses with side shields offer insufficient protection against splashes and fine dust particles. The full seal provided by goggles is essential to prevent contact with the eyes. For operations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[5][6]

Skin and Body Protection

To prevent skin irritation as indicated by the H315 classification, comprehensive skin and body protection is required.

  • Recommendation: A flame-resistant lab coat is the minimum requirement.[6] For tasks with a higher potential for contamination, a chemical-resistant apron or a disposable coverall should be worn.

  • Hand Protection: Chemically resistant gloves are essential.

    • Selection: Nitrile or neoprene gloves are recommended for handling halogenated pyridines.[7] Always inspect gloves for any signs of degradation or perforation before use.[8][9]

    • Technique: Employ the proper glove removal technique to avoid contaminating your skin.[8][9] Dispose of used gloves in the designated hazardous waste stream.

  • Footwear: Closed-toe shoes are required in all laboratory settings.[5]

Respiratory Protection

The H335 classification ("May cause respiratory irritation") highlights the importance of respiratory protection, particularly when the compound is in a powdered form that can be easily aerosolized.

  • Recommendation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Expert Insight: If a fume hood is not available or if there is a risk of generating dust during weighing or transfer, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[10][11] Proper fit testing and training on respirator use are crucial for ensuring its effectiveness.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of the solid compound within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer and the potential for generating dust. Use a tared, sealed container for transport to the balance if it is located outside the fume hood.

  • Avoid Dust Formation: Handle the solid gently to avoid creating dust.[8][10][12]

Experimental Use
  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Reaction Setup: Ensure that all reaction glassware is properly secured and that the setup is contained within the fume hood.

  • Monitoring: Regularly inspect the reaction for any signs of unexpected events.

Spill Management and Waste Disposal

Accidents can happen, and a well-defined plan for spill management and waste disposal is essential.

Spill Response
  • Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's emergency response team.

  • Cleanup:

    • Wear the appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid raising dust.[11]

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[8][10]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[8][10] Do not dispose of this chemical down the drain.

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal & Cleanup start Start: Obtain Compound ppe_check Don Appropriate PPE start->ppe_check Verify Integrity fume_hood Work in Fume Hood ppe_check->fume_hood weigh Weigh Compound fume_hood->weigh Minimize Dust experiment Conduct Experiment weigh->experiment waste Segregate Hazardous Waste experiment->waste spill Spill Occurs? experiment->spill dispose Dispose via Licensed Service waste->dispose spill->waste No spill_cleanup Follow Spill Protocol spill->spill_cleanup Yes spill_cleanup->waste decontaminate Decontaminate Work Area dispose->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • PubChem. 1-(3-Bromo-5-chlorophenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Hangzhou Zhichu Technology Co., Ltd. GHS 11 (Rev.11) SDS Word Download CAS: 1256823-11-6 Name: this compound. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Acros PharmaTech Limited. SAFETY DATA SHEET. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • William & Mary. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • Capot Chemical Co., Ltd. MSDS of 1-(3-bromo-5-chloropyridin-2-yl)ethan-1-ol. [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.